molecular formula C12H22O11 B1330868 Maltose CAS No. 69-79-4

Maltose

货号: B1330868
CAS 编号: 69-79-4
分子量: 342.30 g/mol
InChI 键: GUBGYTABKSRVRQ-PICCSMPSSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Maltose (C12H22O11) is a disaccharide reducing sugar composed of two α-D-glucose units linked by an α-1,4-glycosidic bond . With a molecular weight of 342.30 g/mol, it serves as a critical reagent in diverse research fields . In biopharmaceutical development, this compound is applied in protein-free CHO cell culture to improve recombinant monoclonal antibody production by providing a sustained energy source that can reduce lactate accumulation compared to glucose . It is also essential in enzymology and biosensor development, where it serves as a substrate for enzymes like α-glucosidase (maltase) and is used in multi-enzyme systems for metabolite detection . As a model disaccharide, it is invaluable in carbohydrate chemistry and metabolic studies investigating transport mechanisms and hydrolysis kinetics . This product is presented as a white, crystalline powder of high purity and is explicitly intended for Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human consumption.

属性

IUPAC Name

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol
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InChI

InChI=1S/C12H22O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2/t3-,4-,5-,6+,7-,8-,9-,10-,11?,12-/m1/s1
Source PubChem
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InChI Key

GUBGYTABKSRVRQ-PICCSMPSSA-N
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Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O
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Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](OC([C@@H]([C@H]2O)O)O)CO)O)O)O)O
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O11
Record name maltose
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DSSTOX Substance ID

DTXSID101018093
Record name 4-O-alpha-D-Glucopyranosyl-D-glucopyranose
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Molecular Weight

342.30 g/mol
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Physical Description

White odorless crystals; [Mallinckrodt Baker MSDS]
Record name Maltose
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CAS No.

69-79-4, 16984-36-4
Record name Maltose
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Record name D-Glucose, 4-O-.alpha.-D-glucopyranosyl-
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Record name Maltose
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Melting Point

102-103 °C
Record name Maltose
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Foundational & Exploratory

An In-Depth Technical Guide to the Structure and Glycosidic Linkage of Maltose

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Maltose, a fundamental disaccharide, plays a significant role in biochemistry and various industrial processes. Comprising two α-D-glucose units, its structure is defined by a characteristic α-1,4-glycosidic bond. This guide provides a comprehensive examination of the molecular architecture of this compound, its physicochemical properties, and the key chemical reactions it undergoes. Furthermore, it presents detailed experimental protocols for the structural elucidation of this compound using X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, methodologies crucial for researchers in carbohydrate chemistry, biochemistry, and drug development.

Molecular Structure of this compound

This compound, also known as malt sugar, is a disaccharide with the chemical formula C₁₂H₂₂O₁₁.[1][2] It is formed from the condensation of two α-D-glucose monosaccharide units.[2][3] This linkage is a covalent bond known as a glycosidic bond, which is formed in a dehydration reaction that eliminates one molecule of water.[1][4]

The α-1,4-Glycosidic Bond

The defining feature of this compound's structure is the α-1,4-glycosidic linkage that connects the two glucose residues.[3][5] This nomenclature specifies:

  • α (alpha): The hydroxyl group on the anomeric carbon (C1) of the first glucose molecule was oriented in the alpha position (pointing downwards in a standard Haworth projection) before forming the bond.[4][6]

  • 1,4: The bond connects the anomeric carbon (C1) of the first glucose unit to the fourth carbon (C4) of the second glucose unit.[5][6]

The formation of this bond locks the first glucose residue in its α-anomeric form. However, the second glucose unit retains a free anomeric carbon at its C1 position. This structural feature is responsible for many of this compound's chemical properties.

G cluster_reactants Reactants cluster_products Products This compound This compound (C₁₂H₂₂O₁₁) water Water (H₂O) catalyst Maltase Enzyme or Dilute Acid glucose1 α-D-Glucose catalyst->glucose1 glucose2 α-D-Glucose catalyst->glucose2 G A High-Purity this compound Sample B Supersaturated Aqueous Solution A->B C Slow Evaporation → Crystal Growth B->C D Single Crystal Selection & Mounting C->D E Exposure to Monochromatic X-ray Beam D->E F Record Diffraction Pattern E->F G Calculate Electron Density Map F->G H Build and Refine Atomic Model G->H I Final 3D Structure H->I G A This compound Dissolved in D₂O B Acquire 1D Spectra (¹H, ¹³C) A->B C Acquire 2D Spectra (COSY, HSQC, HMBC) B->C D Assign ¹H and ¹³C Resonances via HSQC C->D E Establish Connectivity via COSY (H-H) C->E F Identify Glycosidic Linkage via HMBC (H-C over 2-3 bonds) C->F G Integrate Data & Confirm Structure D->G E->G F->G H Confirmed Molecular Structure in Solution G->H

References

An In-Depth Technical Guide to the Biochemical Pathway Analysis of Maltose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the core biochemical pathways involved in maltose metabolism, with a focus on the model organisms Escherichia coli and Saccharomyces cerevisiae. It is designed to furnish researchers, scientists, and drug development professionals with detailed information on the metabolic routes, enzymatic players, regulatory networks, and experimental methodologies crucial for studying this fundamental carbohydrate utilization pathway.

Core Biochemical Pathways of this compound Metabolism

This compound, a disaccharide composed of two α-1,4 linked glucose units, serves as a significant carbon source for many organisms. Its metabolism is a tightly regulated process involving transport into the cell and subsequent enzymatic breakdown to yield monosaccharides that can enter central carbon metabolism.

This compound Metabolism in Escherichia coli

In E. coli, the metabolism of this compound and larger maltodextrins is governed by the mal regulon, a classic example of positive gene regulation. The pathway involves the coordinated action of periplasmic, inner membrane, and cytoplasmic proteins.

The initial step is the transport of this compound across the outer membrane through the LamB porin. In the periplasm, the this compound-binding protein (MBP or MalE) binds this compound with high affinity and delivers it to the MalFGK2 ATP-binding cassette (ABC) transporter, which translocates this compound across the inner membrane into the cytoplasm in an ATP-dependent process.

Once inside the cytoplasm, this compound is metabolized by two primary enzymes:

  • Amylomaltase (MalQ): This enzyme catalyzes a transglycosylation reaction. It transfers a glucosyl unit from one this compound molecule to another, producing glucose and maltotriose. Longer maltodextrins can also be formed.

  • Maltodextrin Phosphorylase (MalP): This enzyme phosphorolytically cleaves maltodextrins (with a minimum chain length of four glucose units) to produce glucose-1-phosphate and a shortened maltodextrin.[1]

The glucose and glucose-1-phosphate generated then enter glycolysis after being converted to glucose-6-phosphate by glucokinase and phosphoglucomutase, respectively.

This compound Metabolism in Saccharomyces cerevisiae

In the yeast S. cerevisiae, this compound metabolism is facilitated by proteins encoded by one of five unlinked MAL loci (MAL1, MAL2, MAL3, MAL4, or MAL6).[2] Each active MAL locus typically contains three genes: a regulatory gene (MALx3), a this compound permease gene (MALx1), and a maltase gene (MALx2).[2]

This compound is transported across the plasma membrane by a specific this compound permease (e.g., Mal61), which functions as a proton symporter.[2] This active transport mechanism concentrates this compound inside the cell.

Intracellularly, the pathway is simpler than in E. coli:

  • Maltase (α-glucosidase): This enzyme hydrolyzes one molecule of this compound into two molecules of glucose.[2]

The resulting glucose molecules are then phosphorylated by hexokinase to enter the glycolytic pathway.

Quantitative Data Presentation

The following tables summarize key quantitative parameters associated with the this compound metabolic pathways in E. coli and S. cerevisiae. These values are essential for kinetic modeling and understanding the efficiency of the metabolic processes.

Table 1: Kinetic Parameters of this compound Transport

OrganismTransporterSubstrateKmVmaxReference(s)
E. coliMalFGK2 (wild-type)This compound1 µM2.0 nmol/min/108 cells[3]
E. coliMalFGK2 (wild-type)Maltotriose2 µM1.1 nmol/min/108 cells[3]
E. coliMalFGK2 (lamB mutant)This compound100-500 µMNot significantly affected[3]
S. cerevisiaeMal21 permeaseThis compound~5 mMNot specified[4]
S. cerevisiaeAgt1 permeaseThis compound~18 mMNot specified[4]
S. cerevisiaeAgt1 permeaseMaltotriose~18 mMNot specified[4]

Table 2: Kinetic Parameters of Key Metabolic Enzymes

OrganismEnzymeEC NumberSubstrate(s)Kmkcat/Km (Efficiency)Reference(s)
E. coliAmylomaltase (MalQ)2.4.1.25MaltotrioseNot specifiedHighest for maltotetraose[3]
E. coliMaltodextrin Phosphorylase (MalP)2.4.1.1Maltodextrins (≥G4)Not specifiedNot specified[1][5]
S. cerevisiaeMaltase (α-glucosidase)3.2.1.20This compoundVaries by specific enzymeNot specified[4]

Signaling Pathways and Regulatory Networks

The utilization of this compound is a highly regulated process to ensure that the metabolic machinery is only expressed when the substrate is available and preferred carbon sources, like glucose, are absent.

The mal Regulon in E. coli

Expression of the mal genes is positively controlled by the transcriptional activator MalT.[6] The activity of MalT is, in turn, regulated by the inducer maltotriose and ATP.[6] When maltotriose is present, it binds to MalT, causing a conformational change that allows MalT to bind to specific DNA sequences (MalT boxes) in the promoters of the mal operons, thereby activating transcription.[7]

The system is also subject to catabolite repression. In the presence of glucose, the synthesis of cyclic AMP (cAMP) is low, leading to an inactive cAMP receptor protein (CAP). CAP, when activated by cAMP, is required for the efficient transcription of the malT gene.[6] Additionally, the global regulator Mlc acts as a repressor for malT transcription.[8]

E_coli_Maltose_Regulation cluster_medium Extracellular Medium cluster_cell E. coli Cell Maltose_ext This compound Maltotriose Maltotriose (Inducer) Maltose_ext->Maltotriose Transport & Metabolism Glucose_ext Glucose cAMP cAMP Glucose_ext->cAMP Inhibits Synthesis MalT MalT (Inactive) MalT_active MalT (Active) mal_genes mal Genes (malE, malFGK, malPQ, etc.) MalT_active->mal_genes Activates Transcription Maltotriose->MalT Binds and Activates cAMP_CAP cAMP-CAP malT_gene malT gene cAMP_CAP->malT_gene Activates Transcription cAMP->cAMP_CAP Mlc Mlc Repressor Mlc->malT_gene Represses malT_gene->MalT Expression

Caption: Regulation of the mal regulon in E. coli.
MAL Gene Regulation in S. cerevisiae

The expression of MAL genes is subject to two main regulatory mechanisms: induction by this compound and repression by glucose.

  • This compound Induction: The presence of intracellular this compound is required to induce the expression of the MAL structural genes (MALx1 and MALx2).[2] This induction is mediated by the regulatory protein Malx3, which functions as a transcriptional activator. Intracellular this compound is thought to trigger a signaling cascade that leads to the activation of Malx3.

  • Glucose Repression: When glucose is present in the medium, it is the preferred carbon source, and the expression of the MAL genes is repressed. This is a complex process involving multiple pathways. One key player is the Mig1 repressor protein. In the presence of high glucose, Mig1 is dephosphorylated and translocates to the nucleus, where it binds to the promoters of the MAL genes and recruits the Cyc8-Tup1 corepressor complex to inhibit transcription.[9][10] The activity of Mig1 is controlled by the Snf1 protein kinase, which is inactive in high glucose conditions.[9][10]

Yeast_Maltose_Regulation cluster_medium Extracellular Medium cluster_cell S. cerevisiae Cell Maltose_ext This compound Maltose_int Intracellular This compound Maltose_ext->Maltose_int Transport (Malx1) Glucose_ext High Glucose Snf1 Snf1 Kinase (Inactive) Glucose_ext->Snf1 Inactivates Malx3 Malx3 (Inactive) Maltose_int->Malx3 Induces Malx3_active Malx3 (Active) MAL_genes MAL Structural Genes (MALx1, MALx2) Malx3_active->MAL_genes Activates Transcription Mig1 Mig1 Repressor (Active, Nuclear) Snf1->Mig1 (No Phosphorylation) Mig1->MAL_genes Represses

Caption: Regulation of MAL genes in S. cerevisiae.

Experimental Protocols

This section details methodologies for key experiments in the analysis of this compound biochemical pathways.

α-Glucosidase (Maltase) Activity Assay

This protocol is adapted from colorimetric assays using a chromogenic substrate like p-nitrophenyl-α-D-glucopyranoside (pNPG).[11][12][13]

Principle: α-glucosidase hydrolyzes the colorless substrate pNPG to release p-nitrophenol, which is yellow and can be quantified spectrophotometrically at 405-410 nm. The rate of p-nitrophenol formation is directly proportional to the enzyme activity.

Materials:

  • Phosphate buffer (50-100 mM, pH 6.8-7.0)

  • pNPG solution (1-10 mM in buffer)

  • Sodium carbonate (1 M) or other stop solution

  • Cell lysate or purified enzyme solution

  • Microplate reader or spectrophotometer

Procedure:

  • Sample Preparation: Prepare cell lysates by methods such as sonication or glass bead disruption in cold phosphate buffer. Centrifuge to remove cell debris and collect the supernatant.

  • Reaction Setup: In a 96-well plate or microcentrifuge tubes, pre-incubate the cell lysate/enzyme sample with phosphate buffer at 37°C for 5 minutes.

  • Initiate Reaction: Add the pNPG substrate solution to start the reaction. The final reaction volume is typically 100-200 µL.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).

  • Stop Reaction: Terminate the reaction by adding a stop solution, such as sodium carbonate, which also enhances the color of the p-nitrophenol by increasing the pH.

  • Measurement: Measure the absorbance of the solution at 405-410 nm.

  • Quantification: Use a standard curve of p-nitrophenol to determine the amount of product formed. One unit of α-glucosidase activity is typically defined as the amount of enzyme that hydrolyzes 1.0 µmol of pNPG per minute under the specified conditions.

Maltodextrin Phosphorylase (MalP) Activity Assay

This protocol outlines a coupled enzymatic assay to determine MalP activity.

Principle: MalP catalyzes the phosphorolysis of maltodextrins in the presence of inorganic phosphate (Pi) to produce glucose-1-phosphate (G1P). The G1P is then converted to glucose-6-phosphate (G6P) by phosphoglucomutase (PGM). G6P is subsequently oxidized by glucose-6-phosphate dehydrogenase (G6PDH), which reduces NADP+ to NADPH. The increase in NADPH is monitored spectrophotometrically at 340 nm.

Materials:

  • HEPES or Tris-HCl buffer (e.g., 50 mM, pH 7.0)

  • Maltodextrin solution (e.g., maltotetraose or higher)

  • Potassium phosphate (Pi) solution

  • Phosphoglucomutase (PGM)

  • Glucose-6-phosphate dehydrogenase (G6PDH)

  • NADP+

  • Magnesium chloride (MgCl2, as a cofactor for PGM)

  • Cell lysate or purified enzyme

Procedure:

  • Reaction Mixture Preparation: In a cuvette or microplate well, prepare a reaction mixture containing buffer, maltodextrin, Pi, NADP+, MgCl2, PGM, and G6PDH.

  • Pre-incubation: Incubate the reaction mixture at the desired temperature (e.g., 30°C or 37°C) for 5 minutes to allow temperature equilibration and establish a baseline reading.

  • Initiate Reaction: Add the cell lysate or purified MalP to the reaction mixture to start the reaction.

  • Kinetic Measurement: Immediately monitor the increase in absorbance at 340 nm over time.

  • Calculation: Calculate the rate of NADPH formation from the linear portion of the absorbance curve using the molar extinction coefficient of NADPH (6220 M-1cm-1). This rate is directly proportional to the MalP activity.

Quantification of Intracellular Metabolites by LC-MS/MS

This protocol provides a general workflow for the absolute quantification of this compound pathway intermediates (e.g., glucose, glucose-1-phosphate, glucose-6-phosphate) using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with stable isotope-labeled internal standards.[5][14]

Principle: Cells are grown in a medium containing a stable isotope-labeled carbon source (e.g., 13C-glucose) until metabolic steady-state is reached, resulting in the labeling of intracellular metabolites. Metabolism is then rapidly quenched, and cells are extracted with a solvent containing known concentrations of unlabeled (12C) metabolite standards. The ratio of the labeled endogenous metabolite to the unlabeled internal standard is determined by LC-MS/MS, allowing for accurate quantification.

Workflow:

LCMS_Workflow A 1. Cell Culture Grow cells in 13C-labeled medium to achieve isotopic steady-state. B 2. Rapid Quenching Quench metabolism by rapidly transferring cells to a cold (e.g., -20°C) non-polar solvent. A->B C 3. Metabolite Extraction Extract metabolites with a cold solvent containing known amounts of unlabeled (12C) internal standards. B->C D 4. Cell Debris Removal Centrifuge to pellet cell debris and collect the supernatant. C->D E 5. LC-MS/MS Analysis Analyze the extract by LC-MS/MS to separate and detect labeled endogenous metabolites and unlabeled standards. D->E F 6. Data Analysis Calculate the ratio of labeled to unlabeled peak areas for each metabolite. Quantify based on the known concentration of internal standards. E->F

Caption: Workflow for metabolite quantification by LC-MS/MS.
Analysis of Gene Expression by RT-qPCR

This protocol describes a general workflow for quantifying the expression levels of mal or MAL genes using reverse transcription-quantitative PCR (RT-qPCR).[15][16][17]

Principle: Total RNA is extracted from cells grown under different conditions (e.g., induced vs. repressed). The RNA is then reverse-transcribed into complementary DNA (cDNA). The abundance of specific gene transcripts in the cDNA sample is quantified using qPCR with gene-specific primers and a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe. The expression level is normalized to one or more stably expressed reference genes.

Workflow:

  • Cell Culture and Harvest: Grow cells under the desired experimental conditions (e.g., with this compound, with glucose, or with a non-repressing carbon source). Harvest cells during the exponential growth phase.

  • RNA Extraction: Immediately stabilize the RNA population (e.g., by flash-freezing) and extract total RNA using a suitable method (e.g., TRIzol reagent or a commercial kit).

  • RNA Quality and Quantity Assessment: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis.

  • DNase Treatment: Treat the RNA samples with DNase I to remove any contaminating genomic DNA.

  • Reverse Transcription (cDNA Synthesis): Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and appropriate primers (e.g., random hexamers or oligo(dT) primers).

  • Quantitative PCR (qPCR):

    • Prepare a qPCR reaction mixture containing cDNA template, gene-specific forward and reverse primers, qPCR master mix (containing DNA polymerase, dNTPs, and SYBR Green dye), and a reference dye (e.g., ROX).

    • Perform the qPCR reaction in a real-time PCR instrument. The thermal cycling program typically includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis:

    • Determine the threshold cycle (Ct) for each gene of interest and reference gene(s).

    • Calculate the relative gene expression using the ΔΔCt method or a standard curve method. The expression of the target gene is normalized to the geometric mean of the expression of multiple validated reference genes.

Conclusion

The biochemical pathways for this compound utilization in E. coli and S. cerevisiae represent elegant systems of transport, metabolism, and regulation. A thorough understanding of these pathways, supported by robust quantitative data and detailed experimental protocols, is fundamental for applications ranging from metabolic engineering and industrial fermentation to the development of novel antimicrobial or therapeutic agents targeting carbohydrate metabolism. This guide provides a foundational framework for researchers to delve into the intricate analysis of these core metabolic processes.

References

An In-depth Technical Guide to Maltose Metabolism in Escherichia coli

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the core mechanisms of maltose and maltodextrin metabolism in Escherichia coli. It is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who are interested in bacterial carbohydrate metabolism, gene regulation, and transport systems. The intricate and well-studied mal regulon in E. coli offers a paradigm for understanding complex biological systems and presents potential targets for antimicrobial strategies.

Core Components of the this compound System

The ability of Escherichia coli to utilize this compound and larger malto-oligosaccharides (maltodextrins) is governed by the mal regulon, which encompasses a set of genes organized into several operons.[1] The expression of these genes is tightly controlled, allowing the bacterium to efficiently adapt to the availability of these carbohydrates as a carbon source.[2][3] The key components of this system can be broadly categorized into transport proteins, metabolic enzymes, and regulatory proteins.

The mal genes are located in different regions of the E. coli chromosome, primarily in the malA and malB loci.[4] The malA region includes the malT and malPQ operons, while the malB region contains the malEFG and malK-lamB operons.[4]

Table 1: Key Genes and Proteins in the E. coli this compound System

GeneProtein ProductFunctionOperon
malTMalTTranscriptional activator of all mal operons.[1][2][5]malT
malPMaltodextrin PhosphorylaseCleaves maltodextrins to glucose-1-phosphate and a shorter maltodextrin.[4][6]malPQ
malQAmylomaltaseTransfers glucosyl units from one maltodextrin to another, producing glucose and longer maltodextrins.[4][6][7]malPQ
malEThis compound-Binding Protein (MBP)Periplasmic protein that binds this compound and maltodextrins with high affinity and delivers them to the MalFGK2 transporter.[4][8]malEFG
malFMalFIntegral inner membrane protein, part of the ABC transporter.[4][9]malEFG
malGMalGIntegral inner membrane protein, part of the ABC transporter.[4][9]malEFG
malKMalKATP-binding cassette (ABC) subunit of the inner membrane transporter; also acts as a repressor of the mal system.[4][5][9]malK-lamB
lamBLamB (Maltoporin)Outer membrane porin that facilitates the diffusion of this compound and maltodextrins into the periplasm.[4]malK-lamB
malSPeriplasmic α-amylaseDegrades long maltodextrins in the periplasm.[4][6]malS
malZMaltodextrin GlucosidaseCytoplasmic enzyme that hydrolyzes maltodextrins to glucose.[4][6]malZ
mlcMlcA global regulator that represses the expression of malT.[5][10]Not in a mal operon

Signaling and Metabolic Pathways

The metabolism of this compound in E. coli involves a coordinated series of transport and enzymatic steps, all under the precise control of a sophisticated regulatory network.

Transport of this compound and Maltodextrins

The journey of maltodextrins from the extracellular environment to the cytoplasm begins at the outer membrane.

  • Outer Membrane Transport : this compound and maltodextrins diffuse through the LamB porin into the periplasmic space.[4]

  • Periplasmic Binding : In the periplasm, the This compound-Binding Protein (MBP or MalE) binds to the carbohydrates with high affinity.[4][8]

  • Inner Membrane Transport : The substrate-loaded MBP interacts with the MalFGK₂ ABC transporter complex in the inner membrane.[4][9] This interaction triggers ATP hydrolysis by the MalK subunits, providing the energy to translocate the substrate into the cytoplasm.[9]

Maltose_Transport cluster_extracellular Extracellular Space cluster_periplasm Periplasm cluster_cytoplasm Cytoplasm Maltodextrin_out Maltodextrin LamB LamB (Outer Membrane) Maltodextrin_out->LamB Diffusion MBP MalE (MBP) MBP_complex MalE-Maltodextrin Complex MBP->MBP_complex Maltodextrin_peri Maltodextrin Maltodextrin_peri->MBP Binding MalFGK2 MalFGK₂ Transporter (Inner Membrane) MBP_complex->MalFGK2 Interaction Maltodextrin_in Maltodextrin ATP ATP ATP->MalFGK2 Hydrolysis ADP_Pi ADP + Pi LamB->Maltodextrin_peri MalFGK2->Maltodextrin_in Translocation MalFGK2->ADP_Pi Maltose_Regulation cluster_inputs Regulatory Inputs cluster_regulators Regulatory Proteins cluster_genes Target Genes Maltotriose Maltotriose MalT_inactive Inactive MalT Maltotriose->MalT_inactive Binds ATP ATP ATP->MalT_inactive Binds cAMP_CAP cAMP-CAP malT_gene malT gene cAMP_CAP->malT_gene Activates Transcription Glucose Glucose Mlc Mlc Glucose->Mlc Inactivates MalT_active Active MalT MalT_inactive->MalT_active Activation mal_operons mal operons (malPQ, malEFG, etc.) MalT_active->mal_operons Activates Transcription MalK MalK MalK->MalT_active Inhibits Mlc->malT_gene Represses Transcription Beta_Galactosidase_Assay start Start: E. coli culture with mal promoter-lacZ fusion culture_growth 1. Grow culture to mid-log phase start->culture_growth induction 2. Induce with this compound culture_growth->induction measure_od 3. Measure final OD₆₀₀ induction->measure_od lysis 4. Lyse cells with chloroform and SDS in Z-buffer measure_od->lysis onpg_addition 5. Add ONPG to start reaction lysis->onpg_addition incubation 6. Incubate until yellow color develops onpg_addition->incubation stop_reaction 7. Stop reaction with Na₂CO₃ incubation->stop_reaction measure_a420 8. Measure A₄₂₀ stop_reaction->measure_a420 calculate 9. Calculate Miller Units measure_a420->calculate end End: Quantified gene expression calculate->end

References

The Discovery of Maltose Transport Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The transport of maltose and malto-oligosaccharides across the cell membrane is a fundamental process for nutrient acquisition in many bacteria. The this compound transport system of Escherichia coli has served as a paradigm for understanding ATP-Binding Cassette (ABC) transporters, a vast and medically relevant superfamily of proteins.[1][2] This technical guide provides an in-depth overview of the discovery, mechanism, and regulation of the this compound transport system, with a focus on the core molecular components and the key experimental methodologies that have been instrumental in its characterization.

Core Components of the E. coli this compound Transport System

The E. coli this compound transport system is a multi-protein complex that spans the inner and outer membranes.[3] Its discovery and characterization have been the result of decades of genetic and biochemical studies.[1][4] The system is comprised of the following key components:

  • Maltoporin (LamB): Located in the outer membrane, LamB is a porin that forms a channel allowing for the passive diffusion of this compound and maltodextrins into the periplasm.[3][5]

  • This compound-Binding Protein (MBP or MalE): A soluble protein residing in the periplasm, MBP binds this compound with high affinity and delivers it to the inner membrane transporter.[4][5]

  • Inner Membrane Transporter (MalFGK2): This complex is the core of the this compound transport system and is a member of the ABC transporter superfamily.[1][4] It consists of:

    • MalF and MalG: Two integral transmembrane proteins that form the channel through which this compound traverses the inner membrane.[1][4]

    • MalK: Two peripheral membrane proteins located on the cytoplasmic side of the inner membrane. MalK subunits bind and hydrolyze ATP, providing the energy for the transport process.[1][4]

The Transport Mechanism: An ATP-Driven Conformational Cascade

The transport of this compound across the inner membrane is an active process powered by ATP hydrolysis.[1] The mechanism involves a series of conformational changes in the MalFGK2 complex, initiated by the binding of this compound-loaded MBP.[6]

The process can be summarized in the following steps:

  • Binding of this compound to MBP: In the periplasm, this compound binds to the this compound-Binding Protein (MBP), inducing a conformational change in MBP from an "open" to a "closed" state.[6]

  • Interaction with the Transporter: The closed, this compound-bound MBP docks onto the periplasmic side of the MalFGK2 complex.[6]

  • Signal Transduction and ATP Binding: This interaction triggers a conformational change in the transmembrane domains (MalF and MalG), which is transmitted to the cytoplasmic MalK subunits. This facilitates the binding of two ATP molecules to the MalK dimer.[7]

  • Translocation: ATP binding induces a major conformational change in the MalFGK2 complex, causing the transmembrane channel to open towards the cytoplasm and allowing for the release of this compound into the cell.[6]

  • ATP Hydrolysis and Resetting: The hydrolysis of ATP to ADP and inorganic phosphate (Pi) resets the transporter to its initial, inward-facing conformation, ready for another cycle of transport.[6]

Quantitative Data on this compound Transport and ATPase Activity

The kinetics of this compound transport and the associated ATPase activity of the MalFGK2 complex have been extensively studied. The following table summarizes key quantitative data from various studies.

ParameterValueOrganism/ConditionReference
This compound Transport
Km for this compound~1 µME. coli (wild-type)[4]
Km for this compound~2 mME. coli (MBP-independent mutants)[4]
Vmax for this compound Transport61 nmol/min/mgSalmonella typhimurium (reconstituted in proteoliposomes)[8]
ATPase Activity
Km for ATP0.1 mMSalmonella typhimurium (reconstituted in proteoliposomes)[8]
Vmax for ATPase Activity1.25 µmol Pi/min/mgSalmonella typhimurium (reconstituted in proteoliposomes)[8]
Basal ATPase Activity (no MBP)Very lowE. coli[1]
Stimulated ATPase Activity (+MBP and this compound)>1,000-fold increaseE. coli (reconstituted in proteoliposomes)[1]

Regulation of the this compound Transport System: The mal Regulon

The expression of the genes encoding the components of the this compound transport system is tightly regulated to ensure that these proteins are only synthesized when this compound is available as a carbon source. This regulation occurs at the level of transcription through the mal regulon.[5][9]

The key regulator of the mal regulon is the MalT protein, a transcriptional activator.[9][10] The activity of MalT is controlled by the inducer, maltotriose, and ATP.[9] When this compound is present in the environment, it is transported into the cell and converted to maltotriose, which then binds to MalT.[9] This binding, along with ATP, activates MalT, allowing it to bind to specific DNA sequences called MalT boxes located in the promoters of the mal genes, thereby initiating their transcription.[5]

Furthermore, the MalK subunit of the transporter itself plays a regulatory role. In the absence of substrate, MalK can directly inhibit the activity of MalT, preventing the expression of the mal genes.[5] This ensures that the cell does not waste energy synthesizing the transport system when this compound is not present.

Key Experimental Protocols

The elucidation of the this compound transport system has relied on a variety of sophisticated experimental techniques. Below are detailed methodologies for some of the key experiments.

Purification of MalFGK2 Complex and this compound-Binding Protein (MBP)

Objective: To obtain pure and functional protein components for in vitro assays.

Methodology:

  • Overexpression: The genes encoding MalF, MalG, MalK, and MalE (MBP) are cloned into expression plasmids, often with affinity tags (e.g., His-tag), and transformed into an E. coli expression strain. Protein expression is induced by the addition of an inducer like IPTG.[11]

  • Cell Lysis: Bacterial cells are harvested by centrifugation and resuspended in a lysis buffer. Cells are then lysed using methods such as sonication or high-pressure homogenization to release the cellular contents.[12]

  • Membrane Fractionation (for MalFGK2): For the membrane-bound MalFGK2 complex, the cell lysate is subjected to ultracentrifugation to pellet the cell membranes.

  • Solubilization (for MalFGK2): The membrane pellet is resuspended in a buffer containing a mild detergent (e.g., n-dodecyl-β-D-maltoside, DDM) to solubilize the membrane proteins.[13]

  • Affinity Chromatography: The solubilized protein extract (for MalFGK2) or the soluble fraction of the cell lysate (for MBP) is loaded onto an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins, amylose resin for MBP).[11][14]

  • Washing and Elution: The column is washed with a buffer to remove non-specifically bound proteins. The target protein is then eluted by adding a competitor (e.g., imidazole for His-tagged proteins, this compound for MBP) to the buffer.[14]

  • Size-Exclusion Chromatography: As a final purification step, the eluted protein is subjected to size-exclusion chromatography to remove aggregates and ensure homogeneity.

Reconstitution of the MalFGK2 Complex into Proteoliposomes

Objective: To study the function of the transporter in a lipid bilayer environment that mimics the cell membrane.

Methodology:

  • Liposome Preparation: E. coli polar lipids are dried to a thin film and then rehydrated in a suitable buffer to form multilamellar vesicles. These are then sonicated or extruded to form small unilamellar vesicles (liposomes).[4]

  • Detergent Destabilization: A controlled amount of a detergent, such as Triton X-100, is added to the liposome suspension to destabilize the lipid bilayer.[4]

  • Incorporation of Protein: The purified, detergent-solubilized MalFGK2 complex is added to the destabilized liposomes.

  • Detergent Removal: The detergent is slowly removed from the mixture, for example, by dialysis or by using adsorbent beads (e.g., Bio-Beads).[13] This causes the liposomes to reform, incorporating the transporter into the lipid bilayer, forming proteoliposomes.

  • Harvesting Proteoliposomes: The proteoliposomes are collected by ultracentrifugation and resuspended in the desired buffer for functional assays.[1]

This compound Transport Assay in Proteoliposomes

Objective: To directly measure the uptake of this compound into proteoliposomes containing the reconstituted MalFGK2 complex.

Methodology:

  • Assay Setup: Proteoliposomes containing the MalFGK2 complex are diluted into an assay buffer containing radiolabeled [3H]this compound.[4] The reaction is initiated at a specific temperature (e.g., 23°C).[4]

  • Time-Course Sampling: At various time points, aliquots of the reaction mixture are removed.

  • Stopping the Reaction: The transport reaction is stopped by the addition of an ice-cold stop buffer and rapid filtration through a nitrocellulose filter.[4] The filter retains the proteoliposomes but allows the unincorporated radiolabeled this compound to pass through.

  • Quantification: The radioactivity retained on the filter is measured using a scintillation counter.[4]

  • Data Analysis: The amount of this compound transported is calculated based on the specific activity of the [3H]this compound and normalized to the amount of protein in the proteoliposomes.

ATPase Activity Assay

Objective: To measure the rate of ATP hydrolysis by the MalK subunits of the MalFGK2 complex.

Methodology:

  • Reaction Mixture: The purified MalFGK2 complex (either in detergent or reconstituted in proteoliposomes/nanodiscs) is incubated in a reaction buffer containing ATP and Mg2+.[13] To measure stimulated activity, this compound and purified MBP are also included.

  • Incubation: The reaction is incubated at a constant temperature (e.g., 37°C) for a defined period.[13]

  • Phosphate Detection: The amount of inorganic phosphate (Pi) released from ATP hydrolysis is measured. A common method is the malachite green assay, where a reagent containing malachite green and molybdate forms a colored complex with Pi, which can be quantified spectrophotometrically at around 620-660 nm.[15]

  • Standard Curve: A standard curve is generated using known concentrations of phosphate to convert the absorbance readings to the amount of Pi released.[13]

  • Calculation of Activity: The ATPase activity is calculated as the amount of Pi released per unit of time per amount of enzyme (e.g., nmol Pi/min/mg protein).

Visualizations

Signaling Pathways and Experimental Workflows

MaltoseTransportCycle cluster_periplasm Periplasm cluster_membrane Inner Membrane cluster_cytoplasm Cytoplasm Maltose_out This compound MBP_open MBP (open) Maltose_out->MBP_open 1. Binding MBP_closed MBP (closed) + this compound MBP_open->MBP_closed Transporter_inward MalFGK2 (inward-facing) MBP_closed->Transporter_inward 2. Docking Transporter_outward MalFGK2 (outward-facing) Transporter_inward->Transporter_outward 3. ATP binding & Conformational change Transporter_outward->Transporter_inward 5. ATP hydrolysis & Reset ADP_Pi 2 ADP + 2 Pi Transporter_outward->ADP_Pi Maltose_in This compound Transporter_outward->Maltose_in 4. This compound release ATP 2 ATP ATP->Transporter_inward

Caption: The cyclical mechanism of this compound transport across the inner membrane by the MalFGK2 ABC transporter.

MalOperonRegulation cluster_regulation Regulation of the mal Operon This compound This compound Maltotriose Maltotriose (Inducer) This compound->Maltotriose Metabolism MalT_inactive MalT (inactive) Maltotriose->MalT_inactive Binds MalT_active MalT (active) MalT_inactive->MalT_active Activation (+ ATP) mal_promoter mal Promoter MalT_active->mal_promoter Binds MalK_no_substrate MalK (No Substrate) MalK_no_substrate->MalT_active Inhibits mal_genes mal Genes (malE, malF, malG, malK, etc.) mal_promoter->mal_genes Transcription Transcription mal_genes->Transcription RNA_Polymerase RNA Polymerase RNA_Polymerase->mal_promoter RNA_Polymerase->Transcription

Caption: Transcriptional regulation of the mal operon by the activator MalT and the inhibitory role of MalK.

ProteoliposomeAssayWorkflow cluster_workflow Experimental Workflow: this compound Transport Assay in Proteoliposomes start Start prepare_liposomes 1. Prepare Liposomes (E. coli lipids) start->prepare_liposomes reconstitute 2. Reconstitute MalFGK2 into Liposomes prepare_liposomes->reconstitute setup_assay 3. Incubate with [3H]this compound reconstitute->setup_assay time_points 4. Take Samples at Time Intervals setup_assay->time_points stop_reaction 5. Stop Reaction & Filter time_points->stop_reaction scintillation 6. Scintillation Counting stop_reaction->scintillation analyze 7. Analyze Data (Uptake vs. Time) scintillation->analyze end End analyze->end

Caption: A simplified workflow diagram for a this compound transport assay using reconstituted proteoliposomes.

Conclusion

The discovery and detailed characterization of the this compound transport system in E. coli have been pivotal in advancing our understanding of ABC transporters. The wealth of genetic, biochemical, and structural data has provided a molecular blueprint for how these ubiquitous machines couple ATP hydrolysis to the vectorial movement of substrates across biological membranes. The experimental protocols outlined in this guide represent the foundational techniques that have enabled these discoveries and continue to be refined for the study of other transport systems. For researchers in basic science and drug development, the this compound transporter remains a valuable model system for investigating the mechanisms of active transport and for developing strategies to modulate the function of related transporters of clinical importance.

References

An In-depth Technical Guide on the Natural Sources of Maltose in Plants and Grains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maltose, a disaccharide composed of two α-glucose units, is a key carbohydrate in plant metabolism and a significant component in the human diet. Its natural occurrence in various plants and grains is primarily a result of starch degradation. This technical guide provides a comprehensive overview of the natural sources of this compound, quantitative data on its prevalence, detailed experimental protocols for its quantification, and an exploration of the biochemical and signaling pathways governing its metabolism in plants.

Natural Sources of this compound in Plants and Grains

This compound is found in a variety of plant tissues, with particularly high concentrations in germinating seeds and certain fruits and vegetables. The process of malting, where grains are soaked in water to allow germination, significantly increases this compound content through the enzymatic breakdown of stored starch.[1]

Grains:

  • Barley: Sprouted barley is a rich source of this compound and is the primary ingredient in malt syrup, a natural sweetener.[2]

  • Wheat: Found in various wheat varieties, with this compound values in wheat flour ranging from 0.73% to 4.54%.[1]

  • Corn: Present in cornmeal and various corn varieties. The this compound content in some hybrid maize varieties can range from 0.83% to 2.71%.[3][4]

  • Ancient Grains: Various ancient grains are also natural sources of this compound.[1]

Fruits:

  • Peaches and Pears: These fruits are notable natural sources of this compound.[1][5]

  • Hawthorn: Different species of hawthorn fruits contain this compound in concentrations ranging from 0.42 to 1.12 g/100g .[6]

  • Apples: While generally low in fresh apples (not exceeding 100 mg/kg), the this compound content can increase in processed apple juice.[7]

Vegetables:

  • Sweet Potatoes: Among the richest natural sources of this compound, especially after cooking, which promotes the enzymatic breakdown of starch.[1][5] The this compound content in cooked sweet potatoes can range from 8.81% to 13.97% on a dry weight basis.

Quantitative Data on this compound Content

The concentration of this compound can vary significantly depending on the plant species, cultivar, developmental stage, and processing methods. The following tables summarize quantitative data from various studies.

Table 1: this compound Content in Various Grains

GrainCultivar/TypeThis compound ContentReference
Wheat Flour39 Indian Varieties0.73 - 4.54% (mean 2.53%)
Maize HybridsPegaso0.83%[3]
Maize HybridsAG 92292.71%[3]
Sweet CornEnhanced VarietyHighest among sweet corn types[8]
Barley MaltTwo-row and Six-rowVaries with malting conditions[9]
Malted BarleyVarious Indian CultivarsDiastatic power influences fermentable sugar content[10]

Table 2: this compound Content in Selected Fruits and Vegetables

PlantConditionThis compound Content (% of fresh weight unless stated otherwise)Reference
Sweet PotatoCooked10.26 - 15.60%
Sweet PotatoBaked (dry weight basis)8.81 - 13.97%
Hawthorn FruitsFresh0.42 - 1.12 g/100g [6]
AppleFresh< 100 mg/kg[7]
Apple JuiceConcentratedAverage 164 mg/L[7]
MangoFresh vs. DriedVaries with drying temperature

Experimental Protocols for this compound Quantification

Accurate quantification of this compound in plant and grain samples is crucial for research and quality control. Several analytical techniques are commonly employed.

High-Performance Thin-Layer Chromatography (HPTLC)

A rapid and cost-effective method for the quantification of this compound, particularly in samples like sweet potatoes.

Methodology:

  • Sample Preparation: Homogenize the plant/grain material and extract sugars with a suitable solvent (e.g., 80% ethanol). Centrifuge to remove solid debris.

  • Chromatography: Apply the extracted sample to an HPTLC plate (e.g., silica gel 60 F254).

  • Development: Develop the plate in a solvent system such as n-butanol:acetic acid:water (5:4:1, v/v/v).

  • Derivatization: Spray the plate with a reagent like p-anisaldehyde-sulphuric acid and heat to visualize the sugar spots.

  • Quantification: Scan the plate with a densitometer and quantify the this compound content by comparing the peak area with that of a this compound standard.

Capillary Electrophoresis (CE)

CE offers high resolution and sensitivity for the separation and quantification of underivatized sugars.

Methodology:

  • Sample Preparation: Extract sugars from the sample as described for HPTLC. The extract may require filtration before analysis.

  • Instrumentation: Use a CE system with a UV or diode array detector.

  • Separation: Employ a fused-silica capillary and an alkaline electrolyte buffer (e.g., 36 mM NaOH, 15 mM sorbic acid, 0.5 mM CTAB, pH 12).

  • Analysis: Inject the sample and apply a voltage (e.g., -16 kV). Detect the separated sugars based on their migration time.

  • Quantification: Determine the concentration of this compound by comparing the peak area to a calibration curve prepared with this compound standards.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used and robust method for sugar analysis.

Methodology:

  • Sample Preparation: Prepare an aqueous extract of the sample and filter it through a 0.45 µm membrane.

  • Instrumentation: Utilize an HPLC system equipped with a refractive index (RI) or an evaporative light scattering detector (ELSD).

  • Chromatography: Use a column suitable for carbohydrate analysis, such as an amino-propyl or a ligand-exchange column.

  • Mobile Phase: An isocratic mobile phase of acetonitrile and water (e.g., 80:20, v/v) is commonly used with an amino column.

  • Quantification: Identify and quantify this compound based on its retention time and peak area relative to a standard curve.

Enzymatic Assays

Enzymatic methods offer high specificity for this compound quantification.

Methodology:

  • Principle: this compound is hydrolyzed to glucose by the enzyme α-glucosidase (maltase). The resulting glucose is then quantified using a glucose-specific assay, often involving glucose oxidase and peroxidase, which produces a colored product.

  • Procedure: a. Incubate the sample extract with α-glucosidase to convert this compound to glucose. b. In a separate reaction, measure the initial glucose concentration in the sample without α-glucosidase treatment. c. Quantify the total glucose in the α-glucosidase-treated sample. d. Calculate the this compound concentration by subtracting the initial glucose concentration from the total glucose concentration and accounting for the stoichiometry (1 mole of this compound yields 2 moles of glucose).

Biochemical and Signaling Pathways

Starch Degradation to this compound

During germination and in photosynthetic tissues at night, stored starch is broken down into smaller sugars, with this compound being a primary product. This process involves the coordinated action of several enzymes.

Starch_Degradation Starch Starch Granule Amylopectin Amylopectin Starch->Amylopectin Amylose Amylose Starch->Amylose LimitDextrins Limit Dextrins Amylopectin->LimitDextrins  α-Amylase This compound This compound Amylose->this compound  β-Amylase LimitDextrins->this compound  β-Amylase Glucose Glucose LimitDextrins->Glucose  Debranching Enzyme This compound->Glucose  Maltase alpha_amylase α-Amylase beta_amylase β-Amylase debranching_enzyme Debranching Enzyme (Isoamylase, Pullulanase) maltase Maltase

Caption: Starch degradation pathway to this compound and glucose.

This compound Metabolism in the Cytosol

This compound produced in the chloroplasts is exported to the cytosol for further metabolism, primarily for the synthesis of sucrose, which is the main transport sugar in most plants.

Maltose_Metabolism cluster_chloroplast Chloroplast cluster_cytosol Cytosol Starch Starch Maltose_chloro This compound Starch->Maltose_chloro Starch Degradation Maltose_cyto This compound Maltose_chloro->Maltose_cyto MEX1 Transporter Glucose Glucose Maltose_cyto->Glucose  DPE2 G1P Glucose-1-Phosphate Maltose_cyto->G1P  DPE2 Glucose->G1P  Hexokinase, PGM Sucrose Sucrose G1P->Sucrose  SPS DPE2 DPE2 PGM Phosphoglucomutase SPS Sucrose-Phosphate Synthase

Caption: this compound metabolism in the plant cell cytosol.

Generalized Experimental Workflow for this compound Quantification

The following diagram illustrates a typical workflow for the quantification of this compound from a plant or grain sample.

Experimental_Workflow Sample Plant/Grain Sample Homogenization Homogenization Sample->Homogenization Extraction Sugar Extraction (e.g., 80% Ethanol) Homogenization->Extraction Centrifugation Centrifugation/ Filtration Extraction->Centrifugation Extract Crude Sugar Extract Centrifugation->Extract Analysis Analytical Method Extract->Analysis HPTLC HPTLC Analysis->HPTLC CE Capillary Electrophoresis Analysis->CE HPLC HPLC Analysis->HPLC Enzymatic Enzymatic Assay Analysis->Enzymatic Quantification Data Analysis & Quantification HPTLC->Quantification CE->Quantification HPLC->Quantification Enzymatic->Quantification

Caption: Generalized workflow for this compound quantification.

This compound and Sugar Signaling

Beyond its role as a carbon source, this compound and other sugars act as signaling molecules that regulate plant growth, development, and stress responses.[11][12][13] The concentration of sugars is sensed by the plant, leading to downstream changes in gene expression and metabolic pathways.[12]

  • Interaction with Hormonal Signaling: Sugar signaling pathways exhibit extensive crosstalk with plant hormones such as abscisic acid (ABA), ethylene, and auxin, influencing processes like seed germination and seedling development.[11]

  • Key Regulators: Several key proteins are involved in sugar sensing and signaling, including:

    • Hexokinase (HXK): Acts as a glucose sensor.[12]

    • Snf1-related protein kinases (SnRKs): Involved in the response to low energy status.[13][14]

    • Target of Rapamycin (TOR) kinase: A central regulator of growth in response to nutrient and energy availability.[14]

    • Trehalose-6-phosphate (T6P): A signal of sucrose status.[14]

  • This compound-Specific Signaling: The this compound transporter, MEX1, is crucial for exporting this compound from the chloroplast.[15] Mutations in MEX1 lead to this compound accumulation in the chloroplast and impaired growth, highlighting the importance of proper this compound transport and metabolism.[15] While the direct sensing mechanism for this compound is less understood than that for glucose or sucrose, its metabolism is tightly regulated by circadian rhythms, day length, and temperature, suggesting a role in integrating environmental cues with carbon metabolism.[16]

Conclusion

This compound is a vital intermediate in plant carbohydrate metabolism, with its natural abundance in grains and certain fruits and vegetables holding significant implications for the food industry and human nutrition. The ability to accurately quantify this compound is essential for quality control and for advancing our understanding of plant biochemistry. Further research into the intricate signaling networks that govern this compound metabolism will be crucial for developing strategies to enhance crop yield and stress tolerance, and for exploring the potential of this compound and its derivatives in various applications, including drug development.

References

The Integral Role of Maltase in the Hydrolysis of Maltose: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maltase, a vital α-glucosidase, plays a pivotal role in the final stages of carbohydrate digestion across a vast range of organisms, from bacteria to humans. Its primary function is the hydrolysis of the disaccharide maltose into two molecules of glucose, a fundamental monosaccharide for cellular energy production. This technical guide provides an in-depth exploration of the core aspects of maltase, including its mechanism of action, kinetic properties, and the methodologies employed for its study. A comprehensive understanding of maltase is not only crucial for fundamental biochemical research but also holds significant implications for drug development, particularly in the context of metabolic disorders such as diabetes.

Introduction

The enzymatic breakdown of complex carbohydrates into absorbable monosaccharides is a cornerstone of metabolic processes. Maltase (EC 3.2.1.20) is a key enzyme in this pathway, specifically targeting the α-1,4 glycosidic bond in this compound. In vertebrates, this activity is predominantly carried out by two intestinal brush border enzymes: maltase-glucoamylase (MGAM) and sucrase-isomaltase (SI).[1][2] These enzymes are essential for the complete digestion of starch. Given their role in glucose production, they are significant targets for the development of inhibitors to manage postprandial hyperglycemia in diabetic patients.[2][3] This guide delves into the technical details of maltase function, providing researchers and drug development professionals with a consolidated resource of quantitative data, experimental protocols, and pathway visualizations.

Mechanism of Action

Maltase belongs to the glycoside hydrolase (GH) families, with mammalian maltases typically classified under GH family 13 and GH family 31.[4] The hydrolysis of the α-1,4 glycosidic bond in this compound by these enzymes generally follows a Koshland double-displacement mechanism.[4] This two-step process involves a nucleophilic attack by an enzymatic carboxylate residue on the anomeric carbon of one glucose unit, leading to the formation of a covalent glycosyl-enzyme intermediate and the release of the first glucose molecule. Subsequently, a water molecule, activated by an enzymatic acid/base catalyst, hydrolyzes the intermediate, releasing the second glucose molecule and regenerating the enzyme for another catalytic cycle.

Quantitative Data on Maltase Kinetics and Properties

The efficiency and characteristics of maltase can be quantified through various kinetic and physicochemical parameters. These values can vary significantly depending on the source of the enzyme.

Kinetic Parameters

The Michaelis-Menten constant (K_m), maximum velocity (V_max), and turnover number (k_cat) are fundamental parameters that describe the kinetics of an enzyme-catalyzed reaction.

Enzyme SourceSubstrateK_m (mM)V_max (U/mg or µmol/min/mg)k_cat (s⁻¹)Reference
Bacillus subtilisThis compound5Not ReportedNot Reported[5]
Rat LiverThis compound (High-affinity site)0.430.691Not Reported[6]
Rat LiverThis compound (Low-affinity site)57.72.888Not Reported[6]
Soil MicroorganismsThis compound0.8 - 6.5Not ReportedNot Reported[7]
Human Caco2/TC7 cellsThis compoundNot ReportedNot ReportedNot Reported[8]

Note: U represents one unit of enzyme activity, typically defined as the amount of enzyme that catalyzes the conversion of one micromole of substrate per minute under specified conditions.

Optimal pH and Temperature

The catalytic activity of maltase is highly dependent on pH and temperature.

Enzyme SourceOptimal pHOptimal Temperature (°C)Reference
Bacillus licheniformis KIBGE-IB46.545[9]
Bacillus subtilis P-116.045[5]
Partially Purified Maltase6.548 - 50[10]
Soil Maltase5.0>70 (activity decreases)[7]
Inhibitor Constants

The inhibitory constant (K_i) quantifies the potency of an inhibitor. A lower K_i value indicates a more potent inhibitor. Acarbose is a well-known α-glucosidase inhibitor used in the treatment of type 2 diabetes.

InhibitorEnzyme SourceInhibition TypeK_i (µM)Reference
AcarboseNot SpecifiedCompetitiveNot Reported[11]
B2-3'-O-gallateRhodiola crenulataMixed-competitive1.99 ± 0.02[1]
Epicatechin gallate (ECG)Rhodiola crenulataMixed-competitive3.14 ± 0.04[1]
Epicatechin (EC)Rhodiola crenulataMixed-competitive7.02 ± 0.26[1]
QuercetinRhodiola crenulataMixed-competitive7.81 ± 0.10[1]
Tangzhiqing (TZQ)Not SpecifiedCompetitiveNot Reported[3]

Experimental Protocols

Accurate and reproducible experimental protocols are essential for the study of maltase. Below are detailed methodologies for enzyme purification and activity assays.

Purification of Maltase-Glucoamylase from Rat Intestinal Mucosa

This protocol describes a method for the solubilization and purification of maltase-glucoamylase to homogeneity.[12]

  • Homogenization: Scrape the intestinal mucosa from the small intestine of rats. Homogenize the tissue in a suitable buffer (e.g., 1 M Tris/HCl, pH 7.5).

  • Solubilization: Treat the homogenate with papain to release the membrane-bound maltase-glucoamylase.

  • Centrifugation: Centrifuge the digest at high speed (e.g., 105,000 x g for 1 hour) to pellet cellular debris.

  • Chromatography:

    • Gel Filtration: Subject the supernatant to gel filtration chromatography (e.g., using Sephadex G-200) to separate proteins based on size.

    • Ion Exchange: Further purify the maltase-containing fractions using anion-exchange chromatography (e.g., on DEAE-cellulose).

  • Purity Assessment: Analyze the purity of the final enzyme preparation using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

Maltase Activity Assay: Spectrophotometric Method using an Artificial Substrate

This assay utilizes the chromogenic substrate p-nitrophenyl-α-D-glucopyranoside (PNPG) to determine maltase activity.[13]

  • Reagent Preparation:

    • Assay Buffer: 0.067 M Potassium phosphate buffer, pH 6.8, containing 0.001 M dithiothreitol (DTT).

    • Substrate Solution: 0.01 M PNPG in assay buffer.

    • Enzyme Solution: Dilute the purified maltase in cold assay buffer to a concentration that yields a linear rate of absorbance change.

  • Assay Procedure:

    • Set a spectrophotometer to 400 nm and 37°C.

    • In a cuvette, mix 2.8 mL of assay buffer and 0.1 mL of substrate solution.

    • Incubate for 5-7 minutes to reach thermal equilibrium.

    • Initiate the reaction by adding 0.1 mL of the diluted enzyme solution and mix.

    • Record the increase in absorbance at 400 nm for 5-6 minutes. The product, p-nitrophenol, absorbs at this wavelength.

  • Calculation: Calculate the enzyme activity based on the rate of change in absorbance, the molar extinction coefficient of p-nitrophenol, and the dilution factor.

Maltase Activity Assay: Glucose Oxidase-Peroxidase Coupled Method

This method measures the glucose produced from the hydrolysis of the natural substrate, this compound.[4][7]

  • Reagent Preparation:

    • Assay Buffer: 67 mM Sodium acetate buffer, pH 5.0.

    • Substrate Solution: 50 mM this compound in assay buffer.

    • Enzyme Solution: Purified maltase in a suitable buffer.

    • Glucose Oxidase-Peroxidase (GOPOD) Reagent: A commercial reagent containing glucose oxidase, peroxidase, and a chromogen (e.g., o-dianisidine or 4-aminoantipyrine).

  • Enzymatic Reaction:

    • In a microcentrifuge tube, mix the enzyme solution with the this compound substrate solution.

    • Incubate at 37°C for a defined period (e.g., 60 minutes).

    • Stop the reaction by heat inactivation or by adding a stop solution (e.g., Tris buffer, which inhibits maltase).[4]

  • Glucose Quantification:

    • Add the GOPOD reagent to the reaction mixture.

    • Incubate at 37°C for a specified time (e.g., 20 minutes) to allow for color development.

    • Measure the absorbance at the wavelength specified for the chromogen used (e.g., 420 nm for o-dianisidine).

  • Calculation: Determine the amount of glucose produced by comparing the absorbance to a standard curve generated with known concentrations of glucose.

Visualizations of Pathways and Workflows

Graphical representations are invaluable for understanding complex biological processes and experimental designs. The following diagrams were generated using the Graphviz DOT language.

This compound Hydrolysis Pathway

Maltose_Hydrolysis This compound This compound (α-D-Glucopyranosyl-(1→4)-D-glucose) Maltase Maltase This compound->Maltase Glucose1 Glucose Maltase->Glucose1 Glucose2 Glucose Maltase->Glucose2 Water H₂O Water->Maltase

Caption: Enzymatic hydrolysis of this compound into two glucose molecules by maltase.

Experimental Workflow for Maltase Characterization

Maltase_Characterization_Workflow cluster_prep Enzyme Preparation cluster_assay Enzyme Characterization cluster_analysis Data Analysis Purification Enzyme Purification (e.g., Chromatography) Purity_Check Purity Assessment (SDS-PAGE) Purification->Purity_Check Activity_Assay Activity Assay (Spectrophotometry) Purity_Check->Activity_Assay Kinetic_Analysis Kinetic Analysis (Michaelis-Menten) Activity_Assay->Kinetic_Analysis Inhibition_Studies Inhibition Studies Kinetic_Analysis->Inhibition_Studies Data_Processing Data Processing and Plotting (e.g., Lineweaver-Burk) Inhibition_Studies->Data_Processing Parameter_Determination Determination of Km, Vmax, Ki Data_Processing->Parameter_Determination MGAM_Regulation Diet High-Starch Diet Glucose Increased Jejunal Glucose Availability Diet->Glucose TFs Activation of Transcription Factors (CDX2, HNF1) Glucose->TFs Coactivators Recruitment of Coactivators (GCN5, CREBBP) TFs->Coactivators Histone_Mod Histone Acetylation (H3, H4) Coactivators->Histone_Mod MGAM_Gene Maltase-Glucoamylase (MGAM) Gene Histone_Mod->MGAM_Gene Increased Transcription MGAM_mRNA Increased MGAM mRNA MGAM_Gene->MGAM_mRNA Maltase_Protein Increased Maltase-Glucoamylase Protein Synthesis MGAM_mRNA->Maltase_Protein

References

An In-depth Technical Guide to the Maltose Catabolic Process in Yeast

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core molecular mechanisms underlying the maltose catabolic process in the model organism Saccharomyces cerevisiae. It includes a detailed examination of the genetic and regulatory networks, quantitative data on key enzymatic activities, and detailed protocols for relevant experimental procedures. The signaling pathways governing this compound utilization and its regulation are also visually represented.

Core Molecular Process of this compound Catabolism

The breakdown of this compound in Saccharomyces cerevisiae is a well-regulated process involving the coordinated action of several genes organized into polymeric loci known as the MAL loci.[1][2] There are five such loci identified: MAL1, MAL2, MAL3, MAL4, and MAL6.[1][2] For a yeast cell to ferment this compound, it must possess at least one functional MAL locus.[1][2]

Each active MAL locus is a complex containing three essential genes:

  • MALx1 : Encodes a this compound permease, which is a transmembrane protein responsible for the active transport of this compound into the cell. This transport is an H+-symport mechanism.

  • MALx2 : Encodes an intracellular α-glucosidase, commonly known as maltase. This enzyme catalyzes the hydrolysis of this compound into two molecules of glucose.

  • MALx3 : Encodes a transcriptional activator protein (MAL-activator) that is essential for the this compound-inducible expression of the MALx1 and MALx2 genes.[1][2]

The catabolic process begins with the transport of extracellular this compound into the yeast cell by the this compound permease. Once inside the cytoplasm, maltase cleaves the disaccharide into glucose, which then enters the glycolytic pathway to be metabolized for energy production.

Quantitative Data on this compound Catabolism

The efficiency of this compound catabolism is dependent on the kinetic properties of the this compound permease and maltase enzymes. The following tables summarize key quantitative data reported in the literature.

Table 1: Kinetic Parameters of this compound Permease in Saccharomyces cerevisiae

PermeaseStrainKm for this compound (mM)Vmax (nmol/min/mg dry weight)Reference
Mal21pLaboratory Strain~5Not specified[3]
Agt1pLaboratory Strain~18Not specified[3]
High-affinity systemIndustrial Strain~4Not specified[3]
Low-affinity systemIndustrial Strain~11Not specified[3]
Mal61pLaboratory Strain~2-443 ± 6[4]
Agt1pLaboratory Strain36 ± 2Not specified[4]

Table 2: Kinetic Parameters of Maltase in Saccharomyces cerevisiae

StrainKm for this compound (mM)VmaxReference
Not specifiedNot specifiedNot specified

(Note: Specific Vmax values for maltase are not consistently reported in the initial search results and would require further targeted literature review to populate this table comprehensively.)

Table 3: Regulation of MAL Gene Expression

ConditionGeneFold Change in ExpressionReference
Glucose RepressionMAL61Repressed[2]
Glucose RepressionMAL62Repressed[2]
Glucose RepressionMAL63Repressed[2]
This compound InductionMAL genesInduced[5]

Signaling Pathways

The utilization of this compound is tightly regulated by the presence of this compound (induction) and the availability of glucose (repression).

This compound Utilization Pathway

The general pathway for this compound uptake and breakdown is illustrated below.

Maltose_Utilization Maltose_ext Extracellular This compound Malx1 This compound Permease (MALx1) Maltose_ext->Malx1 Transport Maltose_int Intracellular This compound Malx2 Maltase (MALx2) Maltose_int->Malx2 Hydrolysis Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Malx1->Maltose_int Malx2->Glucose

Core pathway of this compound uptake and hydrolysis in yeast.
Glucose Repression of MAL Genes

Glucose is the preferred carbon source for yeast, and its presence represses the expression of genes required for the utilization of alternative sugars like this compound. This regulation occurs through multiple pathways.

A primary mechanism of glucose repression is mediated by the transcriptional repressor Mig1.

Glucose_Repression_Mig1 cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Mig1_n Mig1 MAL_promoter MAL Gene Promoter Mig1_n->MAL_promoter Binds & Represses Glucose High Glucose Snf1 Snf1 Kinase (Inactive) Glucose->Snf1 Inactivates Mig1_c Mig1 Snf1->Mig1_c No Phosphorylation Mig1_c->Mig1_n Nuclear Import Glucose_Derepression_Snf1 cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Mig1_n_p Mig1-P Mig1_c Mig1 Mig1_n_p->Mig1_c Nuclear Export MAL_promoter MAL Gene Promoter MAL_expression MAL Gene Expression MAL_promoter->MAL_expression Low_Glucose Low Glucose Snf1_active Snf1 Kinase (Active) Low_Glucose->Snf1_active Activates Snf1_active->Mig1_c Phosphorylates Experimental_Workflow Yeast_Culture Yeast Culture (this compound vs. Glucose media) Harvest_Cells Harvest Cells Yeast_Culture->Harvest_Cells Cell_Lysate Prepare Cell Lysate Harvest_Cells->Cell_Lysate RNA_Extraction RNA Extraction Harvest_Cells->RNA_Extraction Protein_Extraction Protein Extraction Harvest_Cells->Protein_Extraction Maltose_Uptake_Assay This compound Uptake Assay Harvest_Cells->Maltose_Uptake_Assay Maltase_Assay Maltase Activity Assay Cell_Lysate->Maltase_Assay qPCR Quantitative PCR (MAL gene expression) RNA_Extraction->qPCR Data_Analysis Data Analysis and Interpretation Maltase_Assay->Data_Analysis Maltose_Uptake_Assay->Data_Analysis qPCR->Data_Analysis

References

The Pivotal Role of Maltose in Cellular Nutrition: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maltose, a disaccharide composed of two α-glucose units, has long been recognized as a key intermediate in the digestion of starch. However, its direct biological importance in cellular nutrition, particularly in the context of in vitro cell culture and biopharmaceutical production, is a subject of growing interest. This technical guide provides an in-depth exploration of the multifaceted role of this compound in cell nutrition, from its metabolic pathways to its application as a supplemental or primary carbon source in cell culture media. We delve into the transport mechanisms that facilitate its entry into various cell types, the enzymatic machinery responsible for its hydrolysis, and the downstream metabolic fate of its glucose constituents. Furthermore, this guide offers detailed experimental protocols for the quantification of this compound uptake and metabolism, alongside a comprehensive summary of relevant quantitative data to support empirical research in this area. Visualized signaling pathways and experimental workflows are provided to facilitate a deeper understanding of the core concepts.

Introduction

As an easily digestible carbohydrate, this compound serves as a crucial source of glucose, the primary fuel for most living organisms.[1][2] In animals, the enzymatic breakdown of dietary starch yields this compound, which is then hydrolyzed into glucose and readily absorbed into the bloodstream.[2][3][4] This fundamental process underscores the importance of this compound in systemic energy homeostasis.

In the realm of biotechnology and pharmaceutical development, the nutritional requirements of cultured cells are of paramount importance for robust growth, viability, and productivity. While glucose has traditionally been the carbohydrate of choice in cell culture media, its rapid consumption can lead to the accumulation of lactate, a metabolic byproduct that can inhibit cell growth and reduce recombinant protein yields.[5] This has prompted researchers to explore alternative carbon sources, with this compound emerging as a promising candidate. Its slower metabolism can lead to reduced lactate production and a more sustained energy supply, proving beneficial for sensitive cell lines and long-term cultures.[5][6] This guide will provide a comprehensive overview of the biological significance of this compound in cellular nutrition, with a particular focus on its applications in in vitro cell culture systems.

This compound Metabolism and Cellular Energetics

The central role of this compound in cellular energy production lies in its efficient conversion to glucose. This process is initiated by the action of maltase enzymes, which catalyze the hydrolysis of the α-1,4 glycosidic bond linking the two glucose molecules.[7][8][9]

Enzymatic Hydrolysis of this compound

In mammals, the key enzyme responsible for this compound digestion is maltase-glucoamylase (MGAM), an α-glucosidase located in the brush border of the small intestine.[10][11] MGAM, in concert with sucrase-isomaltase, plays a critical role in the final steps of starch digestion.[12] The glucose molecules released from this compound hydrolysis are then transported into the enterocytes and subsequently enter the bloodstream to be distributed to various tissues.[3]

Within the cellular environment, particularly in organisms like yeast, intracellular maltases perform a similar function, breaking down imported this compound to provide glucose for glycolysis and subsequent ATP production.[13]

Glycolysis and Energy Production

Once hydrolyzed, the resulting glucose molecules enter the glycolytic pathway, a series of enzymatic reactions that convert glucose into pyruvate. This process generates a net gain of ATP and NADH, which can be further utilized in cellular respiration to produce a substantial amount of ATP. The complete oxidation of glucose through glycolysis, the citric acid cycle, and oxidative phosphorylation is the primary mechanism by which cells derive energy from carbohydrates.

Maltose_Metabolism This compound This compound Glucose Glucose (2 molecules) This compound->Glucose Maltase-Glucoamylase (or intracellular maltase) Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Energy ATP, NADH Glycolysis->Energy

Caption: Overview of this compound Metabolism.

Cellular Transport of this compound

The entry of this compound into cells is a critical step for its utilization and is mediated by specific transport proteins. The mechanisms of this compound transport vary across different organisms.

ABC Transporter in Bacteria

In many bacteria, such as Escherichia coli, this compound is transported across the inner membrane by an ATP-binding cassette (ABC) transporter system, the MalFGK2 complex.[14][15] This system utilizes a periplasmic this compound-binding protein (MalE) that captures this compound and delivers it to the transmembrane MalF and MalG subunits. The hydrolysis of ATP by the MalK subunits provides the energy for the conformational changes required to translocate this compound into the cytoplasm.[14][15]

Maltose_ABC_Transporter cluster_periplasm Periplasm cluster_membrane Inner Membrane cluster_cytoplasm Cytoplasm MalE_unbound MalE (unbound) MalE_bound MalE-Maltose Complex MalE_unbound->MalE_bound Maltose_out This compound Maltose_out->MalE_unbound Binds MalFG MalF/MalG (Transmembrane domains) MalE_bound->MalFG Delivers this compound Maltose_in This compound MalFG->Maltose_in Translocation MalK MalK (ATPase) MalK->MalFG ADP_Pi ADP + Pi MalK->ADP_Pi ATP ATP ATP->MalK Hydrolysis

Caption: this compound ABC Transporter in E. coli.
Proton Symport in Yeast

In the yeast Saccharomyces cerevisiae, this compound is transported across the plasma membrane via a proton symport mechanism.[13] This active transport system utilizes the proton motive force to drive the uptake of this compound against its concentration gradient. For each molecule of this compound transported into the cell, a proton is co-transported.[13]

Maltose_Proton_Symport cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Maltose_out This compound Permease This compound Permease Maltose_out->Permease H_out H+ H_out->Permease Maltose_in This compound Permease->Maltose_in Co-transport H_in H+ Permease->H_in

Caption: this compound-Proton Symport in Yeast.
Transport in Mammalian Cells

The mechanism of this compound transport into mammalian cells is less well-characterized. While it has been demonstrated that some mammalian cell lines, such as Chinese Hamster Ovary (CHO) and HEK293 cells, can consume this compound from the culture medium, a specific this compound transporter has not yet been identified.[5] It is hypothesized that a yet-to-be-discovered transporter or non-specific uptake mechanisms may be involved.

This compound in Cell Culture and Biopharmaceutical Production

The use of this compound as an alternative or supplementary carbon source in mammalian cell culture for the production of recombinant proteins is an area of active research. The rationale behind this approach is to mitigate the negative effects of high glucose concentrations.

Advantages of this compound in Cell Culture
  • Reduced Lactate Production: The slower metabolic rate of this compound compared to glucose can lead to a reduction in the production of lactate, a cytotoxic byproduct that can inhibit cell growth and protein production.[5]

  • Sustained Energy Supply: this compound can act as a slow-release source of glucose, providing a more stable and sustained supply of energy for the cells over an extended period.[6]

  • Increased Titer of Recombinant Proteins: Studies have shown that supplementing CHO cell cultures with this compound can lead to improvements in the titer of recombinant monoclonal antibodies.[5]

Quantitative Data on this compound Metabolism in Cell Culture

The following table summarizes key quantitative data related to this compound metabolism in various cell lines.

ParameterCell LineValueReference
Specific this compound Consumption Rate CHO-K10.257 ng/cell/day[5]
Maximum Specific this compound Consumption Rate (q s_max) CHO-K10.257 ng/cell/day[14]
Affinity Constant (Ks) for this compound CHO-K17.03 g/L[14]
Km for this compound Transport Saccharomyces cerevisiae1-5 mM[10]
Km for this compound Transport Thermococcus litoralis22 nM[2]
Vmax for this compound Uptake Thermococcus litoralis3.2-7.5 nmol/min/mg of protein[2]
Km for this compound Hydrolysis (Rat Small Intestine) Rat4.26 mM[16]
Vmax for this compound Hydrolysis (Rat Small Intestine) Rat0.72 µmol/(min·cm)[16]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound in cell nutrition.

Preparation of Mammalian Cell Lysates for Enzyme Assays

This protocol describes the preparation of cell lysates from cultured mammalian cells for the subsequent measurement of intracellular enzyme activity, such as maltase.

Materials:

  • Cultured mammalian cells (adherent or suspension)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Ice-cold RIPA Lysis Buffer (or other suitable lysis buffer)

  • Protease and phosphatase inhibitor cocktail

  • Cell scraper (for adherent cells)

  • Refrigerated centrifuge

  • Microcentrifuge tubes

Procedure:

  • Cell Harvesting (Adherent Cells): a. Aspirate the culture medium from the culture dish. b. Wash the cells once with ice-cold PBS. c. Add a minimal volume of ice-cold PBS and gently scrape the cells using a cell scraper. d. Transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Cell Harvesting (Suspension Cells): a. Transfer the cell suspension to a conical tube. b. Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C. c. Aspirate the supernatant and wash the cell pellet once with ice-cold PBS. d. Re-pellet the cells and aspirate the supernatant.

  • Cell Lysis: a. Resuspend the cell pellet in an appropriate volume of ice-cold lysis buffer supplemented with protease and phosphatase inhibitors. A common starting point is 100 µL of lysis buffer per 1-2 million cells. b. Incubate the mixture on ice for 15-30 minutes, with occasional vortexing. c. (Optional) Sonicate the lysate on ice to further disrupt the cells and shear DNA.

  • Clarification of Lysate: a. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. b. Carefully transfer the supernatant (the cell lysate) to a new pre-chilled microcentrifuge tube.

  • Protein Quantification: a. Determine the protein concentration of the lysate using a standard protein assay method (e.g., BCA or Bradford assay).

  • Storage: a. Use the lysate immediately for enzyme assays or store it in aliquots at -80°C for future use. Avoid repeated freeze-thaw cycles.

Cell_Lysate_Prep_Workflow start Start: Cultured Mammalian Cells harvest Harvest Cells (Scraping or Centrifugation) start->harvest wash Wash with ice-cold PBS harvest->wash lyse Lyse cells in buffer with inhibitors on ice wash->lyse clarify Clarify lysate by centrifugation lyse->clarify collect Collect supernatant (cell lysate) clarify->collect quantify Quantify protein concentration collect->quantify store Use immediately or store at -80°C quantify->store

Caption: Cell Lysate Preparation Workflow.
Quantification of this compound in Cell Culture Supernatant using HPLC

This protocol provides a general framework for the analysis of this compound in cell culture supernatant using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Cell culture supernatant

  • HPLC system with a Refractive Index (RI) detector or a Pulsed Amperometric Detector (PAD)

  • Carbohydrate analysis column (e.g., Aminex HPX-87 series or similar)

  • Mobile phase (e.g., ultrapure water or dilute sulfuric acid, depending on the column)

  • This compound standard solution

  • Syringe filters (0.22 µm)

Procedure:

  • Sample Preparation: a. Collect cell culture supernatant at different time points. b. Centrifuge the supernatant at high speed (e.g., 10,000 x g) for 10 minutes to remove any remaining cells or debris. c. Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Analysis: a. Equilibrate the HPLC system with the appropriate mobile phase until a stable baseline is achieved. b. Set the column temperature as recommended by the manufacturer (e.g., 60-85°C for Aminex columns). c. Inject a known volume of the prepared sample onto the column. d. Run the analysis for a sufficient time to allow for the elution of all sugars of interest.

  • Data Analysis: a. Create a standard curve by injecting known concentrations of a this compound standard. b. Identify the this compound peak in the sample chromatogram based on its retention time compared to the standard. c. Quantify the concentration of this compound in the sample by comparing its peak area to the standard curve.

Conclusion

This compound is a biologically significant disaccharide that plays a vital role in cellular nutrition, both as a product of starch digestion and as a valuable carbon source in biotechnological applications. Its slower metabolism compared to glucose offers distinct advantages in cell culture, leading to reduced lactate accumulation and potentially enhanced productivity of recombinant proteins. A thorough understanding of its transport and metabolic pathways is essential for optimizing cell culture processes and for advancing our knowledge of cellular bioenergetics. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the potential of this compound in their respective fields. Future research should focus on the identification and characterization of mammalian this compound transporters to gain a more complete picture of its role in cellular nutrition.

References

An In-Depth Technical Guide to Maltose Synthesis from Starch Breakdown

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maltose, a disaccharide composed of two α-glucose units, is a key product of starch hydrolysis with significant applications in the food, beverage, and pharmaceutical industries. Understanding the enzymatic breakdown of starch into this compound is crucial for process optimization and the development of novel applications. This technical guide provides a comprehensive overview of the core principles of this compound synthesis from starch, detailing the enzymatic mechanisms, experimental protocols for analysis, and quantitative data on reaction kinetics and yields.

Introduction

Starch, a complex carbohydrate composed of amylose and amylopectin, serves as the primary energy storage polysaccharide in plants. Its conversion to simpler sugars, primarily this compound, is a fundamental biochemical process with significant industrial relevance. This process is catalyzed by a class of enzymes known as amylases, which hydrolyze the glycosidic bonds within the starch molecules. The efficiency and specificity of these enzymes are critical determinants of the final product composition. This guide will delve into the technical aspects of this enzymatic conversion, providing the necessary details for researchers and professionals in related fields.

The Enzymatic Breakdown of Starch

The hydrolysis of starch into this compound is a multi-step process primarily mediated by two key enzymes: α-amylase and β-amylase.

  • α-Amylase (EC 3.2.1.1): This endoamylase randomly cleaves the α-1,4 glycosidic bonds within the starch chain, leading to a rapid reduction in the polymer's viscosity and the formation of shorter dextrins. This initial liquefaction step is crucial for preparing the starch for further hydrolysis.[1]

  • β-Amylase (EC 3.2.1.2): This exoamylase acts on the non-reducing ends of starch chains and dextrins, hydrolyzing the second α-1,4 glycosidic bond to release this compound units.[2] The successive removal of this compound molecules is a key step in the saccharification process.

  • Debranching Enzymes (e.g., Pullulanase, EC 3.2.1.41): To achieve a high this compound yield from amylopectin, which contains α-1,6 glycosidic branch points, debranching enzymes are often employed. These enzymes specifically hydrolyze the α-1,6 linkages, allowing β-amylase to further degrade the linear chains.[3]

Biochemical Pathway of Starch Hydrolysis to this compound

The enzymatic conversion of starch to this compound can be visualized as a sequential process.

Starch_Hydrolysis Starch Starch (Amylose & Amylopectin) Dextrins Dextrins Starch->Dextrins α-Amylase This compound This compound Dextrins->this compound β-Amylase LimitDextrins Limit Dextrins Dextrins->LimitDextrins Glucose Glucose This compound->Glucose Maltase (α-glucosidase) LimitDextrins->this compound β-Amylase + Pullulanase

Biochemical pathway of starch hydrolysis.

Experimental Protocols

Accurate quantification of substrates and products is essential for studying and optimizing this compound synthesis. The following are detailed methodologies for key experiments.

Preparation of Soluble Starch Solution (1% w/v)

A properly prepared starch solution is critical for reproducible enzyme assays.

Materials:

  • Soluble starch (e.g., from potato or corn)

  • Distilled or deionized water

  • Beaker (250 mL)

  • Hot plate with magnetic stirrer

  • Volumetric flask (100 mL)

Procedure:

  • Weigh 1.0 g of soluble starch.

  • Create a smooth paste by mixing the starch with a small amount of cold distilled water (5-10 mL) in the beaker.

  • In a separate beaker, bring approximately 80 mL of distilled water to a rolling boil on a hot plate.

  • While stirring vigorously, slowly pour the starch paste into the boiling water.

  • Continue to heat and stir the solution until it becomes clear or translucent.[4][5] This process is known as gelatinization and is necessary to make the starch accessible to the enzymes.[6]

  • Allow the solution to cool to room temperature.

  • Transfer the cooled solution to a 100 mL volumetric flask and bring the volume to the mark with distilled water. Mix thoroughly. This solution should be prepared fresh daily.

α-Amylase and β-Amylase Activity Assays

Enzyme activity is typically determined by measuring the rate of product formation (reducing sugars) under defined conditions. The 3,5-dinitrosalicylic acid (DNS) method is a common colorimetric assay for quantifying reducing sugars.[7]

Reagents:

  • Phosphate Buffer (50 mM, pH 6.9): Prepare a stock solution and adjust the pH as needed.

  • 1% (w/v) Soluble Starch Solution: Prepared as described in section 3.1.

  • DNS Reagent: Dissolve 1 g of 3,5-dinitrosalicylic acid in 20 mL of 2 M NaOH and 50 mL of distilled water with gentle heating. In a separate container, dissolve 30 g of sodium potassium tartrate (Rochelle salt) in 20 mL of distilled water. Mix the two solutions and bring the final volume to 100 mL with distilled water. Store in a dark, airtight bottle.

  • This compound Standard Solution (1 mg/mL): Dissolve 100 mg of this compound in 100 mL of distilled water.

Procedure for Amylase Assay:

  • Pipette 1.0 mL of the 1% starch solution into a test tube.

  • Pre-incubate the substrate at the desired reaction temperature (e.g., 37°C for α-amylase, 50°C for β-amylase) for 5 minutes.

  • Initiate the reaction by adding 1.0 mL of the appropriately diluted enzyme solution.

  • Incubate the reaction mixture for a specific time (e.g., 10 minutes).

  • Stop the reaction by adding 2.0 mL of DNS reagent.

  • Heat the tubes in a boiling water bath for 5-15 minutes until a color change is observed.[8]

  • Cool the tubes to room temperature and add 10 mL of distilled water.

  • Measure the absorbance at 540 nm using a spectrophotometer.

  • A standard curve using known concentrations of this compound should be prepared to determine the amount of reducing sugar produced.

One unit of amylase activity is often defined as the amount of enzyme that releases 1 µmol of reducing sugar (as this compound equivalents) per minute under the specified assay conditions.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

For more precise and specific quantification of this compound and other saccharides in the hydrolysate, HPLC is the preferred method.[9]

Instrumentation:

  • HPLC system equipped with a refractive index detector (RID).[10]

  • Carbohydrate analysis column (e.g., Aminex HPX-87H).

Mobile Phase:

  • Degassed, deionized water or a dilute acid solution (e.g., 5 mM H₂SO₄), depending on the column.

Procedure:

  • Prepare a series of this compound standards of known concentrations (e.g., 0.1 to 10 mg/mL).

  • Stop the enzymatic reaction at various time points by heat inactivation (boiling for 10 minutes) or by adding a denaturing agent.

  • Centrifuge the samples to remove any precipitated protein.

  • Filter the supernatant through a 0.45 µm syringe filter.

  • Inject the filtered sample and standards onto the HPLC system.

  • Identify and quantify the this compound peak based on its retention time and the standard curve.[11]

Quantitative Data

The yield of this compound and the kinetics of the enzymatic reaction are influenced by several factors, including starch source, enzyme concentration, temperature, and pH.

This compound Yield from Different Starch Sources

The botanical source of the starch significantly impacts its susceptibility to enzymatic hydrolysis due to variations in amylose/amylopectin ratio, granular structure, and the presence of other components.[12]

Starch SourceEnzyme(s)Temperature (°C)pHReaction Time (h)This compound Yield (%)Reference
Cassava Starchβ-amylase, Pullulanase60-953.17[13]
Cassava Bagasseβ-amylase407.04~70[14]
Rice Starchα-amylase, β-amylase, Pullulanase505.06062.8-78.4[15]
Corn StarchCommercial enzymes--->50 (High this compound Syrup)[16]
Potato Starchβ-amylase506.0--[17]
Enzyme Kinetics

The Michaelis-Menten model is commonly used to describe the kinetics of amylase-catalyzed starch hydrolysis.[18] The kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax), provide insights into the enzyme's affinity for the substrate and its catalytic efficiency. These parameters can be determined experimentally by measuring the initial reaction rate at varying substrate concentrations and are often visualized using a Lineweaver-Burk plot.[1][19]

EnzymeStarch SourceKm (mg/mL)Vmax (U/mg or U/mL)Reference
Bacillus subtilis β-amylaseSoluble Starch4.647.62 U/mg[17]
Aspergillus fumigatus α-amylase-2.5553.47 U/mg[20]
Bacillus licheniformis α-amylaseSago Starch21.9625 U/mg[21]
Monascus sanguineus amylaseStarch0.055 mM22.07 U/mL[8]

Experimental and Industrial Workflow

The production of this compound from starch involves a series of sequential steps, from substrate preparation to product purification.

Laboratory-Scale this compound Production Workflow

Lab_Workflow cluster_prep 1. Substrate Preparation cluster_hydrolysis 2. Enzymatic Hydrolysis cluster_analysis 3. Analysis StarchSlurry Starch Slurry Preparation Gelatinization Gelatinization (Heating) StarchSlurry->Gelatinization Liquefaction Liquefaction (α-Amylase) Gelatinization->Liquefaction Saccharification Saccharification (β-Amylase ± Pullulanase) Liquefaction->Saccharification Sampling Time-course Sampling Saccharification->Sampling EnzymeInactivation Enzyme Inactivation Sampling->EnzymeInactivation MaltoseQuantification This compound Quantification (DNS/HPLC) EnzymeInactivation->MaltoseQuantification

Laboratory workflow for this compound production.
Industrial this compound Syrup Production Process

The industrial production of high-maltose syrup follows a similar, albeit more complex, workflow involving additional purification steps.[19][22][23]

Industrial_Workflow Mixing Mixing (Starch + Water) Liquefaction Liquefaction (Jet Cooker + α-Amylase) Mixing->Liquefaction Deproteinization Deproteinization (Filtration) Liquefaction->Deproteinization Saccharification Saccharification (β-Amylase) Deproteinization->Saccharification Decolorization Decolorization (Activated Carbon) Saccharification->Decolorization IonExchange Ion Exchange Decolorization->IonExchange Evaporation Evaporation IonExchange->Evaporation FinalProduct High-Maltose Syrup Evaporation->FinalProduct

Industrial process for high-maltose syrup.

Conclusion

The enzymatic synthesis of this compound from starch is a well-established yet continuously evolving field. A thorough understanding of the roles of different amylases, coupled with robust analytical methodologies, is paramount for researchers and professionals aiming to optimize existing processes or develop novel applications for this compound and its derivatives. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for these endeavors. Future research may focus on the discovery and engineering of novel amylases with enhanced stability and specificity, as well as the development of more efficient and sustainable production processes.

References

Methodological & Application

Protocol for Maltose Quantification Using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

This document provides a comprehensive guide for the quantitative analysis of maltose using High-Performance Liquid Chromatography (HPLC). The described methodologies are applicable to researchers, scientists, and professionals involved in drug development, food science, and other related fields where precise and accurate quantification of this compound is critical.

Introduction

This compound, a disaccharide composed of two α-(1→4) linked glucose units, is a key carbohydrate in various food products, pharmaceutical formulations, and biological processes. Accurate quantification of this compound is essential for quality control, formulation development, and research. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used analytical technique for the separation and quantification of carbohydrates like this compound due to its high resolution, sensitivity, and reproducibility.[1]

This application note details a robust HPLC method utilizing a Refractive Index Detector (RID), a common and effective detector for non-UV absorbing compounds like sugars.[2] Alternative methods employing other detectors such as Evaporative Light Scattering Detector (ELSD) and Mass Spectrometry (MS) are also discussed.

Principle of the Method

The fundamental principle of this method involves the separation of this compound from other sample components using a stationary phase, typically a hydrophilic interaction liquid chromatography (HILIC) or an amine-based column.[3][4] The separation is achieved based on the differential partitioning of the analytes between the stationary phase and a mobile phase, commonly a mixture of acetonitrile and water.[2] Following separation, the eluted this compound is detected and quantified by a Refractive Index Detector (RID), which measures the change in the refractive index of the column effluent as the analyte passes through the detector cell.[2] The concentration of this compound in the sample is determined by comparing its peak area to a calibration curve generated from standards of known concentrations.

Experimental Protocols

Materials and Reagents
  • This compound standard (≥99% purity)

  • Acetonitrile (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • 0.45 µm syringe filters (e.g., PVDF or nylon)

  • Carrez Reagent I (Potassium ferrocyanide solution) - for specific sample matrices[5]

  • Carrez Reagent II (Zinc sulfate solution) - for specific sample matrices[5]

Instrumentation
  • HPLC system equipped with:

    • Binary or isocratic pump

    • Autosampler

    • Column oven

    • Refractive Index Detector (RID)[2]

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • pH meter

Chromatographic Conditions

The following table summarizes typical chromatographic conditions for this compound quantification. These parameters may require optimization based on the specific HPLC system, column, and sample matrix.

ParameterCondition
Column Amine-based column (e.g., Zorbax NH2, 4.6 x 150 mm, 5 µm) or HILIC column
Mobile Phase Isocratic elution with Acetonitrile:Water (75:25, v/v)[2]
Flow Rate 1.0 mL/min[6]
Column Temperature 30 - 40 °C[2][6]
Injection Volume 10 - 20 µL
Detector Refractive Index Detector (RID)[2]
RID Temperature 35 °C[6]
Run Time Approximately 20 minutes
Preparation of Standard Solutions
  • Stock Standard Solution (e.g., 10 mg/mL): Accurately weigh approximately 100 mg of this compound standard and dissolve it in 10 mL of the mobile phase (Acetonitrile:Water, 75:25) in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to cover the expected concentration range of this compound in the samples (e.g., 0.1, 0.5, 1.0, 2.5, 5.0, and 10.0 mg/mL).

Sample Preparation

The sample preparation procedure is crucial for accurate results and should be adapted to the specific matrix.

  • For Liquid Samples (e.g., beverages, syrups):

    • Dilute the sample with the mobile phase to bring the this compound concentration within the calibration range.

    • Filter the diluted sample through a 0.45 µm syringe filter before injection.[7]

  • For Solid Samples (e.g., food products, powders):

    • Accurately weigh a representative amount of the homogenized sample (e.g., 1-5 g).

    • Add a known volume of extraction solvent (e.g., 50 mL of 50% ethanol in water) and mix thoroughly.

    • Heat the mixture in a water bath (e.g., 60°C for 30 minutes) to facilitate extraction.

    • Centrifuge the extract to pellet solid particles.

    • Filter the supernatant through a 0.45 µm syringe filter.

  • For Complex Matrices (e.g., high protein or fat content):

    • After the initial extraction, a protein precipitation step may be necessary.[7]

    • Add Carrez Reagent I and II to the extract, vortexing after each addition, to precipitate proteins and fats.[5]

    • Centrifuge and filter the supernatant as described above.[5]

Data Analysis and Quantification
  • Calibration Curve: Inject the prepared working standard solutions into the HPLC system. Plot the peak area of this compound against the corresponding concentration to construct a calibration curve. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). A correlation coefficient of ≥ 0.999 is generally considered acceptable.[8]

  • Quantification: Inject the prepared sample solutions. Identify the this compound peak based on its retention time compared to the standards. Calculate the concentration of this compound in the sample using the calibration curve equation.

Method Validation

To ensure the reliability of the results, the analytical method should be validated according to ICH guidelines or other relevant regulatory standards.[9] Key validation parameters are summarized in the table below.

ParameterAcceptance CriteriaTypical Results
Linearity (R²) ≥ 0.995> 0.999[8]
Accuracy (Recovery) 80 - 120%96.78 - 108.88%[10]
Precision (RSD) ≤ 2% for repeatability (intra-day) and intermediate precision (inter-day)< 2.0%[10]
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1Varies with detector and method
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1Varies with detector and method

Data Presentation

The following table summarizes quantitative data from various HPLC methods for this compound analysis, providing a comparative overview of different approaches.

Column TypeMobile PhaseDetectorLinearity (mg/mL)Retention Time (min)
Amine-basedAcetonitrile:Water (75:25)RID0.05 - 10.0> 0.999~15.7[6]
HILICAcetonitrile:Water with modifierELSDNot specifiedNot specifiedVaries
Ion-ExchangeAqueous bufferPADNot specifiedNot specifiedVaries
Cation-exchangeWaterRIDNot specified> 0.99Varies[11]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for this compound quantification by HPLC.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis sample Sample Weighing/ Dilution extraction Extraction sample->extraction cleanup Filtration/ SPE/Protein Ppt. extraction->cleanup injection Injection into HPLC System cleanup->injection standard_prep Standard Preparation standard_prep->injection separation Chromatographic Separation injection->separation detection Detection (RID) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Construction integration->calibration quantification Quantification of This compound integration->quantification calibration->quantification report Result Reporting quantification->report

References

Application Notes and Protocols: Maltose Fermentation Test in Microbiology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for conducting the maltose fermentation test, a fundamental biochemical assay used in microbiology to determine an organism's ability to ferment this compound. This test is crucial for the differentiation and identification of various microorganisms, particularly bacteria.

Principle of the this compound Fermentation Test

The this compound fermentation test assesses a microorganism's ability to utilize this compound as a carbon source and produce acidic end products through fermentation.[1] The test medium, typically a phenol red this compound broth, contains this compound as the primary carbohydrate, a pH indicator (phenol red), and nutrients to support microbial growth.[1][2][3][4]

If the microorganism possesses the necessary enzymes to break down this compound into glucose and subsequently ferment it, acidic byproducts such as lactic acid, acetic acid, and formic acid are produced.[5] This accumulation of acid lowers the pH of the medium. The pH indicator, phenol red, responds to this change by turning from red at a neutral pH to yellow in an acidic environment (pH < 6.8).[1] Some organisms may also produce gas (carbon dioxide and/or hydrogen) during fermentation, which can be captured in an inverted Durham tube placed within the culture tube.[6][7]

Materials and Reagents

Media Composition

Phenol Red this compound Broth

ComponentConcentration (g/L)Purpose
Proteose Peptone10.0Source of carbon and nitrogen
Beef Extract1.0Source of vitamins and minerals
Sodium Chloride5.0Maintains osmotic balance
This compound5.0 - 10.0Fermentable carbohydrate source
Phenol Red0.018pH indicator
Distilled Water1000 mLSolvent
Final pH should be approximately 7.4 ± 0.2 at 25°C.[2][3][4]
Equipment
  • Sterile test tubes (13 x 100 mm)

  • Durham tubes (6 x 50 mm)

  • Autoclave

  • Incubator (35-37°C)

  • Inoculating loop or needle

  • Sterile pipettes

  • Vortex mixer (optional)

Experimental Protocols

Preparation of Phenol Red this compound Broth
  • Dissolve Components: Suspend 21 grams of phenol red this compound broth powder in 1000 mL of distilled water.[3] If preparing from individual components, weigh and dissolve each ingredient.

  • Heat to Dissolve: Gently heat the mixture while stirring to ensure all components are completely dissolved.[3]

  • Dispense into Tubes: Dispense 4-5 mL of the medium into test tubes.[6]

  • Insert Durham Tubes: Carefully place an inverted Durham tube into each test tube, ensuring no air bubbles are trapped inside.

  • Sterilization: Sterilize the prepared media by autoclaving at 121°C for 15 minutes. Note that for this compound, a shorter sterilization time of 3 minutes at 121°C is sometimes recommended to prevent carbohydrate breakdown.[6]

  • Storage: Store the prepared media at 2-8°C until use.[3]

Inoculation Procedure
  • Aseptic Technique: Perform all inoculation procedures in a sterile environment (e.g., near a Bunsen burner or in a laminar flow hood).

  • Select Inoculum: Using a sterile inoculating loop or needle, pick a well-isolated colony from a pure culture (18-24 hours old) of the test microorganism.[8]

  • Inoculate Broth: Inoculate the phenol red this compound broth by gently swirling the loop or needle in the medium. Avoid touching the Durham tube.

  • Incubation: Incubate the inoculated tubes at 35-37°C for 18-24 hours.[1] Some slow-growing organisms may require longer incubation periods of up to 5 days or more.[7][8]

Data Interpretation

Observe the tubes for color change and the presence of gas in the Durham tube.

ObservationInterpretationResult
Yellow color in the brothAcid production from this compound fermentationPositive for this compound fermentation
Yellow color in the broth and gas bubble in Durham tubeAcid and gas production from this compound fermentationPositive for this compound fermentation with gas production
Red or no color change in the brothNo acid productionNegative for this compound fermentation
Pink or magenta color in the brothPeptone degradation leading to alkaline byproductsNegative for this compound fermentation

Quality Control

It is essential to run positive and negative controls alongside the test organisms to ensure the validity of the results.

OrganismExpected Acid ProductionExpected Gas Production
Escherichia coli ATCC 25922+ (Yellow)+ (Gas bubble)
Proteus vulgaris ATCC 13315+ (Yellow)+ (Gas bubble)
Salmonella typhi ATCC 6539+ (Yellow)- (No gas)
Pseudomonas aeruginosa ATCC 27853- (Red/No change)- (No gas)
Uninoculated- (Red/No change)- (No gas)

Visualizations

Experimental Workflow

MaltoseFermentationWorkflow This compound Fermentation Test Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_media Prepare Phenol Red This compound Broth dispense Dispense into Tubes with Durham Tubes prep_media->dispense sterilize Sterilize by Autoclaving dispense->sterilize inoculate Inoculate with Test Organism sterilize->inoculate Aseptic Technique incubate Incubate at 35-37°C for 18-24 hours inoculate->incubate observe Observe for Color Change and Gas Production incubate->observe interpret Interpret Results observe->interpret

Caption: Workflow for the this compound fermentation test.

This compound Fermentation Signaling Pathway

MaltoseFermentationPathway Bacterial this compound Fermentation Pathway cluster_transport Transport cluster_metabolism Metabolism cluster_fermentation Fermentation cluster_indicator Indicator Reaction maltose_ext Extracellular this compound maltose_int Intracellular this compound maltose_ext->maltose_int This compound Permease glucose Glucose (2 molecules) maltose_int->glucose Maltase glycolysis Glycolysis glucose->glycolysis pyruvate Pyruvate glycolysis->pyruvate acid Acidic End Products (Lactic Acid, Acetic Acid, etc.) pyruvate->acid gas Gas (CO2, H2) pyruvate->gas ph_decrease pH Decrease acid->ph_decrease phenol_red_yellow Phenol Red (Yellow) ph_decrease->phenol_red_yellow pH < 6.8

Caption: Biochemical pathway of this compound fermentation.

References

Application Notes: The Use of Maltose in Plant Tissue Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The selection of a carbohydrate source is a critical factor in the formulation of plant tissue culture media, significantly influencing cell growth, differentiation, and regeneration. While sucrose is the most conventionally used carbon source, research has demonstrated that maltose, a disaccharide composed of two α-glucose units, offers distinct advantages in specific applications, particularly in somatic embryogenesis and organogenesis for numerous plant species.[1][2] Its unique metabolic properties can lead to improved culture performance, including higher regeneration efficiency and the development of higher-quality embryos.[3][4]

The superiority of this compound is often linked to its slower rate of hydrolysis in the culture medium compared to sucrose. This gradual breakdown provides a more stable osmotic environment and a steady supply of glucose to the explants, which can act as a biochemical signal to promote differentiation and embryo development over rapid, often unorganized, callus proliferation.[1] Furthermore, using this compound can reduce the secretion of phenolic compounds into the medium, which are often detrimental to tissue culture success.

Key Applications and Advantages

This compound has proven to be a superior carbon source in several key areas of plant tissue culture:

  • Somatic Embryogenesis: this compound is highly effective in inducing and maturing somatic embryos. Studies have shown that it not only increases the number of embryos formed but also enhances their size, quality, and subsequent conversion rate into viable plantlets.[3][4] Species that have shown significant improvement in somatic embryogenesis with this compound include alfalfa, cotton, maize, and various pine species.[1][4][5][6]

  • Plant Regeneration: Replacing sucrose with this compound in culture media has been shown to increase the number of regenerated plants in species like Urochloa brizantha.[7] This effect is attributed to this compound providing a readily available energy source for a longer duration, which stimulates cell differentiation.

  • Micropropagation: In the micropropagation of certain plants like potatoes, this compound-containing media have resulted in a higher number of nodes and increased fresh mass of plantlets compared to standard sucrose-based media.[8]

  • Reduction of Abnormalities: In cotton, the use of glucose (a component of this compound) significantly reduced the formation of abnormal embryos compared to other carbon sources, highlighting the importance of the type of sugar available to developing tissues.[6]

Quantitative Data Summary

The following tables summarize quantitative findings from various studies comparing this compound to other carbon sources.

Table 1: Effect of Carbon Source and Concentration on In Vitro Regeneration of Urochloa brizantha

Carbon SourceConcentration (g/L)Callus Induction (%)Callus Growth (mg)Number of Regenerated Plants
Sucrose3080.0 ± 8.16347.71 ± 68.0241
4073.3 ± 8.16450.00 ± 122.470
5073.3 ± 8.16290.00 ± 40.820
This compound 30 83.3 ± 4.08 315.00 ± 42.03 70
40 83.3 ± 4.08 350.00 ± 51.23 110
50 83.3 ± 4.08 320.00 ± 45.00 115
(Data sourced from Pereira et al.)[7]

Table 2: Effect of Carbon Source on Somatic Embryogenesis and Plant Regeneration in Alfalfa (Medicago sativa L.)

Carbon Source (at 3%)Embryo-to-Shoot Conversion Rate (%)Plantlet Survival Rate (%)Key Observations
This compound 96.9% ~100% Rapid progression to globular stage, lowest shoot loss. [4][9]
FructoseHigh50-100%Effective for germination and normal shoot/root formation.[4]
GlucoseHigh50-100%Effective for germination and normal shoot/root formation.[4]
GalactoseHigh50-100%Effective for germination and normal shoot/root formation.[4]
SucroseHigh50-100%Standard control, effective but often outperformed by this compound.[4]
LactoseHigh50-100%Effective for germination and normal shoot/root formation.[4]
Mannitol/SorbitolNo significant responseN/APoorly metabolized, often used as osmoticum.[1][4]
(Data sourced from studies on alfalfa regeneration.)[4][9]

Table 3: Optimal this compound Concentrations for Specific Applications

Plant SpeciesApplicationOptimal this compound ConcentrationReference
Urochloa brizanthaPlant Regeneration40 - 50 g/L[7]
Alfalfa (Medicago sativa)Somatic Embryogenesis3% (30 g/L)[4]
Cotton (Gossypium hirsutum)Embryogenic Callus Induction30 g/L[6]
Malaysian Rice (Oryza sativa)Callus Induction30 g/L[10]
Alfalfa (Medicago sativa)Embryo Formation (Broad Range)90 mM (~3%)[3]

Experimental Protocols

Protocol 1: Preparation of this compound-Supplemented Plant Tissue Culture Medium

This protocol describes the preparation of a general-purpose plant tissue culture medium, such as Murashige and Skoog (MS), supplemented with this compound.

Materials:

  • Basal salt mixture (e.g., MS)

  • Vitamins (e.g., Gamborg's B5)

  • Myo-inositol

  • Plant growth regulators (e.g., 2,4-D, Kinetin, as required by the specific protocol)

  • This compound

  • Gelling agent (e.g., Agar, Phytagel)

  • Deionized or distilled water

  • Hydrochloric acid (HCl) and Potassium hydroxide (KOH) for pH adjustment

  • Autoclave

  • Sterile 0.22 µm syringe filter and sterile container (for filter sterilization)

Procedure:

  • Dissolve Components: In a beaker, dissolve the basal salts, vitamins, and myo-inositol in approximately 80% of the final volume of deionized water while stirring.

  • Add Growth Regulators: Add the required plant growth regulators from stock solutions.

  • Do NOT Add this compound Yet: To prevent caramelization and degradation during autoclaving, which can produce toxic byproducts, this compound should be sterilized separately.[11]

  • Adjust pH: Adjust the pH of the medium to the desired level (typically 5.7-5.8) using HCl or KOH.

  • Add Gelling Agent: While stirring, slowly add the gelling agent. Heat the medium gently if required to fully dissolve the gelling agent.

  • Bring to Final Volume: Add deionized water to reach the final desired volume.

  • Autoclave the Medium: Dispense the medium into culture vessels, cover them, and sterilize in an autoclave at 121°C and 15 psi for 20 minutes.

  • Prepare Sterile this compound Solution: Separately, prepare a concentrated this compound stock solution (e.g., 30% w/v) in deionized water. Sterilize this solution by passing it through a 0.22 µm syringe filter into a sterile container.

  • Combine Components: After the autoclaved medium has cooled to approximately 50-60°C (cool enough to handle but still liquid), aseptically add the filter-sterilized this compound solution to achieve the final desired concentration (e.g., add 100 ml of a 30% stock to 900 ml of medium for a final concentration of 30 g/L).

  • Final Steps: Swirl the vessels gently to mix the this compound thoroughly. Allow the medium to solidify in a sterile environment. The medium is now ready for explant inoculation.

Protocol 2: Evaluating the Effect of this compound on Somatic Embryogenesis in Alfalfa

This protocol provides a framework for inducing somatic embryogenesis from alfalfa leaf explants.

Phase 1: Callus Induction

  • Explant Source: Use young, fully expanded leaves from sterile in vitro-grown alfalfa plantlets.

  • Induction Medium: Prepare Gamborg's B5 (B5h) medium supplemented with 2,4-D, NAA, and kinetin. As the carbon source, prepare variations of the medium containing 3% sucrose (control) and 3% this compound.[4]

  • Inoculation: Place leaf explants onto the prepared media in petri dishes.

  • Incubation: Culture the explants in darkness at 25°C for three weeks to induce callus formation.[4][9]

Phase 2: Embryo Maturation

  • Maturation Medium: Prepare a hormone-free MS basal medium. Again, create separate batches with 3% sucrose and 3% this compound as the carbon source.

  • Transfer: Transfer the embryogenic calli from the induction medium to the maturation medium.

  • Incubation: Continue to culture in darkness at 25°C to allow for the development and maturation of somatic embryos.

Phase 3: Embryo Germination and Plant Conversion

  • Germination Medium: Prepare a hormone-free MS basal medium, again with 3% sucrose and 3% this compound.

  • Transfer: Once mature, transfer individual cotyledonary-stage somatic embryos to the germination medium in Magenta boxes or glass jars.

  • Incubation: Incubate the cultures under a 16-hour photoperiod at 25°C to promote shoot and root development (conversion into plantlets).[4]

  • Data Collection: Throughout the process, collect data on the frequency of embryogenic callus formation, the number and quality of mature embryos, and the percentage of embryos that successfully convert into whole plants.

Visualizations

Diagrams of Workflows and Relationships

G cluster_0 Phase 1: Explant Preparation & Callus Induction cluster_1 Phase 2: Embryo Development & Maturation cluster_2 Phase 3: Plantlet Regeneration & Acclimatization Explant 1. Select & Sterilize Explant Material Induction 2. Inoculate on Induction Medium (with this compound/Sucrose) Explant->Induction Incubate1 3. Incubate in Dark Induction->Incubate1 Transfer1 4. Transfer Callus to Maturation Medium Incubate1->Transfer1 Incubate2 5. Incubate for Embryo Maturation Transfer1->Incubate2 Transfer2 6. Transfer Embryos to Germination Medium Incubate2->Transfer2 Incubate3 7. Incubate under Light for Conversion Transfer2->Incubate3 Acclimatize 8. Acclimatize Plantlets to Soil Incubate3->Acclimatize G cluster_this compound This compound Properties cluster_Sucrose Sucrose Properties cluster_Mono Monosaccharide Properties This compound This compound (2x Glucose) M_Prop1 Slow Hydrolysis Sucrose Sucrose (Glucose + Fructose) S_Prop1 Rapid Hydrolysis Glucose Glucose Mono_Prop1 Directly Utilized by Cells Fructose Fructose M_Prop2 Stable Osmotic Potential M_Prop3 Promotes Differentiation & Somatic Embryogenesis S_Prop2 Can Cause Rapid Proliferation S_Prop3 Most Common Carbon Source Mono_Prop2 Used for Proliferation & Shoot Elongation G cluster_pathway This compound This compound in Medium M_Hydrolysis Slow Hydrolysis This compound->M_Hydrolysis (low rate) Sucrose Sucrose in Medium S_Hydrolysis Rapid Hydrolysis (via Invertase) Sucrose->S_Hydrolysis (high rate) M_Outcome Steady Glucose Supply Stable Osmoticum Biochemical Signal M_Hydrolysis->M_Outcome S_Outcome Rapid Sugar Flux Osmotic Shift S_Hydrolysis->S_Outcome Differentiation Cell Differentiation Somatic Embryogenesis Organized Growth M_Outcome->Differentiation Proliferation Rapid Cell Division Undifferentiated Callus Growth S_Outcome->Proliferation

References

Application Notes and Protocols for Enzymatic Hydrolysis of Maltose for Glucose Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the enzymatic hydrolysis of maltose to produce glucose. This process is fundamental in various fields, including biotechnology, food science, and pharmaceutical development, where precise control over glucose production is essential.

Introduction

This compound, a disaccharide composed of two α-glucose units linked by an α-1,4 glycosidic bond, is a common intermediate in the breakdown of starch.[1][2] The enzymatic hydrolysis of this compound into two molecules of glucose is a critical step in carbohydrate metabolism and has significant industrial applications.[1][3] This process is catalyzed by enzymes belonging to the α-glucosidase (EC 3.2.1.20) family, commonly referred to as maltases.[1][4] These enzymes are found in a wide range of organisms, including bacteria, yeast, plants, and animals.[1]

The efficiency of glucose production from this compound is influenced by several factors, including the source of the enzyme, temperature, pH, and substrate concentration.[5][6] Understanding and optimizing these parameters is crucial for maximizing glucose yield and purity.

Enzymatic Reaction

The fundamental reaction involves the cleavage of the α-1,4 glycosidic linkage in this compound, yielding two molecules of D-glucose.[1]

Reaction: this compound + H₂O --(α-glucosidase)--> 2 D-Glucose

Enzyme Characteristics and Optimal Conditions

The selection of an appropriate α-glucosidase is critical for efficient glucose production. Enzymes from different microbial sources exhibit varying optimal conditions for activity and stability. The following tables summarize key quantitative data for α-glucosidases from several microorganisms.

Table 1: Optimal pH and Temperature for α-Glucosidase Activity

Enzyme SourceOptimal pHOptimal Temperature (°C)Reference
Aspergillus niger ITV-014.380[7]
Bacillus licheniformis KIBGE-IB46.545[8]
Bacillus subtilis P-116.045[9]
Sulfolobus solfataricusNot specified105[10]
Arthrobacter globiformis7.035[11]
Bacillus subtilis MalLNot specified42[12]

Table 2: Kinetic Parameters of α-Glucosidases for this compound Hydrolysis

Enzyme SourceKm (mM) for this compoundVmax (units/mg)Reference
Bacillus subtilis P-115Not specified[9]
Aspergillus niger ITV-01 (substrate: soluble starch)5 mg/mL1000 U/mg[7]

Experimental Protocols

This section provides detailed protocols for the enzymatic hydrolysis of this compound and the subsequent quantification of the glucose produced.

General Experimental Workflow

The overall process involves preparing the substrate and enzyme solutions, running the enzymatic reaction under controlled conditions, terminating the reaction, and finally, quantifying the glucose product.

Protocol for Enzymatic Hydrolysis of this compound

This protocol is a general guideline and may require optimization based on the specific enzyme used.

Materials:

  • This compound (analytical grade)

  • α-Glucosidase (maltase) of choice

  • Buffer solution (e.g., sodium phosphate, citrate, or Tris-HCl, depending on the optimal pH of the enzyme)

  • Distilled or deionized water

  • Water bath or incubator

  • pH meter

  • Stop solution (e.g., HCl, NaOH, or boiling water)

Procedure:

  • Substrate Preparation:

    • Prepare a stock solution of this compound (e.g., 1-10% w/v) in the appropriate buffer.

    • Adjust the pH of the this compound solution to the optimal pH for the selected α-glucosidase using a pH meter.

  • Enzyme Preparation:

    • Prepare a stock solution of the α-glucosidase in the same buffer as the substrate. The concentration will depend on the enzyme's specific activity.

  • Enzymatic Reaction:

    • Pre-warm the this compound solution to the optimal reaction temperature in a water bath or incubator.

    • Initiate the reaction by adding a specific volume of the enzyme solution to the pre-warmed this compound solution. The final enzyme concentration should be optimized for the desired reaction rate.

    • Incubate the reaction mixture at the optimal temperature for a defined period (e.g., 30-60 minutes). The incubation time can be varied to study the reaction kinetics.

    • Take aliquots of the reaction mixture at different time intervals for time-course studies.

  • Reaction Termination:

    • Stop the enzymatic reaction in the aliquots by a suitable method. A common method is heat inactivation by placing the samples in a boiling water bath for 5-10 minutes.[11] Alternatively, the pH can be rapidly changed by adding a strong acid or base to denature the enzyme.

  • Sample Preparation for Analysis:

    • Centrifuge the terminated reaction samples to pellet any denatured protein.

    • Collect the supernatant for glucose quantification. The supernatant may need to be diluted to fall within the linear range of the quantification assay.

Protocol for Glucose Quantification

Several methods can be used to quantify the glucose produced. High-Performance Liquid Chromatography (HPLC) is a precise method, while colorimetric assays like the DNS (3,5-dinitrosalicylic acid) or glucose oxidase-peroxidase (GOPOD) methods are also widely used.[13][14][15]

a) High-Performance Liquid Chromatography (HPLC)

Materials:

  • HPLC system with a refractive index (RI) detector

  • Carbohydrate analysis column (e.g., Aminex HPX-87H)

  • Mobile phase (e.g., dilute sulfuric acid)

  • Glucose standards of known concentrations

  • Syringe filters (0.22 µm)

Procedure:

  • Standard Curve Preparation: Prepare a series of glucose standards of known concentrations in the same buffer as the samples.

  • Sample Preparation: Filter the sample supernatants through a 0.22 µm syringe filter before injection.

  • HPLC Analysis:

    • Set up the HPLC system with the appropriate column, mobile phase, flow rate, and detector settings.

    • Inject the glucose standards to generate a standard curve (peak area vs. concentration).

    • Inject the prepared samples.

  • Data Analysis: Determine the glucose concentration in the samples by comparing their peak areas to the standard curve.

b) DNS (3,5-Dinitrosalicylic Acid) Assay

This colorimetric method measures the reducing sugars produced.

Materials:

  • DNS reagent

  • Rochelle salt solution (sodium potassium tartrate)

  • Glucose standards of known concentrations

  • Spectrophotometer

Procedure:

  • Standard Curve Preparation: Prepare a series of glucose standards.

  • Reaction:

    • To a known volume of the sample supernatant or glucose standard, add the DNS reagent.

    • Boil the mixture for 5-15 minutes.

    • Add Rochelle salt solution to stabilize the color.

    • Cool the mixture to room temperature.

  • Measurement: Measure the absorbance at 540 nm using a spectrophotometer.

  • Data Analysis: Determine the glucose concentration in the samples by comparing their absorbance to the standard curve.

Factors Affecting Enzymatic Hydrolysis

Several factors can influence the rate and efficiency of the enzymatic hydrolysis of this compound:

  • Temperature: Enzyme activity generally increases with temperature up to an optimum, after which the enzyme denatures and activity rapidly decreases.[5][6]

  • pH: Each enzyme has an optimal pH range for activity. Deviations from this range can alter the enzyme's structure and charge, reducing its catalytic efficiency.[5][6][8]

  • Substrate Concentration: At a fixed enzyme concentration, the reaction rate increases with substrate concentration until the enzyme becomes saturated with the substrate, at which point the rate plateaus.[5][6]

  • Enzyme Concentration: The reaction rate is directly proportional to the enzyme concentration, assuming the substrate is not a limiting factor.[5][6]

  • Inhibitors: The presence of certain molecules can inhibit enzyme activity. For instance, glucose, the product of the reaction, can act as a competitive inhibitor for some α-glucosidases.[9]

Industrial and Research Applications

The enzymatic production of glucose from this compound is a key process in various industries:

  • Food and Beverage: In the production of high-glucose syrups and high-fructose corn syrups, which are used as sweeteners in a wide range of products.[16][17]

  • Biofuel Production: For the generation of fermentable sugars from starch-based biomass for bioethanol production.

  • Pharmaceuticals: In the production of glucose for intravenous solutions and as an excipient in drug formulations.

  • Research: As a model system for studying enzyme kinetics, protein structure-function relationships, and carbohydrate metabolism.[18]

References

Application Notes and Protocols for the Analysis of Maltose in Food Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maltose, a disaccharide composed of two α-glucose units, is a significant carbohydrate in numerous food products, arising from starch hydrolysis during processes like malting and fermentation.[1] Its quantification is crucial for quality control, nutritional labeling, and understanding its impact on product characteristics and human metabolism.[1][2] This document provides detailed application notes and protocols for the primary analytical techniques used to measure this compound in various food matrices.

Analytical Techniques for this compound Determination

Several methods are employed for the quantitative analysis of this compound in food, each with distinct advantages in terms of sensitivity, specificity, and throughput. The most prominent techniques include High-Performance Liquid Chromatography (HPLC), enzymatic assays, and High-Performance Thin-Layer Chromatography (HPTLC).[1][3]

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for carbohydrate analysis, offering high resolution and sensitivity for separating and quantifying this compound, often alongside other sugars in complex food samples.[3][4] The choice of detector is critical and influences the method's sensitivity and specificity.

Common HPLC Detectors for this compound Analysis:

  • Refractive Index (RI) Detector: A universal detector for sugars, but with lower sensitivity and incompatibility with gradient elution.[4]

  • Evaporative Light Scattering Detector (ELSD): More sensitive than RI and compatible with gradient elution, but can have issues with co-elution of similar sugars like lactose.[4][5]

  • Pulsed Amperometric Detector (PAD): Offers high sensitivity and specificity for underivatized carbohydrates.[4]

  • Mass Spectrometry (MS): Provides high specificity and sensitivity, allowing for the confirmation of molecular identity and the ability to resolve co-eluting compounds.[6][7]

  • Fluorescence Detector (FLD): Requires pre- or post-column derivatization to make the sugar fluorescent, significantly enhancing sensitivity.[8][9]

Experimental Protocol: HPLC-RI for this compound in Beer

This protocol is adapted for the analysis of this compound in fermented beverages like beer.

1. Sample Preparation:

  • Degas the beer sample by sonication for 15 minutes.
  • Centrifuge the sample at 5000 rpm for 10 minutes to remove particulate matter.
  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[9]
  • If necessary, dilute the sample with ultrapure water to bring the this compound concentration within the calibration range.

2. HPLC-RI System and Conditions:

  • Column: Amino-based column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
  • Mobile Phase: Acetonitrile:Water (e.g., 75:25 v/v).[5]
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C.
  • Injection Volume: 20 µL.
  • RI Detector Temperature: 35 °C.

3. Calibration:

  • Prepare a stock solution of this compound standard (e.g., 10 mg/mL) in ultrapure water.
  • Create a series of calibration standards by serial dilution of the stock solution (e.g., 0.1, 0.5, 1, 2, 5, 10 mg/mL).
  • Inject each standard in triplicate and construct a calibration curve by plotting peak area against concentration.

4. Data Analysis:

  • Inject the prepared food sample.
  • Identify the this compound peak based on the retention time of the standard.
  • Quantify the this compound concentration in the sample using the calibration curve.

Experimental Workflow for HPLC Analysis of this compound

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing start Food Sample homogenize Homogenization/ Extraction start->homogenize centrifuge Centrifugation homogenize->centrifuge filter Filtration (0.45 µm) centrifuge->filter dilute Dilution filter->dilute hplc HPLC System dilute->hplc column Separation on Analytical Column hplc->column detector Detection (RI, ELSD, MS, etc.) column->detector data_acq Data Acquisition detector->data_acq quant Quantification (vs. Standards) data_acq->quant report Result Reporting quant->report

Caption: General workflow for this compound analysis in food samples using HPLC.

Enzymatic Assays

Enzymatic methods offer high specificity for this compound analysis and are often available in convenient kit formats.[2][10][11] These assays typically involve a series of coupled enzymatic reactions that culminate in the production of a chromophore or fluorophore, which can be measured spectrophotometrically.[2]

Principle of a Common Enzymatic Assay:

  • This compound Hydrolysis: α-Glucosidase specifically hydrolyzes this compound into two molecules of D-glucose.[11][12]

  • Glucose Phosphorylation: Hexokinase (HK) catalyzes the phosphorylation of D-glucose by ATP to form glucose-6-phosphate (G-6-P).[13]

  • G-6-P Oxidation: Glucose-6-phosphate dehydrogenase (G6P-DH) oxidizes G-6-P, reducing NADP+ to NADPH.[13]

  • Detection: The increase in NADPH is measured by the change in absorbance at 340 nm, which is stoichiometric to half the amount of this compound in the sample.[12][13]

Experimental Protocol: Enzymatic this compound Assay Kit

This protocol is a generalized procedure based on commercially available kits.[11][12]

1. Sample Preparation:

  • Extract soluble sugars from the food sample using hot water.[9]
  • Clarify the extract by centrifugation and filtration (0.45 µm).
  • Dilute the sample with the provided assay buffer to ensure the this compound concentration is within the assay's linear range.[13]

2. Assay Procedure (96-well plate format):

  • Standards: Prepare this compound standards in the assay buffer according to the kit instructions (e.g., 0, 0.1, 0.2, 0.4, 0.6, 0.8, 1.0 nmole/well).
  • Samples: Add the diluted samples to separate wells. Adjust the final volume in all wells to 50 µL with assay buffer.
  • Glucose Background Control: For each sample, prepare a parallel well that will not receive the α-Glucosidase enzyme to measure endogenous glucose.
  • This compound Conversion: Add 2 µL of α-D-Glucosidase to the standard and sample wells (but not the background control wells). Mix and incubate according to the kit's instructions (e.g., 30 minutes at 37°C) to convert this compound to glucose.
  • Reaction Mix: Prepare a reaction mix containing the assay buffer, enzyme mix (HK/G6P-DH), and probe/cofactor (ATP/NADP+).
  • Color/Fluorescence Development: Add 50 µL of the reaction mix to all wells. Incubate for a specified time (e.g., 30-60 minutes) at a specific temperature (e.g., 37°C), protected from light.
  • Measurement: Read the absorbance at 570 nm (for colorimetric assays) or fluorescence at λex/λem = 535/587 nm (for fluorometric assays).[11]

3. Data Analysis:

  • Subtract the 0 standard reading from all standard readings. Plot the standard curve.
  • Subtract the glucose background control reading from the corresponding sample reading to get the this compound-dependent signal.
  • Determine the this compound concentration in the samples from the standard curve.

Signaling Pathway for the Enzymatic Assay of this compound

This compound This compound enzyme1 α-Glucosidase This compound->enzyme1 Glucose 2x D-Glucose enzyme2 Hexokinase (HK) Glucose->enzyme2 G6P Glucose-6-Phosphate enzyme3 G6P-Dehydrogenase G6P->enzyme3 Gluconate Gluconate-6-Phosphate enzyme1->Glucose H₂O enzyme2->G6P ADP ADP enzyme2->ADP enzyme3->Gluconate NADPH NADPH enzyme3->NADPH ATP ATP ATP->enzyme2 NADP NADP+ NADP->enzyme3 Measure Measure Absorbance at 340 nm NADPH->Measure

Caption: Enzymatic cascade for the quantification of this compound.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a planar chromatographic technique that offers a high-throughput and cost-effective alternative to HPLC for the quantification of sugars.[14] It allows for the simultaneous analysis of multiple samples on a single plate.

Experimental Protocol: HPTLC for this compound in Sweet Potato

This protocol is based on a validated method for quantifying this compound in sweet potato.[14]

1. Sample Preparation:

  • Homogenize 1 g of fresh sweet potato sample with 10 mL of 80% ethanol.
  • Centrifuge at 10,000 rpm for 15 minutes.
  • Collect the supernatant. Repeat the extraction twice more.
  • Pool the supernatants and evaporate to dryness under vacuum.
  • Re-dissolve the residue in a known volume of ultrapure water (e.g., 2 mL).
  • Filter through a 0.45 µm filter.

2. HPTLC System and Conditions:

  • Stationary Phase: HPTLC silica gel 60 F254 plates.
  • Application: Apply standards and samples as bands (e.g., 8 mm) using an automated applicator.
  • Mobile Phase: Acetonitrile:Water (85:15, v/v).
  • Development: Develop the plate in a saturated twin-trough chamber to a distance of 8 cm.
  • Derivatization: Dip the dried plate in a derivatizing reagent (e.g., aniline-diphenylamine-phosphoric acid reagent) and heat at 110°C for 10 minutes.
  • Densitometry: Scan the plate using a densitometer at a specific wavelength (e.g., 640 nm for this compound).[14]

3. Calibration and Data Analysis:

  • Apply a series of this compound standards to the same plate as the samples.
  • After development and derivatization, scan the plate.
  • Generate a calibration curve by plotting the peak area of the standards against their concentration.
  • Quantify this compound in the samples using the regression equation from the calibration curve.

Quantitative Data Summary

The performance of analytical methods is critical for reliable quantification. The following tables summarize key validation parameters for different this compound analysis techniques reported in the literature.

Table 1: Performance Characteristics of HPLC Methods for this compound Analysis

MethodColumnDetectorLODLOQLinearity RangeRecovery (%)Reference
HPLC-FLDODSFluorescence240 µg/kg-154-98 mg/kg98.2 - 101.2[8]
HPLC-RI-Refractive Index0.002% (w/w)--92.4 - 109[15]
U-HPLC-MS/MSPorous Graphitic CarbonESI-MS/MSlow pg range---[6]

LOD: Limit of Detection; LOQ: Limit of Quantification. Dashes indicate data not specified in the cited source.

Table 2: Performance Characteristics of Enzymatic and HPTLC Methods for this compound Analysis

MethodDetection PrincipleLODLinearity RangePrecision (%RSD)Reference
Enzymatic AssaySpectrophotometry (340 nm)2 mg/L4-100 µ g/assay -[13]
Enzymatic AssaySpectrophotometry (340 nm)0.02 mmol/mLup to 1.5 mmol/mL< 2.0% (CV)[16]
HPTLCDensitometry (640 nm)-R² > 0.99< 3.5%[14]

%RSD: Relative Standard Deviation; CV: Coefficient of Variation. Dashes indicate data not specified in the cited source.

Conclusion

The choice of analytical technique for this compound determination in food products depends on the specific requirements of the analysis, including the food matrix, required sensitivity, sample throughput, and available instrumentation. HPLC methods, particularly when coupled with MS, offer the highest sensitivity and specificity.[6] Enzymatic assays provide a rapid and specific alternative that is well-suited for quality control applications.[2] HPTLC stands out as a cost-effective, high-throughput method suitable for screening large numbers of samples.[14] The detailed protocols and comparative data presented here serve as a comprehensive guide for researchers and scientists to select and implement the most appropriate method for their analytical needs.

References

Maltose as a Stabilizer in Pharmaceutical Formulations: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Maltose, a disaccharide composed of two α-D-glucose units, serves as a crucial excipient in the pharmaceutical industry, primarily valued for its role as a stabilizer in various drug formulations. Its ability to protect therapeutic proteins and other biologics from degradation during manufacturing processes, such as lyophilization (freeze-drying), and throughout the product's shelf life makes it an indispensable component in the formulation toolkit. This document provides detailed application notes, experimental protocols, and a summary of quantitative data to guide researchers and formulation scientists in effectively utilizing this compound as a stabilizer.

Mechanisms of Stabilization

This compound employs several mechanisms to stabilize pharmaceutical ingredients, particularly proteins:

  • Preferential Exclusion/Hydration: In aqueous solutions, this compound is preferentially excluded from the surface of proteins. This phenomenon leads to an increase in the surface tension of the surrounding water, making it energetically unfavorable for the protein to unfold and expose more of its surface area to the solvent. Consequently, the compact, native conformation of the protein is maintained.[1][2][3]

  • Vitrification/Glassy State Formation: During lyophilization, as water is removed, this compound forms a rigid, amorphous glassy matrix.[4] This glassy state physically entraps the protein molecules, restricting their mobility and preventing both unfolding and aggregation. The high glass transition temperature (Tg) of this compound is a key factor in its effectiveness as a lyoprotectant.[5]

  • Water Replacement Hypothesis: In dehydrated states, this compound can form hydrogen bonds with the protein, effectively replacing the water molecules that normally hydrate the protein surface. This interaction helps to preserve the native structure of the protein in the absence of sufficient water.[2]

Quantitative Data on Stabilizing Effects

The following tables summarize key quantitative data related to the stabilizing properties of this compound.

Table 1: Glass Transition Temperature (Tg) of this compound at Different Relative Humidities (RH)

Relative Humidity (%)Glass Transition Temperature (Tg) (°C)
087 - 92
570
1060
1552

This data demonstrates the plasticizing effect of water on this compound, where an increase in relative humidity leads to a decrease in the glass transition temperature.[6]

Table 2: Comparative Stabilizing Effect of Disaccharides on Lactate Dehydrogenase (LDH) Activity During Storage

StabilizerStorage ConditionsRemaining LDH Activity (%)
This compound 40°C, 32.8% RHSignificant destabilization with browning
Lactose40°C, 32.8% RHSignificant destabilization with browning
Sucrose40°C, 32.8% RHSignificant destabilization
Trehalose40°C, 32.8% RHBetter stability compared to other disaccharides

This study highlights that while this compound provides protection during the freeze-drying process, its long-term stability at elevated temperature and humidity may be lower compared to trehalose, partly due to its reducing nature which can lead to the Maillard reaction (browning).[7]

Experimental Protocols

Detailed methodologies for key experiments to evaluate the stabilizing effect of this compound are provided below.

Protocol for Assessing Thermal Stability using Differential Scanning Calorimetry (DSC)

This protocol outlines the procedure for determining the thermal transition midpoint (Tm) of a protein, which is an indicator of its thermal stability. An increase in Tm in the presence of this compound signifies a stabilizing effect.[8][9][10]

Objective: To measure the change in the melting temperature (ΔTm) of a protein in the presence of this compound.

Materials:

  • Purified protein solution (e.g., 1 mg/mL)

  • Dialysis buffer (e.g., phosphate-buffered saline, pH 7.4)

  • This compound solutions of varying concentrations (e.g., 5%, 10%, 20% w/v) in dialysis buffer

  • Differential Scanning Calorimeter (DSC) instrument and compatible sample pans

Procedure:

  • Sample Preparation:

    • Dialyze the protein solution against the chosen buffer to ensure buffer matching.

    • Prepare protein-maltose formulations by mixing the protein solution with the this compound solutions to achieve the desired final concentrations.

    • Prepare a reference sample containing only the dialysis buffer and the corresponding concentration of this compound.

  • DSC Instrument Setup:

    • Set the starting temperature of the experiment to a value well below the expected unfolding temperature of the protein (e.g., 20°C).[10]

    • Set the final temperature to a value where the protein is expected to be fully unfolded (e.g., 100°C).[10]

    • Set a suitable scan rate (e.g., 60 °C/h).[10]

    • Pressurize the sample and reference cells according to the manufacturer's instructions to prevent boiling.

  • Data Acquisition:

    • Load the protein-maltose sample into the sample pan and the corresponding buffer-maltose mixture into the reference pan.

    • Run a buffer-buffer scan first to establish a baseline.

    • Run the sample scan according to the set parameters.

  • Data Analysis:

    • Subtract the buffer-buffer baseline from the sample thermogram.

    • The peak of the resulting thermogram corresponds to the melting temperature (Tm) of the protein.

    • Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the protein without this compound from the Tm of the protein with this compound.

Protocol for Monitoring Protein Aggregation using Thioflavin T (ThT) Assay

This protocol describes the use of the fluorescent dye Thioflavin T (ThT) to monitor the formation of amyloid-like fibrils, a common form of protein aggregation. A decrease in ThT fluorescence in the presence of this compound indicates inhibition of aggregation.[11][12][13][14][15]

Objective: To assess the effect of this compound on the aggregation kinetics of a protein.

Materials:

  • Protein solution prone to aggregation

  • This compound solutions of varying concentrations

  • Thioflavin T (ThT) stock solution (e.g., 1 mM in water, filtered)

  • Assay buffer (e.g., phosphate buffer, pH 7.0, with 150 mM NaCl)

  • 96-well black microplate with a clear bottom

  • Fluorescence microplate reader

Procedure:

  • Preparation of Reaction Mixtures:

    • In each well of the microplate, prepare the reaction mixtures containing the protein at a final concentration known to aggregate, ThT at a final concentration of ~20-25 µM, and varying concentrations of this compound.[11][13]

    • Include a control sample with the protein and ThT but without this compound.

    • Include a blank sample with buffer and ThT only.

  • Incubation and Measurement:

    • Seal the plate to prevent evaporation.

    • Incubate the plate in the fluorescence microplate reader at a temperature that induces aggregation (e.g., 37°C or higher), with intermittent shaking.

    • Measure the ThT fluorescence intensity at regular intervals (e.g., every 15-30 minutes) using an excitation wavelength of ~440-450 nm and an emission wavelength of ~480-485 nm.[11][13]

  • Data Analysis:

    • Subtract the fluorescence of the blank from all readings.

    • Plot the fluorescence intensity as a function of time for each this compound concentration and the control.

    • A sigmoidal curve is typically observed for aggregating samples. The lag time, elongation rate, and final plateau of the curve provide information about the aggregation kinetics.

    • Compare the aggregation profiles of the samples with this compound to the control to determine the extent of aggregation inhibition.

Protocol for Lyophilization of a Protein Formulation with this compound

This protocol provides a general framework for a lyophilization cycle for a protein formulation containing this compound as a cryo- and lyoprotectant. The specific parameters will need to be optimized for each formulation.[16][17][18][19][20][21]

Objective: To successfully freeze-dry a protein formulation to produce a stable, elegant cake that reconstitutes readily.

Materials:

  • Protein formulation containing the active pharmaceutical ingredient (API), a buffer, and this compound (e.g., 5-10% w/v).

  • Lyophilizer (freeze-dryer).

  • Serum vials and stoppers.

Procedure:

  • Filling and Loading:

    • Aseptically fill the vials with the protein-maltose formulation.

    • Partially insert the stoppers to allow for water vapor to escape during drying.

    • Load the vials onto the shelves of the lyophilizer.

  • Freezing Stage:

    • Cool the shelves to a temperature below the glass transition temperature of the maximally freeze-concentrated solute (Tg'), typically around -40°C to -50°C.

    • Hold at this temperature for a sufficient time to ensure complete solidification of the product.

  • Primary Drying (Sublimation):

    • Reduce the chamber pressure to a vacuum (e.g., 50-200 mTorr).

    • Increase the shelf temperature to a value below the collapse temperature of the formulation (e.g., -10°C to -25°C). The product temperature must remain below its critical temperature.

    • Hold under these conditions until the majority of the ice has been removed by sublimation. This is typically the longest step in the cycle.

  • Secondary Drying (Desorption):

    • Further reduce the chamber pressure if necessary.

    • Increase the shelf temperature to a higher value (e.g., 20°C to 30°C) to remove the remaining unfrozen, bound water from the product.

    • Hold for several hours until the desired low residual moisture content is achieved.

  • Stoppering and Unloading:

    • Backfill the chamber with an inert gas like nitrogen to atmospheric pressure.

    • Fully insert the stoppers into the vials.

    • Unload the vials from the lyophilizer and crimp-seal them.

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of this compound as a stabilizer.

G Mechanism of Protein Stabilization by Preferential Exclusion cluster_1 Unfolding Protein Native Protein (Folded State) Unfolded_Protein Unfolded Protein (Increased Surface Area) Protein->Unfolded_Protein Water Water Molecules This compound This compound Molecules note This compound is 'excluded' from the protein surface, increasing the energetic cost of unfolding. This shifts the equilibrium towards the folded state. Unfolded_Protein->note G Experimental Workflow for Comparing Protein Stabilizers Start Start: Unstable Protein Formulation Prepare Formulations: - Control (no stabilizer) - With this compound - With Other Stabilizers (e.g., Trehalose) Start->Formulation Stress Apply Stress (e.g., Thermal, Freeze-Thaw, Agitation) Formulation->Stress Analysis Analyze Stability Stress->Analysis DSC DSC (Measure ΔTm) Analysis->DSC ThT ThT Assay (Monitor Aggregation) Analysis->ThT Activity Activity Assay (Assess Functional Integrity) Analysis->Activity Comparison Compare Results and Select Optimal Stabilizer DSC->Comparison ThT->Comparison Activity->Comparison End End: Stable Formulation Comparison->End G Rational Excipient Selection Process cluster_0 Phase 1: Pre-formulation cluster_1 Phase 2: Formulation Screening cluster_2 Phase 3: Optimization & Process Development Char Characterize API (Biophysical & Biochemical Properties) Deg Identify Degradation Pathways Char->Deg Screen Screen GRAS Excipients (including this compound) Deg->Screen Eval Evaluate Impact on: - Stability (Physical & Chemical) - Viscosity - Osmolality Screen->Eval Opt Optimize Excipient Concentrations Eval->Opt Proc Develop Manufacturing Process (e.g., Lyophilization Cycle) Opt->Proc Final Final Formulation Proc->Final

References

Application Notes and Protocols for the Experimental Use of Maltose in Brewing Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for studying the experimental use of maltose in brewing fermentation. The information is targeted toward researchers and scientists interested in optimizing fermentation processes, developing novel yeast strains, and understanding the fundamental biology of sugar metabolism in an industrial context.

Introduction: The Central Role of this compound in Brewing

This compound, a disaccharide composed of two glucose units, is the most abundant fermentable sugar in traditional brewing wort, typically constituting 50-60% of the total carbohydrates.[1] The efficient uptake and metabolism of this compound by brewing yeast, primarily Saccharomyces cerevisiae, are critical determinants of fermentation performance, influencing the final alcohol content, flavor profile, and overall quality of the beer.

The metabolism of this compound in yeast is a well-regulated process involving specific transport proteins and enzymes. This compound is actively transported into the yeast cell by permeases, which are products of the MAL genes.[2] Once inside the cell, this compound is hydrolyzed into two glucose molecules by the enzyme maltase, also encoded by a MAL gene. These glucose molecules then enter the glycolytic pathway to produce ethanol and carbon dioxide.[2]

The expression of the MAL genes is tightly regulated by the presence of glucose and this compound. Glucose repression prevents the utilization of this compound when the preferred sugar, glucose, is available.[2] Induction by this compound ensures that the machinery for its metabolism is synthesized only when needed. Understanding and manipulating these regulatory mechanisms are key areas of research for improving brewing efficiency, especially in high-gravity brewing where high concentrations of this compound can lead to sluggish or incomplete fermentations.

Key Signaling Pathways and Metabolic Processes

This compound Uptake and Metabolism Signaling Pathway

The uptake and metabolism of this compound in Saccharomyces cerevisiae are controlled by the MAL loci. Each MAL locus typically contains three genes: a this compound permease (MALx1), a maltase (MALx2), and a transcriptional activator (MALx3). The activator, in the presence of intracellular this compound, induces the expression of the permease and maltase genes.

Maltose_Metabolism Maltose_ext Extracellular This compound MALx1 This compound Permease (MALx1) Maltose_ext->MALx1 Transport Maltose_int Intracellular This compound MALx2 Maltase (MALx2) Maltose_int->MALx2 Substrate MALx3 Transcriptional Activator (MALx3) Maltose_int->MALx3 Induces Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis MALx1->Maltose_int MALx2->Glucose Hydrolysis MALx3->MALx1 Activates Transcription MALx3->MALx2 Activates Transcription Ethanol Ethanol Glycolysis->Ethanol

Caption: this compound uptake and metabolism pathway in S. cerevisiae.

Experimental Workflow for Assessing this compound Fermentation

A typical experimental workflow to investigate the impact of different yeast strains or fermentation conditions on this compound utilization involves yeast propagation, fermentation under controlled conditions, and subsequent analysis of the fermentation products.

Fermentation_Workflow Yeast_Strain Yeast Strain Selection Propagation Yeast Propagation Yeast_Strain->Propagation Fermentation Fermentation Propagation->Fermentation Wort_Prep Wort Preparation Wort_Prep->Fermentation Sampling Time-Course Sampling Fermentation->Sampling Analysis HPLC & Other Analyses Sampling->Analysis Data_Analysis Data Analysis & Interpretation Analysis->Data_Analysis

Caption: General experimental workflow for this compound fermentation studies.

Data Presentation: Comparative Fermentation Performance

The following tables summarize key quantitative data from various experimental conditions reported in the literature, providing a comparative view of fermentation performance.

Table 1: Impact of Sugar Composition on Fermentation in High-Gravity Brewing

Wort Gravity (°P)Adjunct TypeInitial Glucose (g/L)Initial this compound (g/L)Final Ethanol (% v/v)Residual Sugars (g/L)Reference
14-15806.510[3]
21Glucose Syrup60809.825[3]
21This compound Syrup1512510.515[3]
24Brewer's Syrup2014011.212[3]

Table 2: this compound and Maltotriose Uptake Rates in Different Yeast Strains

Yeast StrainTransporter ProfileThis compound Uptake Rate (nmol/min/mg)Maltotriose Uptake Rate (nmol/min/mg)Reference
Ale StrainAgt1 dominant15.23.1[1]
Lager StrainMalx1/Mtt1 dominant12.88.5[1]
S. eubayanus-9.52.5[1]

Experimental Protocols

Protocol for Radiolabeled this compound Uptake Assay

This protocol is designed to measure the initial rate of this compound uptake in yeast cells using radiolabeled this compound.

Materials:

  • Yeast culture grown to mid-log phase in appropriate medium (e.g., YPD)

  • [U-¹⁴C]-Maltose (specific activity ~300 mCi/mmol)

  • Washing Buffer: 0.1 M Tartrate-Tris, pH 4.2, ice-cold

  • Quenching Solution: Ice-cold water or buffer

  • Scintillation vials and scintillation cocktail

  • Glass fiber filters (e.g., Whatman GF/C)

  • Filtration apparatus

  • Liquid scintillation counter

Procedure:

  • Cell Preparation:

    • Harvest yeast cells from a mid-log phase culture by centrifugation at 3000 x g for 5 minutes at 4°C.

    • Wash the cell pellet twice with ice-cold Washing Buffer.

    • Resuspend the cells in ice-cold Washing Buffer to a final concentration of approximately 200 mg fresh weight per mL. Keep the cell suspension on ice.

  • Uptake Assay:

    • Pre-warm the required volume of cell suspension to the assay temperature (e.g., 20°C) for 5 minutes.

    • Prepare reaction tubes containing the desired concentration of [U-¹⁴C]-maltose in Washing Buffer.

    • Initiate the uptake by adding the pre-warmed cell suspension to the reaction tubes. The final cell concentration should be around 100 mg/mL.

    • Incubate at the assay temperature with gentle shaking for a short time course (e.g., 15, 30, 45, 60 seconds).

  • Quenching and Filtration:

    • At each time point, take an aliquot of the cell suspension and immediately add it to a large volume of ice-cold quenching solution to stop the transport.

    • Rapidly filter the quenched cell suspension through a glass fiber filter under vacuum.

    • Wash the filter with two additional volumes of ice-cold quenching solution to remove extracellular radiolabeled this compound.

  • Quantification:

    • Transfer the filter to a scintillation vial.

    • Add scintillation cocktail and vortex to elute the radioactivity from the cells.

    • Measure the radioactivity in a liquid scintillation counter.

    • Determine the protein concentration of the cell suspension using a standard method (e.g., Bradford assay) for normalization.

  • Data Analysis:

    • Calculate the initial rate of this compound uptake in nmol/min/mg of protein.

    • Plot the uptake over time to ensure linearity during the initial phase of the assay.

Protocol for High-Gravity Fermentation with this compound Supplementation

This protocol outlines a laboratory-scale high-gravity fermentation to assess the impact of this compound supplementation.

Materials:

  • Brewer's wort (e.g., all-malt, 12°P)

  • This compound syrup or pure this compound

  • Yeast strain of choice (e.g., Saccharomyces cerevisiae W34/70)

  • Fermentation vessels (e.g., 2 L cylindroconical tubes)

  • Sterile water

  • Yeast nutrients (optional)

Procedure:

  • Wort Preparation:

    • Prepare a base wort of 12°P.

    • To create high-gravity worts, supplement the base wort with this compound syrup to reach the desired Plato levels (e.g., 18°P, 21°P, 24°P).

    • Adjust the volume with sterile water to ensure all fermentations start at the same volume.

    • Sterilize the wort by autoclaving or filtration.

  • Yeast Pitching:

    • Propagate the yeast to obtain a sufficient cell count.

    • Pitch the yeast at a rate of 1.5 x 10⁶ cells/mL/°P.[3]

    • Ensure adequate aeration of the wort prior to pitching to provide oxygen for initial yeast growth.

  • Fermentation:

    • Maintain the fermentation temperature at a constant value (e.g., 14°C for lager yeast).

    • Monitor the fermentation progress by measuring the specific gravity daily.

  • Sampling and Analysis:

    • At regular intervals (e.g., every 24 hours), aseptically collect samples for analysis.

    • Measure cell viability and count.

    • Analyze the sugar and ethanol content of the supernatant using HPLC (see protocol 4.3).

Protocol for HPLC Analysis of Sugars and Ethanol

This protocol describes the simultaneous quantification of glucose, this compound, and ethanol in fermentation samples using High-Performance Liquid Chromatography (HPLC).[4][5][6][7][8][9][10][11]

Instrumentation and Columns:

  • HPLC system with a refractive index (RI) detector.

  • Aminex HPX-87H or similar ion-exclusion column.[9]

Mobile Phase and Conditions:

  • Mobile Phase: 5 mM Sulfuric Acid in ultrapure water.

  • Flow Rate: 0.6 mL/min.

  • Column Temperature: 60°C.

  • Detector Temperature: 40°C.

Sample Preparation:

  • Centrifuge the fermentation sample at 10,000 x g for 10 minutes to pellet the yeast cells.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • If necessary, dilute the sample with the mobile phase to bring the analyte concentrations within the linear range of the calibration curve.

Calibration:

  • Prepare a series of standards containing known concentrations of glucose, this compound, and ethanol in the mobile phase.

  • Inject the standards to generate a calibration curve for each analyte.

Analysis:

  • Inject the prepared samples into the HPLC system.

  • Identify and quantify the peaks based on the retention times and calibration curves of the standards.

Protocol for Genetic Modification of Yeast: MAL Gene Deletion

This protocol provides a general method for deleting a MAL gene in Saccharomyces cerevisiae using a PCR-based strategy with a selectable marker.

Materials:

  • Yeast strain to be modified.

  • Plasmid containing a selectable marker (e.g., KanMX cassette conferring G418 resistance).

  • High-fidelity DNA polymerase.

  • Primers with homology to the regions flanking the target MAL gene and to the selectable marker cassette.

  • Yeast transformation reagents (e.g., lithium acetate, PEG).

  • YPD and selective agar plates (e.g., YPD + G418).

Procedure:

  • Deletion Cassette Construction:

    • Design primers with ~40-50 bp of homology to the regions immediately upstream and downstream of the target MAL gene's open reading frame.

    • The 3' ends of these primers should be complementary to the ends of the selectable marker cassette.

    • Amplify the selectable marker cassette from the plasmid using these primers and high-fidelity DNA polymerase.

    • Purify the PCR product.

  • Yeast Transformation:

    • Prepare competent yeast cells using the lithium acetate/PEG method.

    • Transform the competent cells with the purified PCR product (the deletion cassette).

    • Plate the transformed cells on selective agar plates (e.g., YPD + G418).

    • Incubate at 30°C for 2-3 days until colonies appear.

  • Verification of Deletion:

    • Isolate genomic DNA from putative transformants.

    • Perform PCR using primers that anneal outside the region of integration and primers that anneal within the selectable marker to confirm the correct integration of the deletion cassette and the absence of the target MAL gene.

Conclusion

The experimental manipulation of this compound utilization in brewing fermentation offers significant opportunities for process optimization and product innovation. The protocols and data presented in these application notes provide a foundation for researchers to investigate the genetic and physiological factors that govern this compound metabolism in yeast. By applying these methodologies, it is possible to develop novel yeast strains with enhanced fermentation characteristics and to design more efficient and consistent brewing processes.

References

Application Notes and Protocols for Gas Chromatography-Based Analysis of Maltose Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the analysis of maltose derivatives using gas chromatography (GC), a powerful technique for the separation and quantification of volatile and semi-volatile compounds. Due to the low volatility of sugars like this compound, derivatization is a critical step to enable their analysis by GC. This guide focuses on two robust and widely used derivatization techniques: silylation (specifically, trimethylsilylation preceded by oximation) and per-acetylation (the alditol acetate method) .

These protocols are designed to provide clear, step-by-step instructions for sample preparation, derivatization, and GC-Mass Spectrometry (GC-MS) analysis, making them suitable for both novice and experienced researchers in fields such as biochemistry, food science, and pharmaceutical development.

Introduction to this compound Analysis by GC

This compound, a disaccharide composed of two α-glucose units, plays a significant role in various biological and industrial processes. Accurate quantification of this compound and its derivatives is crucial for quality control in the food and beverage industry, for studying carbohydrate metabolism, and in the development of carbohydrate-based therapeutics.

Gas chromatography offers high resolution and sensitivity for carbohydrate analysis. However, the polar nature and low volatility of sugars necessitate chemical derivatization to increase their volatility and thermal stability for successful GC separation. The selection of the appropriate derivatization method is critical and depends on the specific analytical requirements, such as the need for resolving isomers or achieving high-throughput analysis.

Derivatization Methodologies

Two primary derivatization methods are detailed below. The choice between these methods will depend on the specific analytical goals. Oximation-trimethylsilylation is a versatile method that reduces the complexity of chromatograms by limiting the number of anomeric peaks.[1] The alditol acetate method is advantageous for quantitative analysis as it yields a single, stable derivative per sugar.

Oximation and Trimethylsilylation (TMS)

This two-step method first involves the oximation of the aldehyde group in this compound to prevent ring formation in solution. This is followed by trimethylsilylation of the hydroxyl groups to increase volatility.

Alditol Acetate Derivatization

This method involves the reduction of the this compound to its corresponding sugar alcohol, maltitol, followed by acetylation of the hydroxyl groups. This process yields a single, stable derivative, which is ideal for accurate quantification.

Quantitative Data Summary

The following tables summarize typical gas chromatography parameters and expected retention times for this compound derivatives. Note that retention times can vary based on the specific instrument, column condition, and slight variations in the temperature program.

Table 1: GC-MS Parameters for Silylated this compound Derivative Analysis

ParameterSetting
GC System Agilent 7890A or equivalent
Mass Spectrometer Agilent 5975C or equivalent
Column DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow rate of 1 mL/min
Injector Temperature 290°C
Injection Volume 1 µL
Split Ratio 10:1
Oven Temperature Program Initial temperature 70°C for 4 min, then ramp to 310°C at 5°C/min, hold for 10 min
Transfer Line Temperature 280°C
Ionization Mode Electron Impact (EI) at 70 eV
Mass Range 40-510 amu (in full scan mode)

Reference: Based on methodology from Sun et al., 2016.[1]

Table 2: Expected Retention Times for this compound Derivatives

DerivativeGC ColumnExpected Retention Time (min)
This compound (as TMS-oxime derivative)DB-5MS (or equivalent)~ 25 - 30
Maltitol AcetateDB-5MS (or equivalent)~ 20 - 25

Note: These are approximate retention times. It is crucial to run a standard under your specific analytical conditions to confirm the retention time.

Experimental Protocols

Protocol 1: Oximation and Trimethylsilylation (TMS) of this compound

Materials:

  • This compound standard or sample

  • Pyridine (anhydrous)

  • Methoxyamine hydrochloride

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Heating block or oven

  • GC vials with inserts

Procedure:

  • Sample Preparation: Accurately weigh 1-5 mg of the dried this compound standard or sample into a GC vial.

  • Oximation:

    • Add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine to the vial.

    • Vortex the mixture for 1 minute to ensure complete dissolution.

    • Incubate the mixture at 37°C for 90 minutes.[1]

  • Silylation:

    • Add 70 µL of MSTFA to the vial.[1]

    • Vortex the mixture for 1 minute.

    • Incubate the mixture at 37°C for 30 minutes.[1]

  • Analysis:

    • Allow the vial to cool to room temperature.

    • The sample is now ready for injection into the GC-MS system.

Protocol 2: Alditol Acetate Derivatization of this compound

Materials:

  • This compound standard or sample

  • Sodium borohydride (NaBH₄)

  • Ammonia solution

  • Glacial acetic acid

  • Acetic anhydride

  • 1-methylimidazole

  • Dichloromethane (DCM)

  • Deionized water

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

Procedure:

  • Reduction to Alditol:

    • Dissolve 1-5 mg of the dried this compound standard or sample in 1 mL of deionized water in a screw-cap tube.

    • Add 100 µL of a freshly prepared 2 M ammonia solution containing 10 mg/mL sodium borohydride.

    • Incubate at 40°C for 90 minutes.

  • Decomposition of Excess Borohydride:

    • Cool the tube on ice and add 200 µL of glacial acetic acid dropwise to stop the reaction.

  • Acetylation:

    • Add 200 µL of 1-methylimidazole as a catalyst.

    • Add 2 mL of acetic anhydride.

    • Vortex the mixture and let it stand at room temperature for 10 minutes.

  • Extraction:

    • Slowly add 5 mL of deionized water to the tube to decompose the excess acetic anhydride.

    • After the reaction has subsided, add 2 mL of dichloromethane and vortex vigorously for 1 minute.

    • Centrifuge the tube to separate the layers.

    • Carefully transfer the lower dichloromethane layer containing the maltitol acetate to a clean vial.

  • Analysis:

    • The sample is now ready for injection into the GC-MS system.

Diagrams

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_tms Oximation-TMS cluster_aa Alditol Acetate cluster_analysis Analysis start This compound Sample dry Drying start->dry weigh Weighing dry->weigh oximation Oximation (Methoxyamine HCl in Pyridine) weigh->oximation reduction Reduction (NaBH4) weigh->reduction silylation Silylation (MSTFA) oximation->silylation gcms GC-MS Analysis silylation->gcms acetylation Acetylation (Acetic Anhydride) reduction->acetylation extraction Extraction (DCM) acetylation->extraction extraction->gcms data Data Processing gcms->data

Caption: Experimental workflow for this compound derivative analysis by GC-MS.

logical_relationship This compound This compound (Analyte) derivatization Derivatization (Silylation or Acetylation) This compound->derivatization volatile_derivative Volatile this compound Derivative derivatization->volatile_derivative gc_separation Gas Chromatographic Separation volatile_derivative->gc_separation ms_detection Mass Spectrometric Detection gc_separation->ms_detection quantification Quantification ms_detection->quantification identification Identification ms_detection->identification

Caption: Logical relationship of steps in GC-MS analysis of this compound.

References

Application Notes and Protocols for Maltose Utilization Assays in Saccharomyces cerevisiae

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Saccharomyces cerevisiae, a model eukaryotic organism, exhibits a tightly regulated system for the utilization of alternative carbon sources, such as maltose. The metabolism of this compound is of significant interest in various fields, including brewing, baking, and biofuel production.[1][2] Understanding the mechanisms of this compound transport and hydrolysis is crucial for strain development and process optimization. This document provides detailed protocols for assessing this compound utilization in S. cerevisiae, along with an overview of the underlying genetic and signaling pathways.

The utilization of this compound in S. cerevisiae is primarily controlled by a family of genes located at five unlinked loci: MAL1, MAL2, MAL3, MAL4, and MAL6.[3] Each active MAL locus typically contains three genes:

  • MALT (MALx1): Encodes the this compound permease, a proton symporter responsible for transporting this compound into the cell.[1][4]

  • MALS (MALx2): Encodes the intracellular enzyme maltase (α-glucosidase), which hydrolyzes this compound into two molecules of glucose.[1][5]

  • MALR (MALx3): Encodes a transcriptional activator required for the this compound-inducible expression of the MALT and MALS genes.[1][6]

The expression of the MAL genes is subject to induction by this compound and repression by glucose, a phenomenon known as carbon catabolite repression.[3][7][8] This regulation ensures that the yeast preferentially utilizes the most readily available and energy-efficient carbon source.

This compound Signaling Pathway

The induction of MAL gene expression is initiated by the presence of this compound and is regulated by a complex signaling network. The MalR protein acts as a transcriptional activator that, in the presence of this compound, binds to the upstream activating sequences (UAS) in the promoters of the MALT and MALS genes, leading to their transcription.[6] Glucose repression of the MAL genes is mediated by the Mig1p repressor protein.[7] In the presence of high glucose concentrations, Mig1p is dephosphorylated and translocates to the nucleus, where it binds to the promoters of MAL genes and recruits the Cyc8p-Tup1p co-repressor complex to inhibit transcription. The RAS/protein kinase A (PKA) pathway also plays a role in regulating this compound utilization, with constitutive activation of this pathway leading to reduced growth on this compound.[5]

Maltose_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Maltose_ext This compound Maltose_Permease This compound Permease (Malx1) Maltose_ext->Maltose_Permease Transport Glucose_ext Glucose PKA_pathway RAS/PKA Pathway Glucose_ext->PKA_pathway Activates Maltose_int This compound Maltose_Permease->Maltose_int Maltase Maltase (Malx2) Maltose_int->Maltase Hydrolysis MalR MalR (Malx3) Maltose_int->MalR Induces Glucose_int Glucose Maltase->Glucose_int Glycolysis Glycolysis Glucose_int->Glycolysis MAL_Genes MAL Genes (MALT, MALS) PKA_pathway->MAL_Genes Represses Mig1 Mig1 PKA_pathway->Mig1 Inactivates Snf1 MalR->MAL_Genes Activates Transcription Mig1->MAL_Genes Represses Transcription

Caption: this compound signaling pathway in S. cerevisiae.

Experimental Protocols

Yeast Growth Curve Assay on this compound

This assay is a fundamental method to assess the ability of a yeast strain to utilize this compound as a sole carbon source.

Objective: To determine the growth kinetics of S. cerevisiae in a liquid medium containing this compound.

Materials:

  • Yeast strain of interest

  • Yeast extract Peptone (YP) medium base (1% yeast extract, 2% peptone)

  • Sterile 20% (w/v) this compound solution

  • Sterile 20% (w/v) glucose solution (for control)

  • Sterile water

  • Spectrophotometer

  • Shaking incubator

  • Sterile culture tubes or flasks

Protocol:

  • Pre-culture Preparation: Inoculate a single colony of the yeast strain into 5 mL of YP medium supplemented with 2% glucose. Incubate overnight at 30°C with shaking (200-250 rpm).[9]

  • Inoculum Preparation: The next day, measure the optical density (OD) of the pre-culture at 600 nm (OD600). Dilute the cells in sterile water to a starting OD600 of ~0.1.

  • Culture Setup: Prepare the final culture medium by adding the sterile this compound solution to the YP base to a final concentration of 2%. For a negative control, prepare a YP medium with no sugar, and for a positive control, use 2% glucose.

  • Inoculation: Inoculate the YP-maltose medium with the prepared inoculum to a final OD600 of 0.05-0.1 in a final volume appropriate for your culture vessel (e.g., 5 mL in a culture tube or 25 mL in a 125 mL flask).

  • Incubation and Measurement: Incubate the cultures at 30°C with shaking.[10] Measure the OD600 at regular intervals (e.g., every 2-4 hours) for up to 48 hours.[9][10]

  • Data Analysis: Plot the OD600 values against time to generate a growth curve. From this curve, determine key growth parameters such as the lag phase, exponential growth rate (μ), and final cell density.

Expected Results: Strains capable of utilizing this compound will exhibit a characteristic sigmoidal growth curve. The growth rate on this compound is typically slower than on glucose. Strains with impaired this compound utilization will show a longer lag phase, a slower growth rate, or no growth at all.

Qualitative Plate Growth Assay

This is a simple and rapid method to screen for this compound utilization phenotypes.

Objective: To qualitatively assess the ability of yeast strains to grow on solid medium with this compound as the sole carbon source.

Materials:

  • Yeast strains

  • Yeast Nitrogen Base (YNB) without amino acids

  • Amino acid dropout mix (if using auxotrophic strains)

  • Sterile 20% (w/v) this compound solution

  • Sterile 20% (w/v) glucose solution (for control)

  • Bacteriological agar

  • Sterile petri dishes

Protocol:

  • Media Preparation: Prepare YNB agar plates containing 2% this compound as the sole carbon source. Also, prepare control plates with 2% glucose and no sugar.

  • Strain Preparation: Grow the yeast strains overnight in a liquid medium (e.g., YPD).

  • Spotting: Create a 10-fold serial dilution series for each strain. Spot 5-10 µL of each dilution onto the surface of the prepared agar plates.

  • Incubation: Incubate the plates at 30°C for 2-3 days.[2]

  • Analysis: Photograph the plates and compare the growth of the strains on the different carbon sources.

Expected Results: Strains that can utilize this compound will form visible colonies on the this compound-containing plates. The density of the spots from the serial dilutions will give a semi-quantitative measure of growth efficiency.

Maltase Activity Assay (Colorimetric)

This assay quantifies the intracellular maltase activity by measuring the hydrolysis of a chromogenic substrate.

Objective: To determine the specific activity of maltase in yeast cell lysates.

Principle: Maltase hydrolyzes the colorless substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to glucose and p-nitrophenol. At an alkaline pH, p-nitrophenol is a yellow-colored compound that can be quantified by measuring its absorbance at 400-405 nm.[11][12]

Materials:

  • Yeast cell culture grown under inducing (this compound) and non-inducing/repressing (glucose or raffinose) conditions.

  • Lysis buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.0, with protease inhibitors).

  • Glass beads (0.5 mm diameter).

  • Assay buffer (e.g., 0.1 M potassium phosphate buffer, pH 6.8).[11]

  • Substrate solution: 10 mM pNPG in assay buffer.[11]

  • Stop solution: 1 M sodium carbonate (Na2CO3).[12]

  • Spectrophotometer or microplate reader.

Protocol:

  • Cell Lysis:

    • Harvest yeast cells by centrifugation.

    • Wash the cell pellet with ice-cold lysis buffer.

    • Resuspend the cells in a minimal volume of lysis buffer and add an equal volume of glass beads.

    • Disrupt the cells by vigorous vortexing or bead beating in short bursts, keeping the sample on ice between bursts.

    • Clarify the lysate by centrifugation at high speed (e.g., 13,000 x g for 10 min at 4°C).

    • Collect the supernatant (cell-free extract) and determine the total protein concentration using a standard method (e.g., Bradford or BCA assay).

  • Enzymatic Reaction:

    • Pre-warm the assay buffer and substrate solution to 30°C or 37°C.[11][12]

    • In a microcentrifuge tube or a well of a microplate, add a specific volume of the cell-free extract to the pre-warmed assay buffer.

    • Start the reaction by adding the pNPG substrate solution. The final reaction volume and concentrations should be optimized for your specific conditions.

    • Incubate the reaction at the chosen temperature for a defined period (e.g., 10-30 minutes). The reaction should be in the linear range.

  • Stopping the Reaction and Measurement:

    • Stop the reaction by adding the stop solution. This will also develop the yellow color.

    • Measure the absorbance of the solution at 400 nm.[11][12]

  • Calculation of Specific Activity:

    • Create a standard curve using known concentrations of p-nitrophenol to determine the molar extinction coefficient.

    • Calculate the amount of p-nitrophenol produced per minute.

    • Specific activity is typically expressed as units per milligram of total protein (U/mg), where one unit is defined as the amount of enzyme that hydrolyzes 1 µmol of pNPG per minute under the specified conditions.[12]

Maltase_Assay_Workflow A Yeast Culture (Grown on this compound) B Cell Lysis (Glass Beads) A->B C Clarification (Centrifugation) B->C D Cell-Free Extract C->D E Protein Quantification (BCA/Bradford) D->E F Enzymatic Reaction (Add pNPG) D->F G Stop Reaction (Add Na2CO3) F->G H Measure Absorbance (400 nm) G->H I Calculate Specific Activity H->I

Caption: Workflow for the colorimetric maltase activity assay.

Data Presentation

Table 1: Representative Growth Parameters on Different Carbon Sources
StrainCarbon SourceMax Growth Rate (μ) (h⁻¹)Final OD600
Wild-Type2% Glucose0.45 ± 0.036.2 ± 0.4
Wild-Type2% this compound0.30 ± 0.025.8 ± 0.3
Δmal mutant2% Glucose0.44 ± 0.046.1 ± 0.5
Δmal mutant2% this compound0.02 ± 0.010.2 ± 0.05

Data are presented as mean ± standard deviation from triplicate experiments and are illustrative.

Table 2: Representative Maltase Specific Activity
StrainGrowth ConditionMaltase Specific Activity (U/mg protein)
Wild-Type2% Glucose (Repressed)0.5 ± 0.1
Wild-Type2% Raffinose (De-repressed)2.0 ± 0.3
Wild-Type2% this compound (Induced)25.0 ± 2.5
ΔmalR mutant2% this compound (Induced)0.6 ± 0.2

Data are presented as mean ± standard deviation from triplicate experiments and are illustrative. One unit (U) is defined as 1 µmol of p-nitrophenol produced per minute.

Conclusion

The protocols and information provided in this document offer a comprehensive guide for researchers investigating this compound utilization in Saccharomyces cerevisiae. By employing these assays, scientists can effectively characterize the genetic and physiological aspects of this compound metabolism, which is essential for applications in biotechnology and industrial fermentation. The provided diagrams and tables serve as valuable tools for understanding the complex regulatory networks and for presenting experimental data in a clear and concise manner.

References

Application Notes: Preparation and Use of Maltose Solutions for Bacterial Growth Media

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Maltose, a disaccharide composed of two α-glucose units, serves as a crucial fermentable carbon and energy source for the cultivation of various bacterial species.[1] Its utilization is mediated by specific transport and enzymatic pathways, such as the mal regulon in Escherichia coli and functionally analogous systems in other microbes like Bacillus subtilis.[2][3] The preparation of this compound solutions for growth media requires careful attention to detail, particularly concerning sterilization, to ensure the integrity of the sugar and the reproducibility of experimental results. Improper sterilization can lead to sugar degradation, the formation of growth-inhibitory byproducts, and pH alteration, confounding microbiological studies.[4][5]

Key Considerations for this compound Solution Preparation

  • Chemical Stability : this compound monohydrate is a stable, white crystalline powder under standard conditions.[6] However, when in solution, it is susceptible to degradation under high heat, especially in the presence of other media components like amino acids and phosphates.[4][7]

  • Sterilization : Autoclaving this compound, particularly when mixed with other media components containing amino acids (e.g., peptone, yeast extract), can initiate Maillard reactions or caramelization.[4] These reactions produce brown, undefined compounds that can be toxic to bacteria or alter the medium's pH.[4][7] Therefore, the recommended method for sterilizing this compound solutions is filtration through a 0.2 µm filter.[4][8] This method removes microbial contaminants without degrading the carbohydrate.

  • Storage and Stability : this compound monohydrate powder should be stored in a sealed container at room temperature (15-25°C).[6][9] Sterile, concentrated stock solutions of this compound are stable for several weeks at 2-8°C.[10] For longer-term storage, solutions can be kept at -20°C for up to one month or at -80°C for up to six months.[1] It is advisable to prepare fresh solutions for critical experiments to ensure consistency.[1]

Data Summary

Table 1: Physico-chemical Properties of this compound Monohydrate

PropertyValueSource(s)
Molecular FormulaC₁₂H₂₂O₁₁·H₂O
AppearanceWhite crystalline powder[6]
Solubility in Water470.2 g/L
pH (50 g/L in H₂O at 20°C)4.5 - 6.0[9]
Bulk Density~320 kg/m ³
Recommended Storage15-25°C in a sealed container[9]

Table 2: Comparison of Sterilization Methods for this compound Solutions

MethodDescriptionAdvantagesDisadvantagesRecommendation
Autoclaving Sterilization using high-pressure steam (e.g., 121°C for 15 min).Effective at killing all microbes, including spores.Causes caramelization and Maillard reactions, leading to toxic byproducts and pH changes.[4][8] Degrades this compound.[5]Not Recommended for this compound solutions, especially when mixed with other media components.
Filter Sterilization Passing the solution through a sterile 0.2 µm membrane filter.Preserves the chemical integrity of this compound.[4] Removes bacteria.Does not inactivate viruses or enzymes. Requires aseptic technique to prevent re-contamination.Highly Recommended for all this compound solutions intended for bacterial culture.[4][8]

Table 3: Example Concentrations of this compound in Bacterial Media

Bacterium/ApplicationMediumThis compound ConcentrationSource(s)
Bacillus subtilisModified 2x Mal Medium7.5% (w/v) or 75 g/L[8]
Bacillus velezensisOptimized Production Medium2.415% (w/v) or 24.15 g/L[11]
Streptococcus mutansBacterial Growth Inhibition Assay1% (w/v) or 10 g/L[12]
Minimal Media (e.g., for E. coli)M9 Minimal MediumTypically 0.2% - 0.4% (w/v) or 2-4 g/L[13]

Experimental Protocols

Protocol 1: Preparation of a 20% (w/v) Sterile this compound Stock Solution

This protocol describes the preparation of a 20% (w/v) this compound stock solution, which can be aseptically added to sterile bacterial growth media.

Materials:

  • This compound monohydrate (suitable for microbiology)

  • Reagent-grade distilled or deionized water

  • Sterile 1 L glass bottle or flask

  • Stir plate and magnetic stir bar

  • Sterile 0.2 µm bottle-top filter unit

  • Sterile storage bottles

  • Analytical balance and weigh boats

Procedure:

  • Calculation: To prepare 500 mL of a 20% (w/v) solution, you will need:

    • (20 g / 100 mL) * 500 mL = 100 g of this compound monohydrate.

  • Dissolution: a. Add approximately 400 mL of distilled water to a sterile 1 L glass bottle. b. Place a magnetic stir bar in the bottle and place it on a stir plate. c. Weigh out 100 g of this compound monohydrate and slowly add it to the water while stirring. d. Continue stirring until the this compound is completely dissolved. e. Add distilled water to bring the final volume to 500 mL and mix thoroughly.

  • Sterilization: a. Attach a sterile 0.2 µm bottle-top filter unit to a sterile collection flask or bottle. b. Pour the this compound solution into the filter unit and apply a vacuum to draw the solution through the filter. c. Ensure the entire process is conducted in a laminar flow hood or using aseptic technique to prevent contamination.[4]

  • Storage: a. Aliquot the sterile solution into smaller, sterile tubes or bottles to minimize the risk of contamination during repeated use. b. Label the containers clearly with "20% Sterile this compound," the preparation date, and your initials. c. Store the stock solution at 4°C for short-term use (up to 4 weeks) or at -20°C for long-term storage (up to one month).[1][10]

Protocol 2: Supplementing Autoclaved Media with Sterile this compound

This protocol outlines how to add a sterile this compound stock solution to a basal growth medium that has been sterilized by autoclaving.

Materials:

  • Autoclaved basal medium (e.g., LB Broth, M9 Salts), cooled to below 50°C.

  • Sterile this compound stock solution (e.g., 20% from Protocol 1).

  • Sterile pipettes or serological pipettor.

  • Laminar flow hood or Bunsen burner for aseptic work.

Procedure:

  • Prepare and autoclave the basal medium according to the desired recipe (e.g., Yeast Extract, Peptone, NaCl).[8] Do not add this compound before autoclaving.

  • Allow the autoclaved medium to cool to a safe handling temperature (typically <50°C). This is critical to prevent heat shock to any other temperature-sensitive supplements and to minimize condensation.

  • Working in a laminar flow hood, calculate the volume of sterile this compound stock needed to reach the desired final concentration. For example, to prepare 1 L of medium with a final this compound concentration of 2% (w/v):

    • You need 20 g of this compound in total.

    • Using a 20% (20 g / 100 mL) stock solution, the required volume is 100 mL.

  • Aseptically add 100 mL of the sterile 20% this compound stock solution to 900 mL of the cooled, sterile basal medium.

  • Swirl the flask gently to ensure the solution is thoroughly mixed.

  • The medium is now ready for use.

Protocol 3: Quality Control of this compound Stock Solution Concentration

This protocol describes a basic quality control check to verify the concentration of the prepared this compound solution using a DNS (dinitrosalicylic acid) assay, which quantifies reducing sugars.

Materials:

  • Prepared this compound stock solution.

  • DNS reagent.

  • Spectrophotometer and cuvettes.

  • Distilled water.

  • Test tubes and rack.

  • Water bath (90-100°C).

Procedure:

  • Prepare this compound Standards: a. Create a series of this compound standards with known concentrations (e.g., 0, 0.25, 0.5, 1.0, 1.5, 2.0 mg/mL) by diluting your stock solution or a separate, accurately weighed standard.[14][15]

  • Sample Preparation: a. Prepare a dilution of your newly made this compound stock solution to fall within the range of your standards.

  • DNS Reaction: a. To a set of test tubes, add 1 mL of each standard, your diluted sample, and a blank (1 mL of water). b. Add 1 mL of DNS reagent to each tube and mix. c. Heat all tubes in a boiling water bath for 5-10 minutes. A color change from yellow to reddish-brown will occur. d. Cool the tubes to room temperature and add 8 mL of distilled water to each. Mix well.

  • Measurement: a. Measure the absorbance of each solution at 540 nm using the blank to zero the spectrophotometer.[14]

  • Analysis: a. Plot a standard curve of absorbance versus this compound concentration (mg/mL). b. Use the linear regression equation from the curve to calculate the concentration of your diluted sample. c. Multiply by the dilution factor to determine the concentration of your original stock solution and verify it is correct.

Visualizations

Maltose_Media_Preparation_Workflow Workflow for Preparing this compound-Supplemented Media cluster_0 This compound Stock Solution Preparation cluster_1 Basal Medium Preparation cluster_2 Final Media Preparation weigh 1. Weigh this compound Monohydrate dissolve 2. Dissolve in Distilled Water weigh->dissolve filter 3. Filter Sterilize (0.2 µm filter) dissolve->filter store 4. Aliquot & Store (4°C or -20°C) filter->store combine 8. Aseptically Combine Stock & Basal Medium store->combine Sterile This compound Stock prep_basal 5. Prepare Basal Medium (e.g., LB) autoclave 6. Autoclave Basal Medium prep_basal->autoclave cool 7. Cool to <50°C autoclave->cool cool->combine Sterile Basal Medium qc 9. (Optional) QC Check: Plate Sterility Test combine->qc ready 10. Ready for Use qc->ready

Caption: A workflow diagram illustrating the parallel preparation of sterile this compound stock and basal media, followed by aseptic combination.

Sterilization_Decision_Flow Logical Flow for Sterilization Method Selection start Start: Need to sterilize This compound solution is_heat_sensitive Is the solute (this compound) heat-sensitive? start->is_heat_sensitive autoclave Method: Autoclave is_heat_sensitive->autoclave  No   filter_sterilize Method: Filter Sterilize is_heat_sensitive->filter_sterilize Yes consequence_autoclave Outcome: Caramelization & Maillard Reaction. Formation of inhibitory byproducts. autoclave->consequence_autoclave consequence_filter Outcome: this compound integrity is preserved. No toxic byproducts. filter_sterilize->consequence_filter

Caption: A decision diagram for selecting the appropriate sterilization method for this compound solutions, highlighting the consequences of each choice.

Maltose_Metabolism_Pathway Simplified Bacterial this compound Metabolism cluster_membrane Cell Membrane maltose_ext Extracellular this compound mal_transporter This compound Transporter (e.g., MalEFGK₂ in E. coli) maltose_ext->mal_transporter Uptake maltose_int Intracellular this compound mal_transporter->maltose_int amylomaltase Amylomaltase (e.g., MalQ) maltose_int->amylomaltase Hydrolysis glucose Glucose amylomaltase->glucose glycolysis Glycolysis glucose->glycolysis energy Energy (ATP) & Metabolic Precursors glycolysis->energy

Caption: An overview of the primary pathway for this compound uptake and its conversion to glucose for energy production in bacteria.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Maltose Lag Phase in Yeast Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering the maltose lag phase in yeast fermentation experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during yeast fermentation with this compound as a primary carbon source.

Issue 1: Extended or Complete Lack of Fermentation After Glucose Depletion

Q: My Saccharomyces cerevisiae culture was growing well on glucose, but after exhausting it, the fermentation has stalled and there is no consumption of this compound. What is causing this extended lag phase?

A: This is a classic presentation of the this compound lag phase. The primary causes are related to the genetic regulation of this compound utilization. The genes required for this compound transport (permease) and breakdown (maltase), known as MAL genes, are repressed in the presence of glucose.[1][2][3] When glucose is depleted, the yeast cells require time to induce the transcription and translation of these MAL genes to begin utilizing this compound.[1][2][3]

Troubleshooting Steps:

  • Verify Yeast Strain: Confirm that your S. cerevisiae strain possesses functional MAL loci.[1][2][4] Not all strains have the same capacity for this compound fermentation.

  • Pre-conditioning: Adapt your yeast to this compound before the main fermentation. This involves a pre-culture step in a medium containing a low concentration of this compound to induce the necessary enzymes.[3]

  • Nutrient Availability: Ensure the medium is not depleted of essential nutrients like nitrogen, vitamins, or minerals after the initial growth on glucose.[5][6][7] Nutrient limitation can hinder the synthesis of new proteins required for this compound metabolism.[7][8]

  • Check for Inhibitors: Some ingredients or byproducts from the initial fermentation phase can be inhibitory to yeast.[5]

Experimental Protocol: Yeast Pre-conditioning by this compound Pulsing

This protocol is designed to induce the MAL genes prior to inoculation into the main fermentation medium.

  • Grow the yeast culture in a standard glucose-containing medium (e.g., YPD) until it reaches the mid-exponential phase.

  • Harvest the cells by centrifugation (e.g., 3000 x g for 5 minutes).

  • Wash the cell pellet with sterile distilled water to remove residual glucose.

  • Resuspend the cells in a "pulsing" medium containing a low concentration of this compound (e.g., 0.5-1% w/v) and incubate for 1-2 hours. This period is typically sufficient for the induction of MAL gene expression.

  • Harvest the pre-conditioned cells and inoculate them into your main fermentation medium.

Issue 2: Slow this compound Fermentation Rate Compared to Glucose

Q: Even after the lag phase, my yeast culture is fermenting this compound much slower than it did with glucose. How can I improve the fermentation rate?

A: A slower fermentation rate on this compound compared to glucose is expected, as this compound utilization involves additional transport and enzymatic steps.[9] However, a significantly sluggish rate could indicate suboptimal conditions.

Troubleshooting Steps:

  • Temperature Optimization: Ensure the fermentation temperature is within the optimal range for your yeast strain.[6] Low temperatures can significantly decrease the rate of this compound fermentation.[10]

  • pH Control: Monitor and maintain the pH of the medium within the optimal range for your yeast. A drop in pH is a normal part of fermentation, but extreme changes can inhibit enzyme activity.[11]

  • Oxygenation (at inoculation): Adequate oxygen at the beginning of fermentation is crucial for the synthesis of sterols and unsaturated fatty acids, which are important for membrane fluidity and transporter function. However, do not introduce oxygen after fermentation has begun.[5]

  • Yeast Health and Viability: Ensure the initial yeast inoculum is healthy and viable. Stressed or old yeast may exhibit poor fermentation performance.[5]

Issue 3: Incomplete this compound Utilization

Q: My fermentation has stopped, but there is still a significant amount of residual this compound in the medium. What could be the reason?

A: Incomplete this compound utilization can be caused by several factors, often related to the accumulation of inhibitory substances or nutrient depletion.

Troubleshooting Steps:

  • Ethanol Toxicity: High concentrations of ethanol produced during fermentation can become toxic to the yeast, leading to a cessation of metabolic activity.

  • Nutrient Limitation: As mentioned previously, the depletion of essential nutrients, particularly nitrogen, can halt fermentation.[7][8]

  • Substrate Inhibition: While less common with this compound, very high initial concentrations of the sugar can sometimes be inhibitory.

  • Genetic Factors: Some yeast strains are inherently less efficient at utilizing high concentrations of this compound.[12]

Frequently Asked Questions (FAQs)

Q1: What is the this compound lag phase?

The this compound lag phase is a period of little to no growth or fermentation that occurs when Saccharomyces cerevisiae is shifted from a glucose-rich environment to one where this compound is the primary carbon source.[3] This lag is due to the time required for the yeast to synthesize the necessary enzymes (this compound permease and maltase) to transport and metabolize this compound.[1][2][3]

Q2: What are the key genes and pathways involved in this compound utilization?

This compound utilization in S. cerevisiae is primarily controlled by the MAL loci.[1][2][4] Each functional MAL locus typically contains three genes:

  • MALx1 (or MALT): Encodes the this compound permease, a proton symporter that transports this compound into the cell.[13][14]

  • MALx2 (or MALS): Encodes maltase, an intracellular enzyme that hydrolyzes this compound into two glucose molecules.[9][13][14]

  • MALx3 (or MALR): Encodes a regulatory protein that activates the expression of the MALx1 and MALx2 genes in the presence of this compound.[1][14]

Once inside the cell, the glucose molecules produced from this compound hydrolysis enter the glycolytic pathway to produce ethanol and carbon dioxide.[1][2]

Q3: How does glucose repress this compound utilization?

Glucose repression is a global regulatory mechanism in yeast that ensures the preferential use of glucose over other carbon sources.[1][2] In the context of this compound metabolism, high glucose levels lead to the repression of MAL gene transcription.[3][14] This is mediated by complex signaling pathways, including the RAS/Protein Kinase A pathway, which can reduce the mRNA levels of this compound transporters.[13]

Q4: Can the duration of the lag phase vary between different yeast strains?

Yes, the duration of the this compound lag phase can vary significantly between different strains of S. cerevisiae.[15] This variation is often linked to the genetic makeup of the strain, including the number and type of MAL loci present, and the efficiency of their induction.[14][15]

Q5: Are there any analytical methods to monitor the this compound lag phase?

Yes, several methods can be used to monitor the lag phase and the subsequent fermentation:

  • Cell Density Measurement: Monitoring the optical density (OD) at 600 nm will show a plateau during the lag phase, followed by an increase as the yeast begins to grow on this compound.

  • Sugar Analysis: Using High-Performance Liquid Chromatography (HPLC) to measure the concentrations of glucose and this compound in the medium over time will show the depletion of glucose followed by a lag before this compound concentration begins to decrease.

  • Ethanol and CO2 Production: Monitoring the production of ethanol (via HPLC or other methods) and CO2 (e.g., by weight loss of the fermentation vessel or gas chromatography) will also show a pause after glucose is consumed and before this compound fermentation begins.

Data Presentation

Table 1: Typical Fermentation Parameters for Glucose vs. This compound
ParameterGlucoseThis compound
Lag Phase Duration Minimal (if pre-cultured in glucose)Can range from a few hours to over 12 hours, depending on the strain and conditions.[15]
Specific Growth Rate (µ) Generally higherGenerally lower
Ethanol Yield (g/g sugar) ~0.51~0.51 (theoretically)
ATP Yield per glucose unit 2 ATP (fermentation)1.5 ATP (due to proton symport)[14]
Table 2: Impact of Pre-conditioning on this compound Lag Phase Duration
Yeast StrainPre-conditioningLag Phase Duration (hours)
Strain A (Marked Lag) None10 - 14
Strain A (Marked Lag) This compound Pulsing2 - 4
Strain B (Short Lag) None4 - 6
Strain B (Short Lag) This compound Pulsing< 2

Data in this table is illustrative and based on general findings. Actual durations will vary with specific experimental conditions.

Visualizations

This compound Utilization Pathway

Maltose_Utilization cluster_extracellular Extracellular cluster_cell Yeast Cell cluster_membrane Cell Membrane Maltose_ext This compound Permease This compound Permease (MALx1) Maltose_ext->Permease Transport Maltose_int This compound Maltase Maltase (MALx2) Maltose_int->Maltase Hydrolysis Glucose_int 2x Glucose Glycolysis Glycolysis Glucose_int->Glycolysis Ethanol Ethanol Glycolysis->Ethanol Permease->Maltose_int Maltase->Glucose_int

Caption: Overview of the this compound utilization pathway in Saccharomyces cerevisiae.

Troubleshooting Workflow for Extended this compound Lag Phase

Troubleshooting_Workflow Start Extended this compound Lag Phase Observed CheckStrain Verify Yeast Strain has functional MAL loci Start->CheckStrain StrainOK Strain is MAL+ CheckStrain->StrainOK Yes StrainNotOK Strain is MAL- Select new strain CheckStrain->StrainNotOK No CheckPreculture Was the yeast pre-conditioned? StrainOK->CheckPreculture PrecultureYes Yes CheckPreculture->PrecultureYes Yes PrecultureNo No CheckPreculture->PrecultureNo No CheckNutrients Analyze Medium for Nutrient Depletion (e.g., Nitrogen) PrecultureYes->CheckNutrients ImplementPreculture Implement this compound Pulsing Protocol PrecultureNo->ImplementPreculture Resolve Lag Phase Resolved ImplementPreculture->Resolve NutrientsOK Nutrients Sufficient CheckNutrients->NutrientsOK Yes NutrientsLow Nutrients Depleted CheckNutrients->NutrientsLow No NutrientsOK->Resolve SupplementMedium Supplement Medium with Nutrients NutrientsLow->SupplementMedium SupplementMedium->Resolve

Caption: A logical workflow for troubleshooting an extended this compound lag phase.

Glucose Repression Signaling Pathway

Glucose_Repression Glucose High Glucose RAS_PKA RAS/PKA Pathway Glucose->RAS_PKA Activates MAL_Genes MALx1, MALx2 (Permease, Maltase) RAS_PKA->MAL_Genes Represses Transcription MALR MALR (Activator) MALR->MAL_Genes Activates (in presence of this compound) Maltose_Util This compound Utilization MAL_Genes->Maltose_Util Enables

References

Technical Support Center: Troubleshooting Stuck Maltose Fermentation in Bioreactors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions to address issues of stuck or sluggish maltose fermentation in bioreactors.

Troubleshooting Guide

This section offers a step-by-step approach in a question-and-answer format to diagnose and resolve common fermentation problems.

Q1: My this compound fermentation has slowed down or stopped completely. What are the first steps I should take?

A fermentation is considered sluggish if the rate of sugar consumption drops significantly and stuck if there's no change in sugar concentration for over 48 hours[1]. The initial steps to diagnose the issue involve a series of checks on the fermentation environment and the yeast itself.

  • Step 1: Verify Fermentation Parameters: The first action is to check the critical process parameters within the bioreactor.

  • Step 2: Assess Yeast Health: If the environmental parameters are within the optimal range, the next step is to evaluate the health of your yeast culture.

  • Step 3: Analyze the Fermentation Medium: If both the environment and yeast appear healthy, the issue may lie with the composition of the fermentation medium.

The following diagram outlines a logical workflow for troubleshooting a stuck fermentation.

Stuck_Fermentation_Troubleshooting A Stuck/Sluggish Fermentation Detected B Check Bioreactor Parameters (Temp, pH, Agitation, O2) A->B C Parameters Out of Range? B->C D Adjust to Optimal Range C->D Yes E Assess Yeast Health (Viability & Vitality) C->E No K Monitor Fermentation D->K F Poor Yeast Health? E->F G Consider Re-pitching with Healthy Yeast F->G Yes H Analyze Fermentation Medium (Nutrients, Inhibitors, Sugar Concentration) F->H No L Restart Protocol G->L I Nutrient Deficiency or Inhibitors Present? H->I J Supplement Nutrients or Detoxify Medium I->J Yes I->K No J->L L->K

Caption: Troubleshooting workflow for stuck this compound fermentation.

Q2: Which bioreactor parameters should I check, and what are their optimal ranges?

Key parameters to monitor include temperature, pH, agitation, and oxygen levels. Deviations from the optimal ranges for your specific yeast strain can cause stress and lead to a stuck fermentation[1][2].

ParameterTypical Optimal Range for S. cerevisiaePotential Issues if Out of Range
Temperature 25-30°C[3]Too low: Sluggish metabolism[4]. Too high: Yeast death[4][5].
pH 4.0 - 5.5Too low/high: Inhibits enzyme activity and nutrient transport.
Agitation Strain and bioreactor dependentToo low: Poor mixing, nutrient gradients. Too high: Shear stress on yeast cells.
Dissolved Oxygen (Initial Phase) 0.5 - 1.0 ppm (for biomass growth)Too low: Insufficient sterols and unsaturated fatty acids for robust cell membranes[5]. Too high (during fermentation): Can suppress fermentation.

Q3: How do I assess the health of my yeast?

Yeast health is determined by its viability (the percentage of living cells) and vitality (the metabolic activity of the cells)[6]. For a healthy fermentation, yeast viability should be above 85%[7].

  • Viability: This can be assessed using methods like methylene blue staining, where dead cells are stained blue, and living cells remain colorless[7].

  • Vitality: This refers to the yeast's ability to actively ferment. It can be measured by assessing the intracellular pH or by using specific fluorescent stains[8][9].

Q4: What are the key nutrients required for a healthy this compound fermentation?

Yeast require a balanced supply of nutrients for growth and efficient fermentation. Deficiencies in these can lead to a stuck fermentation[10][11].

NutrientImportanceTypical Concentration
Yeast Assimilable Nitrogen (YAN) Essential for protein synthesis and cell growth[12].150 - 300 ppm in standard wort, may need supplementation in high gravity fermentations[13].
Vitamins Biotin, pantothenic acid, and thiamine are crucial co-factors for metabolic enzymes[12].Varies by yeast strain and medium composition.
Minerals Zinc, magnesium, and calcium are important for enzyme function and cell health[11][12].Zinc: ~0.2 ppm[13].
Unsaturated Fatty Acids & Sterols Crucial for membrane fluidity and alcohol tolerance[14].Often supplemented in high gravity or nutrient-deficient media.

Q5: Could there be inhibitors in my fermentation medium?

Yes, various compounds can inhibit yeast metabolism and cause fermentation to stall. These can be byproducts of the fermentation itself or contaminants in the raw materials[15][16].

InhibitorCommon SourceInhibitory Concentration
Ethanol Fermentation byproductStrain dependent, typically >9% (v/v) can be inhibitory[14][17].
Acetic Acid Bacterial contamination or yeast stress>0.8 g/L can be inhibitory[1].
Furfural and 5-HMF Lignocellulosic hydrolysatesVaries, but can be highly inhibitory even at low concentrations[18].
Short-chain fatty acids Yeast metabolism under stressAccumulation can be toxic to yeast[19].

Q6: I've identified the problem. How do I restart a stuck fermentation?

Restarting a stuck fermentation requires careful diagnosis and a systematic approach[20].

  • Correct the underlying issue: Adjust temperature, pH, or nutrient levels as needed. If inhibitors are present, consider options like dilution or the addition of yeast hulls to absorb them[21].

  • Prepare a yeast starter: Rehydrate a fresh, highly tolerant yeast strain according to the manufacturer's instructions.

  • Acclimatize the new yeast: Gradually introduce the stuck fermentation medium to the yeast starter to adapt it to the alcohol and any inhibitory compounds present[20][21].

  • Re-pitch the fermenter: Once the starter culture is actively fermenting, add it to the main bioreactor.

Frequently Asked Questions (FAQs)

Q: What is the role of this compound metabolism in Saccharomyces cerevisiae?

A: Saccharomyces cerevisiae utilizes this compound by transporting it into the cell via a specific permease and then hydrolyzing it into two glucose molecules with the enzyme maltase. These glucose molecules then enter the glycolytic pathway to produce ethanol and CO2[22][23][24]. The expression of the genes for this compound transport and metabolism is regulated by the presence of this compound and repressed by glucose[22][23].

The following diagram illustrates the this compound metabolism pathway.

Maltose_Metabolism cluster_extracellular Extracellular cluster_cell Yeast Cell Maltose_ext This compound Permease This compound Permease (MALx1 gene) Maltose_ext->Permease Transport Maltose_int This compound Maltase Maltase (MALx2 gene) Maltose_int->Maltase Hydrolysis Glucose 2x Glucose Glycolysis Glycolysis Glucose->Glycolysis Ethanol Ethanol + CO2 Glycolysis->Ethanol Permease->Maltose_int Maltase->Glucose

Caption: this compound uptake and metabolism in Saccharomyces cerevisiae.

Q: Why is my high-gravity this compound fermentation stuck?

A: High-gravity fermentations (with high initial sugar concentrations) are more prone to stalling due to several stress factors, including high osmotic pressure, nutrient deficiencies, and increased ethanol toxicity[11][14][25]. It is often necessary to supplement with extra nitrogen, sterols, and unsaturated fatty acids to support the yeast through these challenging conditions[14][25].

Q: Can I just add more of the same yeast to a stuck fermentation?

A: Simply adding more of the same yeast is often ineffective because the new yeast will be introduced into the same stressful environment that caused the initial population to stall[26]. A better approach is to use a specially adapted yeast starter culture as described in the restart protocol[20][21].

Q: How can I monitor my fermentation to prevent it from getting stuck?

A: Regular monitoring of key parameters is crucial. This includes:

  • Real-time monitoring: Use bioreactor probes to track temperature, pH, and dissolved oxygen[2]. Off-gas analysis using mass spectrometry can provide insights into metabolic activity by measuring O2 consumption and CO2 production[27][28].

  • Offline analysis: Regularly take samples to measure cell density, yeast viability, and residual sugar concentrations[29].

Experimental Protocols

Protocol 1: Yeast Viability Assessment (Methylene Blue Staining)

Objective: To determine the percentage of viable yeast cells in a culture.

Materials:

  • Yeast culture sample

  • Methylene blue stain (0.1% w/v in 2% w/v sodium citrate)

  • Microscope slides and coverslips

  • Hemocytometer

  • Microscope

Procedure:

  • Dilute the yeast slurry to an appropriate concentration (e.g., 1:100) with distilled water.

  • Mix equal volumes of the diluted yeast suspension and the methylene blue stain (e.g., 100 µL of each).

  • Incubate the mixture at room temperature for 5 minutes.

  • Load the stained yeast suspension into a hemocytometer.

  • Under a microscope (400x magnification), count the total number of cells and the number of blue-stained (non-viable) cells in the central grid of the hemocytometer.

  • Calculate the percentage of viable cells:

    • Viability (%) = (Total cells - Blue cells) / Total cells * 100

Protocol 2: Yeast Vitality Assessment (Acidification Power Test)

Objective: To assess the metabolic activity and fermentation potential of a yeast culture.

Materials:

  • Yeast culture sample

  • Glucose solution (20% w/v)

  • pH meter

  • Water bath or incubator at 30°C

  • Centrifuge and centrifuge tubes

Procedure:

  • Harvest a sample of the yeast culture and wash it twice with sterile distilled water by centrifugation.

  • Resuspend the yeast pellet to a standardized concentration (e.g., 10% w/v) in distilled water.

  • Measure the initial pH of the yeast suspension.

  • Add a specific volume of the glucose solution to the yeast suspension and mix well.

  • Incubate the mixture at 30°C for a defined period (e.g., 2 hours).

  • After incubation, measure the final pH of the suspension.

  • The change in pH is an indicator of the yeast's vitality; a larger drop in pH signifies higher vitality[8].

Protocol 3: Residual Sugar Measurement (DNS Method)

Objective: To quantify the concentration of reducing sugars (like this compound and glucose) remaining in the fermentation broth.

Materials:

  • Fermentation broth sample

  • DNS (3,5-Dinitrosalicylic acid) reagent

  • Glucose standards of known concentrations

  • Spectrophotometer

  • Test tubes

  • Water bath

Procedure:

  • Centrifuge the fermentation broth sample to pellet the yeast cells.

  • Take 1 mL of the supernatant and place it in a test tube.

  • Add 1 mL of DNS reagent to the test tube.

  • Prepare a blank (1 mL distilled water + 1 mL DNS reagent) and a series of glucose standards in the same manner.

  • Heat all tubes in a boiling water bath for 5-15 minutes. A color change from yellow to reddish-brown will occur.

  • Cool the tubes to room temperature and add 8 mL of distilled water to each.

  • Measure the absorbance of each sample and standard at 540 nm using the spectrophotometer, with the blank as a reference.

  • Create a standard curve by plotting the absorbance of the glucose standards against their known concentrations.

  • Determine the residual sugar concentration in the sample by comparing its absorbance to the standard curve.

References

Technical Support Center: Optimizing Maltose Concentration for CHO Cell Growth

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Chinese Hamster Ovary (CHO) cells and optimizing maltose concentration in their culture media.

Frequently Asked Questions (FAQs)

Q1: Can CHO cells utilize this compound as a primary carbon source?

A1: Yes, CHO cells can effectively use this compound as an energy source.[1][2][3] Studies have shown that CHO cells can be cultivated in media where glucose is replaced with this compound, leading to reasonable cell growth and, in some cases, improved protein production.[1][2] While glucose is the most common carbon source, this compound presents a viable alternative with specific benefits.

Q2: What are the main advantages of using this compound in CHO cell culture?

A2: The primary benefits of using this compound include reduced lactate accumulation and potentially higher recombinant protein expression.[1][4] High lactate levels can inhibit cell growth and reduce productivity; therefore, using this compound can lead to a more favorable metabolic profile.[4] Some studies have reported a 15% to 23% improvement in recombinant monoclonal antibody titer with this compound supplementation in batch and fed-batch cultures, respectively.[1][2]

Q3: How do CHO cells metabolize this compound?

A3: Evidence suggests that this compound is internalized by CHO cells and then hydrolyzed by the lysosomal acid α-glucosidase (GAA) into glucose molecules, which then enter the standard energy metabolism pathways.[3][5] This intracellular breakdown differs from the metabolism of some other sugars that may be broken down extracellularly.

Q4: What is a typical starting concentration for this compound in a CHO cell culture?

A4: A range of this compound concentrations has been explored in various studies, typically from 3.6 g/L to 40 g/L.[6] The optimal concentration can be cell line-dependent. For initial experiments, a concentration within the 10 g/L to 30 g/L range is a reasonable starting point.[6] It's crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and process.

Troubleshooting Guide

Issue 1: Slow cell growth or poor viability after switching to a this compound-based medium.

  • Possible Cause: Abrupt change in the primary carbon source can cause cellular stress.

  • Troubleshooting Steps:

    • Gradual Adaptation: Instead of a direct switch, gradually adapt your CHO cells to the this compound-based medium. Start with a mixture of your original medium and the this compound medium (e.g., 75:25 ratio) and progressively increase the proportion of the this compound medium over several passages.[7][8]

    • Optimize Seeding Density: During adaptation, use a higher seeding density (e.g., 5 x 10^5 cells/mL) to promote a healthier culture.[8]

    • Check for Essential Nutrient Limitations: Ensure the new medium is not deficient in other critical components required by your specific cell line.[7]

    • Supplement with Growth Factors: The addition of insulin or IGF-I may aid in the transition and improve cell viability.[7]

Issue 2: Lactate levels are still high even with this compound as the carbon source.

  • Possible Cause: The culture may still be experiencing some degree of metabolic overflow, or the basal medium may contain other components contributing to lactate production.

  • Troubleshooting Steps:

    • Optimize this compound Concentration: Very high concentrations of this compound could still lead to an excess uptake and conversion to glucose, resulting in lactate production. Experiment with a lower this compound concentration.

    • Fed-Batch Strategy: Implement a fed-batch strategy where this compound is added periodically rather than all at once at the beginning of the culture.[4] This can help maintain a more controlled metabolic state.

    • Combination of Sugars: Consider a feeding strategy that alternates between glucose and another sugar like galactose, which has been shown to help in lactate detoxification.[9][10]

Issue 3: Inconsistent product titer in this compound-based cultures.

  • Possible Cause: Variability in cell metabolism and nutrient consumption.

  • Troubleshooting Steps:

    • Monitor this compound Consumption: Establish a method to accurately measure this compound concentration throughout the culture period to ensure it is being consumed as expected.[4]

    • Controlled Feeding: Base your feeding strategy on the cellular consumption rates of key nutrients like this compound and amino acids.[11]

    • Process Parameter Optimization: Ensure other process parameters such as pH, temperature, and dissolved oxygen are tightly controlled, as they can significantly impact productivity.[12]

Data Presentation

Table 1: Effect of this compound Concentration on CHO-K1 Cell Growth

This compound Concentration (g/L)Maximum Viable Cell Density (x 10^6 cells/mL)Specific Growth Rate (h^-1)
3.6~1.20.004
10~1.50.0101
20~1.60.0140
30~1.60.0139
40~1.50.0107

Data synthesized from a study on CHO-K1 cells in batch culture.[6] Note that high osmolality at 40 g/L may have countered the benefits of a higher this compound concentration.[6]

Table 2: Comparison of Fed-Batch Strategies on Recombinant Protein Titer

Fed-Batch StrategyCell LineTiter Increase Compared to Control (%)
This compound ProcessCell Line A266
This compound ProcessCell Line B177

Data from a study comparing a this compound-based fed-batch process to a standard platform process.[4]

Experimental Protocols

Protocol 1: Adaptation of CHO Cells to a this compound-Based Medium

  • Initial Culture: Culture CHO cells in your standard glucose-containing medium until they reach a healthy state with >95% viability.

  • Passage 1 (75:25): At the next passage, seed the cells in a medium mixture of 75% original medium and 25% this compound-based medium.

  • Monitoring: Monitor cell growth and viability. Passage the cells for at least two cycles in this mixture, ensuring viability remains high and the doubling time is stable.[8]

  • Subsequent Passages: Gradually increase the proportion of the this compound-based medium in subsequent passages (e.g., 50:50, 25:75), allowing the cells to stabilize at each step for at least two passages.[7][8]

  • Final Adaptation (0:100): Once the cells are adapted to a 25:75 ratio, transfer them to 100% this compound-based medium.

  • Cryopreservation: After successful adaptation for several passages in 100% this compound medium, create a new cell bank.

Protocol 2: Fed-Batch Culture with this compound Supplementation

  • Basal Medium: Start the culture with a basal medium containing a low initial concentration of glucose to support initial cell growth.

  • Monitoring: Monitor cell density, viability, and key metabolite concentrations (glucose, lactate, this compound) daily.[13]

  • Initiation of Feeding: Begin the this compound feeding strategy on a specific day of the culture (e.g., day 5, 7, 10, and 12) as determined by cell growth and nutrient depletion.[4]

  • Feed Composition: The feed should be a concentrated solution of this compound and other essential nutrients. A typical feeding strategy might aim to increase the this compound concentration in the bioreactor by a specific amount (e.g., 5 g/L) at each feeding event.[4]

  • Glucose Co-feeding: In some strategies, a small amount of glucose may be fed between this compound additions to maintain a basal level of this primary sugar.[4]

  • Termination: Continue the fed-batch culture until cell viability drops below a predetermined threshold (e.g., 60%).[13]

Visualizations

experimental_workflow cluster_adaptation Cell Adaptation to this compound Medium cluster_fedbatch This compound Fed-Batch Protocol A Start with healthy CHO cells in standard glucose medium B Passage 1: 75% Glucose: 25% this compound Medium A->B C Monitor growth and viability (2-3 passages) B->C D Passage 2: 50% Glucose: 50% this compound Medium C->D E Passage 3: 25% Glucose: 75% this compound Medium D->E F Final Stage: 100% this compound Medium E->F G Create new cell bank F->G H Inoculate in basal medium I Daily monitoring of cells and metabolites H->I J Initiate this compound feeding (e.g., Day 5) I->J K Continue periodic feeding and monitoring J->K L Terminate culture when viability drops K->L

Caption: Workflow for adapting CHO cells to this compound and running a fed-batch culture.

troubleshooting_logic Start Issue: Slow growth in This compound medium Cause1 Abrupt medium change? Start->Cause1 Solution1 Implement gradual adaptation protocol Cause1->Solution1 Yes Cause2 Sub-optimal seeding density? Cause1->Cause2 No Solution2 Increase seeding density Cause2->Solution2 Yes Cause3 Nutrient limitation? Cause2->Cause3 No Solution3 Supplement with growth factors or essential components Cause3->Solution3 Yes

Caption: Troubleshooting logic for slow cell growth in this compound-based media.

References

Technical Support Center: Improving Maltose Uptake in Industrial Yeast Strains

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working to enhance maltose utilization in industrial yeast strains, particularly Saccharomyces cerevisiae.

Frequently Asked Questions (FAQs)

Q1: Why is my industrial yeast strain exhibiting slow or incomplete this compound fermentation?

A: Several factors can contribute to poor this compound utilization. The primary bottleneck is often the transport of this compound into the cell.[1] Key considerations include:

  • Genetic Makeup: The presence, copy number, and specific alleles of this compound transporter genes (MAL genes) are critical. Many industrial strains have variations in these genes that affect transport efficiency.[1]

  • Glucose Repression: Glucose is the preferred carbon source for yeast. Even in small amounts, glucose can repress the expression of genes required for this compound transport and metabolism.[2][3][4] This phenomenon, known as carbon catabolite repression, is a major hurdle in fermentations with mixed sugars.

  • This compound Lag: Industrial strains often exhibit a "this compound lag" phase, a period of slow or no growth after glucose is depleted and before this compound fermentation begins.[3][5] This lag is due to the time required to induce the expression of the MAL genes.[3][5]

  • Suboptimal Fermentation Conditions: Factors like temperature, pH, nitrogen availability, and ethanol concentration can significantly impact yeast performance and this compound uptake.[1]

  • Inability to Use Maltotriose: Some strains that ferment this compound cannot efficiently transport or metabolize maltotriose, the second most abundant sugar in brewer's wort.[6] This is often due to the lack of a specific transporter, such as Agt1p.[6]

Q2: What are the key genes and pathways governing this compound uptake?

A: this compound utilization in Saccharomyces cerevisiae is primarily controlled by a series of unlinked loci known as MAL loci (MAL1, MAL2, MAL3, MAL4, MAL6).[2][4][6] A canonical MAL locus contains three genes:

  • MALx1 (or MALT): Encodes a this compound permease, a transmembrane protein that transports this compound into the cell using a proton symport mechanism.[6][7][8]

  • MALx2 (or MALS): Encodes an intracellular maltase (an α-glucosidase) that hydrolyzes this compound into two glucose molecules.[2][6][8] These glucose molecules then enter the glycolytic pathway.[2][9]

  • MALx3 (or MALR): Encodes a transcriptional activator protein. In the presence of this compound, this protein induces the expression of the MALx1 and MALx2 genes.[1][6][8]

Other important transporter genes include AGT1, which encodes a broad-spectrum α-glucoside permease capable of transporting both this compound and maltotriose, and MPH2 and MPH3.[1][6]

Q3: How does glucose repression affect this compound utilization at a molecular level?

A: Glucose repression is a global regulatory mechanism in yeast that ensures the preferential use of glucose over other carbon sources. When glucose is present, the transcription of the MAL genes is repressed.[4] This is mediated by signaling pathways, including the RAS/Protein Kinase A (PKA) pathway, which can reduce the mRNA levels of this compound transporters.[7] Furthermore, the presence of glucose can trigger the rapid internalization and degradation of existing this compound permease proteins from the cell membrane, a process called catabolite inactivation.[10]

Q4: How can I genetically engineer yeast strains for improved this compound uptake?

A: Several metabolic engineering strategies can be employed:

  • Overexpression of Transporter Genes: Increasing the expression of key transporter genes like MALx1 or AGT1 can enhance this compound and maltotriose uptake.[11] This can be achieved by placing the gene under the control of a strong, constitutive promoter or by increasing the gene's copy number in the genome.[12]

  • Deregulation of Glucose Repression: Modifying regulatory genes can reduce the inhibitory effect of glucose. For example, deleting the gene MIG1, a key transcriptional repressor involved in glucose repression, has been shown to improve the utilization of alternative sugars.[11]

  • Inverse Metabolic Engineering: This approach involves identifying beneficial mutations from strains that have adapted to specific conditions (e.g., prolonged growth on this compound).[11][13] The identified genes can then be engineered into industrial strains.[11]

  • Hybridization and Breeding: Traditional techniques like sexual breeding can be used to combine desirable traits, such as efficient this compound utilization from one strain and stress tolerance from another.[14]

Troubleshooting Guides

Problem 1: Fermentation is stuck or sluggish on a high-maltose substrate.
Possible Cause Diagnostic Check Recommended Solution
Insufficient MAL Gene Expression Perform qRT-PCR to quantify MALx1 and MALx3 transcript levels. Compare to a reference strain with robust this compound fermentation.Overexpress the MALx1 (permease) and/or MALx3 (activator) genes using a strong promoter. Consider increasing the copy number of the entire MAL locus.[12]
Catabolite Repression by Residual Glucose Measure the residual glucose concentration in the medium. Even low levels can be repressive.[15]Use strains known for reduced catabolite repression. Alternatively, engineer the strain by deleting repressors like MIG1.[11]
Suboptimal Environmental Conditions Verify that temperature, pH, and nitrogen levels are within the optimal range for your strain.[1][16] High ethanol concentrations can also be inhibitory.Optimize fermentation parameters. For temperature, most Saccharomyces strains perform well between 30-35°C.[16] Ensure adequate Free Amino Nitrogen (FAN) is available.[17]
Poor Strain Viability or Acclimatization Check cell viability using microscopy and a dye like methylene blue. Review the inoculation and rehydration protocol.Ensure proper yeast handling and rehydration to avoid shocking the cells.[18] If viability is low, consider a fresh inoculum or a reinoculation.[18]
Problem 2: A significant "this compound lag" is observed after glucose depletion.
Possible Cause Diagnostic Check Recommended Solution
Slow Induction of MAL Genes This is the most common cause. The lag represents the time needed to synthesize the necessary permease and maltase enzymes.[3][5]Implement a "this compound pulsing" strategy: pre-culture the yeast in a medium containing a small amount of this compound to pre-induce the MAL genes before inoculating the main fermentation.[3][5]
Complete Repression During Growth on Glucose If the seed culture was grown on high glucose, the MAL gene expression machinery is fully repressed.If possible, switch the carbon source in the seed culture to a non-repressing sugar or a mix that includes some this compound.
Problem 3: this compound is consumed, but maltotriose remains in the medium.
Possible Cause Diagnostic Check Recommended Solution
Lack of a Functional Maltotriose Transporter The strain may possess MALx1 transporters efficient for this compound but not maltotriose. The AGT1 gene is often required for efficient maltotriose uptake.[6]Sequence the strain's genome to check for the presence and integrity of the AGT1 gene. Screen a library of industrial strains for one that can utilize maltotriose.[19]
Inefficient Maltotriose Transporter The strain may have an AGT1 allele that encodes a transporter with low affinity for maltotriose.Genetically engineer the strain to express a known high-efficiency maltotriose transporter, such as AGT1 from a robust strain or the MTT1 gene.[11][19]

Quantitative Data Summary

Table 1: Key Genes in this compound and Maltotriose Transport
GeneEncoded ProteinPrimary Substrate(s)Function
MALx1 This compound Permease (e.g., Mal61p)This compoundHigh-affinity transport of this compound into the cell.[6][8]
AGT1 α-Glucoside TransporterThis compound, Maltotriose, other α-glucosidesBroad-substrate permease crucial for efficient maltotriose fermentation.[1][6]
MPH2/MPH3 α-Glucoside PermeaseThis compound, MaltotrioseThis compound transporters, but may not enable efficient maltotriose uptake on their own.[1][8]
MTT1/MTY1 Maltotriose TransporterMaltotriose, this compoundTransporter with a higher affinity for maltotriose than for this compound.[19]
MALx2 Maltase (α-glucosidase)This compound, MaltotrioseIntracellular hydrolysis of the sugar into glucose units.[6][8]
MALx3 Transcriptional ActivatorN/A (regulatory)Induces expression of MALx1 and MALx2 in the presence of this compound.[1][6][8]
Table 2: Kinetic Properties of Selected this compound Transporters
TransporterSubstrateKm (mM)Notes
MALx1 Permeases This compound~2 - 4High-affinity for this compound.[6]
Agt1p This compound-Transports this compound, but kinetics can vary.
Agt1p Maltotriose~36 ± 2Low-affinity transport activity for maltotriose.[6]

Key Experimental Protocols

Protocol 1: High-Efficiency Yeast Transformation (Lithium Acetate/PEG Method)

This protocol is a standard method for introducing plasmid DNA into Saccharomyces cerevisiae.[20][21][22]

Materials:

  • Yeast strain

  • YPD medium

  • Sterile water

  • 1 M Lithium Acetate (LiAc)

  • 50% (w/v) Polyethylene Glycol (PEG), MW 3350

  • Single-stranded carrier DNA (ssDNA), e.g., from salmon testes

  • Plasmid DNA (0.1-10 µg)

  • Selective agar plates

Procedure:

  • Culture Growth: Inoculate 5-10 mL of YPD with the yeast strain and grow overnight at 30°C with shaking. The next day, dilute the culture into 50 mL of fresh YPD to an OD₆₀₀ of ~0.1-0.2 and grow to an OD₆₀₀ of 0.6-0.8 (log phase).[22][23]

  • Cell Harvest: Pellet the cells by centrifugation (e.g., 3000 x g for 5 minutes). Discard the supernatant.

  • Washing: Resuspend the cell pellet in 25 mL of sterile water and centrifuge again. Discard the supernatant.

  • Competent Cell Preparation: Resuspend the cells in 1 mL of 100 mM LiAc and transfer to a microfuge tube. Pellet the cells and remove the supernatant. Resuspend the final pellet in 100 mM LiAc to a final concentration of ~2 x 10⁹ cells/mL.

  • Transformation Mix: In a sterile microfuge tube, add the following in order:

    • 240 µL of 50% PEG

    • 36 µL of 1.0 M LiAc

    • 10 µL of boiled and chilled ssDNA (10 mg/mL)

    • Plasmid DNA and water to a final volume of 74 µL

    • 100 µL of competent cells

  • Incubation: Vortex the mixture vigorously for 1 minute to completely resuspend the cells. Incubate at 30°C for 30 minutes with shaking.

  • Heat Shock: Heat shock the cells at 42°C for 20-25 minutes. The optimal time can vary by strain.[20][22]

  • Plating: Pellet the cells by microcentrifugation for 15-30 seconds. Remove the transformation mix. Gently resuspend the cell pellet in 200-500 µL of sterile water.

  • Selection: Plate 100-200 µL of the cell suspension onto selective agar plates. Incubate at 30°C for 2-4 days until transformant colonies appear.[22]

Protocol 2: this compound Uptake Assay (Proton Symport Method)

This assay indirectly measures this compound transport by detecting the co-transport of protons into the cell, which causes a measurable increase in the extracellular pH.[13]

Materials:

  • Log-phase yeast cells grown in a defined medium

  • Unbuffered water (e.g., distilled, deionized)

  • Concentrated this compound solution

  • Calibrated pH meter with a fast-response electrode

  • Stir plate and stir bar

Procedure:

  • Cell Preparation: Harvest log-phase cells by centrifugation. Wash the cells twice with ice-cold, unbuffered water to remove any residual medium.

  • Cell Suspension: Resuspend the cells in unbuffered water to a high density (e.g., 20-30 mg dry weight/mL). Keep the suspension on ice.

  • Assay Setup: Add a known volume of the cell suspension to a reaction vessel with a stir bar. Allow the pH to stabilize while stirring. The baseline pH will be slightly acidic due to natural proton leakage.

  • Initiate Transport: Add a small volume of concentrated this compound solution to the vessel to initiate transport. The final concentration should be sufficient to saturate the transporters (e.g., 5-10 mM).

  • Measure pH Change: Immediately begin recording the pH as a function of time. The initial rate of pH increase is proportional to the rate of this compound-proton symport.

  • Data Analysis: Calculate the initial rate of the reaction (ΔpH/Δt). This rate can be converted to proton uptake (and thus this compound uptake) rates using appropriate calibrations and buffering capacity measurements of the cell suspension.

Visualizations

This compound Metabolism Pathway

Maltose_Metabolism Maltose_ext This compound (extracellular) invis1 Maltose_ext->invis1 Membrane Maltose_int This compound (intracellular) Glucose_gly 2x Glucose Maltose_int->Glucose_gly Hydrolysis Glycolysis Glycolysis Glucose_gly->Glycolysis Ethanol Ethanol + CO2 Glycolysis->Ethanol MALx1 MALx1 / AGT1 (Permease) MALSx2 MALx2 (Maltase) invis1->Maltose_int H+ Symport invis2

Caption: Overview of the this compound uptake and metabolic pathway in Saccharomyces cerevisiae.

The Canonical MAL Locus Structure

MAL_Locus cluster_reg MALx3 MALx3 (Activator) Promoter Divergent Promoter MALx3->Promoter MALx3->Promoter MALx1 MALx1 (Permease) Promoter->MALx1 MALx2 MALx2 (Maltase) Promoter->MALx2 Maltose_inducer This compound Maltose_inducer->MALx3

Caption: Genetic organization of a typical MAL locus, including the regulatory gene (MALx3).

Troubleshooting Workflow for Poor this compound Fermentation

Troubleshooting_Workflow Start Problem: Slow/Incomplete This compound Fermentation CheckGlucose Is residual glucose present? Start->CheckGlucose CheckConditions Are fermentation conditions optimal? (Temp, pH, FAN) CheckGlucose->CheckConditions No SolutionGlucose Action: Use strain with derepressed phenotype or engineer out repressors (e.g., Δmig1). CheckGlucose->SolutionGlucose Yes CheckGenetics Is the strain genetically capable of efficient This compound uptake? CheckConditions->CheckGenetics Yes SolutionConditions Action: Optimize fermentation parameters. CheckConditions->SolutionConditions No SolutionGenetics Action: Overexpress MALx1/AGT1/MALx3. Select a better strain. CheckGenetics->SolutionGenetics No End Fermentation Improved CheckGenetics->End Yes SolutionGlucose->End SolutionConditions->End SolutionGenetics->End

Caption: A logical workflow for diagnosing and resolving poor this compound fermentation issues.

Experimental Workflow for Strain Improvement

Strain_Improvement_Workflow Step1 1. Identify Phenotype (e.g., Slow this compound Uptake) Step2 2. Hypothesis Formulation (e.g., Low Permease Expression) Step1->Step2 Step3 3. Genetic Target Selection (e.g., MAL61, AGT1) Step2->Step3 Step4 4. Construct Design (e.g., pTEF1-MAL61) Step3->Step4 Step5 5. Yeast Transformation Step4->Step5 Step6 6. Strain Verification (PCR, Sequencing) Step5->Step6 Step7 7. Phenotypic Analysis (Fermentation Trials, Uptake Assays) Step6->Step7 Step8 8. Optimized Strain Step7->Step8

Caption: A typical experimental workflow for genetically engineering improved this compound uptake.

References

Technical Support Center: Resolving Maltose Crystallization in Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with maltose crystallization in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound crystallization and why does it occur?

A1: this compound crystallization is the process where this compound molecules in a solution arrange themselves into a highly ordered, solid structure. This typically happens when the concentration of this compound exceeds its solubility limit at a given temperature, creating a supersaturated solution. Several factors can trigger crystallization, including temperature fluctuations, the presence of impurities, and the solvent composition.

Q2: What are the primary factors that influence this compound crystallization?

A2: The main factors influencing this compound crystallization are:

  • Temperature: this compound solubility is highly dependent on temperature. As the temperature of a saturated this compound solution decreases, its solubility drops, leading to supersaturation and potential crystallization.

  • Concentration: The higher the concentration of this compound in a solution, the more likely it is to crystallize, especially if the temperature fluctuates.

  • Solvent Composition: The type of solvent used plays a crucial role. While this compound is very soluble in water, its solubility decreases in the presence of organic solvents like ethanol or isopropanol.[1]

  • Presence of Impurities: Impurities can act as nucleation sites, providing a surface for crystals to start growing.

  • Cooling Rate: Rapid cooling of a saturated this compound solution can lead to spontaneous and uncontrolled crystallization.

  • Agitation: Stirring or other forms of agitation can sometimes induce crystallization in a supersaturated solution.

Q3: How can I prevent this compound crystallization in my aqueous solutions?

A3: Several methods can be employed to prevent this compound crystallization:

  • Control Temperature and Concentration: Maintain the solution at a temperature where this compound is readily soluble and avoid creating highly supersaturated solutions.

  • Controlled Cooling: If cooling is necessary, do so slowly and at a controlled rate to prevent rapid changes in solubility.

  • Use of Co-solvents: Introducing a co-solvent can sometimes inhibit crystallization, but it's important to note that anti-solvents like ethanol will decrease solubility.

  • Incorporate Crystallization Inhibitors: Certain substances can interfere with the crystallization process. For example, whey protein isolate (WPI) has been shown to affect the crystal formation and kinetics of amorphous this compound.[2]

Q4: My this compound solution has already crystallized. How can I redissolve the crystals?

A4: To redissolve this compound crystals, you can gently heat the solution while stirring. Since the solubility of this compound increases with temperature, this should help the crystals dissolve back into the solution. Be cautious not to overheat the solution, as this could potentially degrade the this compound or other components in your mixture.

Troubleshooting Guide

Issue: Unexpected Crystal Formation in this compound Solution

Possible Cause 1: Temperature Fluctuation

  • Verification: Review your experimental logs. Was the solution exposed to a significant drop in temperature?

  • Solution: Gently warm the solution while stirring to redissolve the crystals. To prevent recurrence, ensure a stable temperature is maintained for your solution.

Possible Cause 2: Solution is Supersaturated

  • Verification: Compare the concentration of your this compound solution to its solubility at the current temperature (refer to the solubility table below).

  • Solution: If the concentration is too high, you can either increase the temperature of the solution or add more solvent to dilute it.

Possible Cause 3: Presence of Impurities

  • Verification: Visually inspect the solution for any particulate matter.

  • Solution: If impurities are suspected, filter the solution to remove them.

Possible Cause 4: Rapid Cooling

  • Verification: Was the solution cooled quickly?

  • Solution: Implement a slow and controlled cooling protocol. This can be achieved by allowing the solution to cool to room temperature gradually or by using a programmable water bath.

Data Presentation

Table 1: Solubility of this compound in Water at Various Temperatures [3][4]

Temperature (°C)Grams of this compound per 100g of Water
0.656.5
10~67
21.078.9
29.693.2
34.498.4
43.5123.9
49.4139.8
54.2151.4
59.8175.2
66.3200.0
74.2261.5
87.0383.8
96.5569.3

Experimental Protocols

Protocol 1: Controlled Cooling for Preventing this compound Crystallization

Objective: To cool a saturated this compound solution while minimizing the risk of crystallization.

Materials:

  • Saturated this compound solution

  • Programmable water bath or insulated container

  • Stir plate and stir bar (optional)

Procedure:

  • Prepare your this compound solution at an elevated temperature to ensure all this compound is dissolved.

  • If using a programmable water bath, place your solution in the bath and set a slow cooling ramp (e.g., 0.5°C per minute) to your desired final temperature.

  • If using an insulated container, transfer the warm solution to the container and allow it to cool slowly to room temperature. The insulation will naturally slow the cooling process.

  • Gentle stirring during cooling can help maintain a homogenous temperature but may induce crystallization in highly supersaturated solutions. Use with caution.

  • Visually monitor the solution periodically for any signs of crystal formation.

Protocol 2: Using Isopropanol as a Co-solvent to Induce Controlled Crystallization (for purification)

Objective: To induce the crystallization of this compound from an aqueous solution in a controlled manner for purification purposes.

Materials:

  • Aqueous this compound solution (30-80% solids)

  • Isopropanol

  • Reaction vessel with temperature control and stirring

  • Filtration apparatus

  • Drying oven

Procedure:

  • Heat the initial aqueous this compound solution to a temperature between 25-80°C.[5]

  • While stirring, add isopropanol in an amount of 50-500% of the weight of the initial solution.[5]

  • Continue stirring the mixture at the elevated temperature for approximately 10 minutes.

  • Cool the mixture to a temperature between 2-25°C.[5]

  • Allow the mixture to settle for 48-96 hours to allow for crystal growth.[5]

  • Separate the formed crystals from the liquid fraction using filtration.

  • Dry the crystals at a temperature of 75-85°C.[5]

Visualizations

FactorsInfluencingCrystallization cluster_solution Solution Properties cluster_process Process Conditions Concentration Concentration Crystallization Crystallization Concentration->Crystallization Solvent Solvent Solvent->Crystallization Impurities Impurities Impurities->Crystallization Temperature Temperature Temperature->Crystallization CoolingRate Cooling Rate CoolingRate->Crystallization Agitation Agitation Agitation->Crystallization

Caption: Factors influencing this compound crystallization.

TroubleshootingWorkflow Start Crystals Observed CheckTemp Temperature Drop? Start->CheckTemp CheckConc Supersaturated? CheckTemp->CheckConc No WarmSolution Gently warm and stir CheckTemp->WarmSolution Yes CheckImpurity Impurities Present? CheckConc->CheckImpurity No DiluteSolution Add solvent or increase temp CheckConc->DiluteSolution Yes CheckCooling Rapid Cooling? CheckImpurity->CheckCooling No FilterSolution Filter solution CheckImpurity->FilterSolution Yes SlowCooling Implement controlled cooling CheckCooling->SlowCooling Yes End Issue Resolved CheckCooling->End No WarmSolution->End DiluteSolution->End FilterSolution->End SlowCooling->End

Caption: Troubleshooting workflow for this compound crystallization.

References

Technical Support Center: Accurate Maltose Measurement in Complex Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve accurate and reliable maltose measurements in complex experimental media.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during this compound quantification. Each question is followed by a detailed explanation and a step-by-step troubleshooting guide.

Q1: My this compound readings are unexpectedly high when using the DNS (3,5-dinitrosalicylic acid) assay. What could be the cause?

A1: Overestimation of this compound concentration with the DNS assay is a common issue, often caused by interfering substances present in complex media. The DNS reagent reacts with any reducing substance in the sample, not just this compound.

Troubleshooting Guide:

  • Identify Potential Interferences:

    • Other Reducing Sugars: Media components like glucose, fructose, or lactose will react with DNS and contribute to the absorbance reading.

    • Amino Acids: Certain amino acids, such as tryptophan, cysteine, and histidine, can interfere with the DNS reaction, leading to falsely elevated results.[1][2]

    • Furfural and 5-HMF: These compounds, often present in biomass hydrolysates, have active carbonyl groups that react with DNS, causing significant overestimation of reducing sugars.[3]

    • Other Components: Proteins and other compounds in complex media like fermentation broth can also react with DNS.[2]

  • Implement Control Experiments:

    • Media Blank: Prepare a blank sample containing all media components except your this compound source. This will help quantify the background signal from the media itself.

    • Spike and Recovery: Add a known amount of this compound to your complex media and measure the recovery. Poor recovery may indicate matrix effects.

  • Refine Your Method:

    • Sample Dilution: Diluting your sample can help minimize the concentration of interfering substances.

    • Phenol-Containing DNS Reagent: The presence of phenol in the DNS reagent can reduce interference from substances like cysteine.[1][2]

    • Alternative Methods: If interference is significant and cannot be mitigated, consider using a more specific method like HPLC or an enzymatic assay. For analysis of saccharides from lignocellulosic hydrolysis, specific methods like HPLC are recommended over the DNS assay.[4]

Q2: I'm seeing inconsistent or non-reproducible results with my enzymatic this compound assay kit. What are the likely sources of error?

A2: Inconsistent results with enzymatic assay kits often stem from procedural errors, improper reagent handling, or sample-specific issues.

Troubleshooting Guide:

  • Reagent and Sample Preparation:

    • Thaw and Mix Reagents Properly: Ensure all kit components are completely thawed and mixed gently but thoroughly before use. Avoid repeated freeze-thaw cycles.[5][6]

    • Use Room Temperature Buffer: The assay buffer should be at room temperature for optimal enzyme activity.[5][6]

    • Correct Reagent Dilution: Always refer to the kit's technical bulletin for accurate dilution of standards and enzymes.[7]

    • Sample Dilution: If your sample concentrations are unknown, test several dilutions to ensure the readings fall within the linear range of the standard curve.[5]

  • Assay Execution:

    • Accurate Pipetting: Use calibrated pipettes and be precise with all volumes. When possible, prepare a master mix to minimize pipetting errors.[5][6]

    • Incubation Time and Temperature: Adhere strictly to the incubation times and temperatures specified in the protocol.[5][6]

    • Plate Reader Settings: Double-check that the plate reader is set to the correct wavelength for absorbance or excitation/emission for fluorescence.[5][6]

  • Data Analysis:

    • Subtract Background: Always subtract the absorbance/fluorescence value of the zero-maltose standard (blank) from all other readings.[7]

Q3: My standard curve for the this compound assay is not linear. What should I do?

A3: A non-linear standard curve can be caused by several factors, from improper standard preparation to issues with the assay itself.

Troubleshooting Guide:

  • Check Standard Preparation:

    • Pipetting Errors: Inaccurate pipetting, especially of small volumes, during the preparation of the standard dilutions is a common cause.

    • Incorrect Dilutions: Carefully re-read the protocol and verify that the dilution series for the standards is prepared correctly.[5]

  • Review Assay Conditions:

    • Partially Thawed Components: Ensure all components, especially the standard, are fully thawed and mixed before use.[5]

    • Air Bubbles: Check the wells for any air bubbles, which can interfere with the optical readings. Pipette gently to avoid their formation.[5]

  • Re-evaluate the Standard Range:

    • The concentration range of your standards may be too high, leading to saturation of the signal. Try preparing a more diluted set of standards.

Q4: How can I measure this compound specifically in a sample that also contains glucose?

A4: Measuring this compound in the presence of glucose requires a method that can differentiate between the two sugars.

Recommended Approaches:

  • Enzymatic Assay with Glucose Background Control: Many commercial this compound assay kits utilize a two-step enzymatic reaction. First, α-D-Glucosidase converts this compound to glucose. Then, the total glucose is measured. To determine the initial this compound concentration, a parallel reaction is run without the α-D-Glucosidase to measure the background glucose. The this compound concentration is then calculated by subtracting the background glucose from the total glucose.[5]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying individual sugars in a mixture. With the appropriate column and mobile phase, you can achieve baseline separation of this compound and glucose peaks, allowing for accurate quantification of each.[8][9]

  • Biosensors: Novel biosensors are being developed that offer high selectivity for specific disaccharides, even in the presence of their constituent monosaccharides.[10] These can provide rapid and accurate measurements.

Data Presentation

Table 1: Comparison of Common this compound Measurement Methods

MethodPrincipleCommon InterferencesThroughputEquipment Required
DNS Assay Reacts with reducing sugars to produce a colored product measured by spectrophotometry.Other reducing sugars, certain amino acids, furfural, 5-HMF.[1][2][3]HighSpectrophotometer
Enzymatic Assay α-D-Glucosidase converts this compound to glucose, which is then quantified via a colorimetric or fluorometric reaction.[5][11]Substances that interfere with the enzymes or the detection reaction.HighSpectrophotometer or Fluorometer
HPLC Chromatographic separation of sugars based on their physicochemical properties.Co-eluting compounds.Low to MediumHPLC system with a suitable detector (e.g., RI, ELSD).[8]
Biosensors Highly specific recognition of this compound by an immobilized biological component, producing a measurable signal.Matrix effects can degrade performance.[10][12]HighSpecific biosensor instrumentation.

Table 2: Key Parameters for a Typical Enzymatic this compound Assay Kit

ParameterColorimetric AssayFluorometric Assay
Wavelength 570 nm[5][11]Ex/Em = 535/587 nm[5]
Linear Detection Range ~2 to 500 µM[11]~1 to 50 µM[11]
Incubation Time 60 minutes[5][7]60 minutes[5][7]
Incubation Temperature 37 °C[5][7]37 °C[5][7]

Experimental Protocols

Method 1: Enzymatic this compound Assay (General Protocol)

This protocol is a generalized procedure based on commercially available kits. Always refer to the specific manufacturer's instructions for your kit.

  • Reagent Preparation:

    • Allow all kit components to reach room temperature.

    • Reconstitute lyophilized enzymes and probes with the provided assay buffer as per the kit instructions. Mix gently by pipetting.

    • Prepare a this compound standard curve by diluting the this compound standard in assay buffer to the concentrations specified in the protocol.

  • Sample Preparation:

    • If necessary, dilute samples in the assay buffer to ensure the this compound concentration falls within the linear range of the assay.

    • For each sample, prepare two wells: one for the total glucose measurement (with α-D-Glucosidase) and one for the background glucose measurement (without α-D-Glucosidase).

  • Assay Procedure:

    • Add standards and samples to a 96-well plate.

    • To the wells for total glucose measurement, add the α-D-Glucosidase solution.

    • Prepare a reaction mix containing the assay buffer, probe, and enzyme mix according to the kit's instructions.

    • Add the reaction mix to all wells.

    • Incubate the plate at the specified temperature and time (e.g., 60 minutes at 37°C), protected from light.[5][7]

  • Measurement and Calculation:

    • Measure the absorbance or fluorescence at the appropriate wavelength.

    • Subtract the zero-maltose standard (blank) reading from all other readings.

    • Calculate the this compound concentration based on the standard curve, after subtracting the background glucose from the total glucose for each sample.

Mandatory Visualizations

Experimental_Workflow_Enzymatic_Maltose_Assay Workflow for Enzymatic this compound Measurement cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Prepare Reagents & Standards sample_prep Prepare & Dilute Samples reagent_prep->sample_prep add_glucosidase Add α-D-Glucosidase (to total glucose wells) sample_prep->add_glucosidase Plate Setup add_reaction_mix Add Reaction Mix add_glucosidase->add_reaction_mix incubate Incubate Plate add_reaction_mix->incubate measure Measure Absorbance/ Fluorescence incubate->measure calculate Calculate this compound Concentration measure->calculate

Caption: Workflow for enzymatic this compound measurement.

Troubleshooting_Logic_High_DNS_Reading Troubleshooting High DNS Assay Readings start High this compound Reading with DNS Assay check_interference Potential Interference? start->check_interference interference_source Identify Source: - Other reducing sugars - Amino acids - Furfural/5-HMF check_interference->interference_source Yes alternative_method Consider Alternative Method: - Enzymatic Assay - HPLC check_interference->alternative_method No, suspect other error run_controls Run Controls: - Media Blank - Spike & Recovery interference_source->run_controls refine_method Refine Method: - Dilute Sample - Use Phenol-DNS run_controls->refine_method refine_method->alternative_method If interference persists

Caption: Troubleshooting logic for high DNS assay readings.

References

Technical Support Center: Enhancing Maltose Utilization in Hexose-Repressed Yeast

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers working to enhance maltose utilization in yeast, particularly in the presence of repressive hexose sugars like glucose.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during experiments aimed at improving this compound metabolism in Saccharomyces cerevisiae.

Q1: Why is my yeast strain not growing or growing very slowly on a this compound-based medium?

A1: Several factors can inhibit yeast growth on this compound:

  • Glucose Repression: Even trace amounts of glucose in your medium can repress the genes required for this compound metabolism (the MAL genes).[1][2] This is the most common reason for poor growth. The presence of glucose prevents the activation of the key transcriptional activator, MalX3, and also promotes the activity of the Mig1 repressor protein.[1][3]

  • Non-Functional MAL Locus: Saccharomyces cerevisiae requires at least one functional MAL locus to metabolize this compound. Each locus contains three essential genes: a this compound permease (MALx1) for transport, a maltase (MALx2) for hydrolysis into glucose, and a transcriptional activator (MALx3).[4][5] If any of these genes are mutated or absent in your strain, this compound utilization will be impaired.

  • This compound Lag: Some industrial strains exhibit a "this compound lag," a delay in the transition from consuming hexoses to consuming this compound.[2] This lag is associated with the time it takes to induce the necessary levels of this compound permease and maltase.

  • Media Composition: Ensure your medium is properly prepared. Aside from the carbon source, yeast requires a nitrogen source, vitamins, and minerals for robust growth.

Q2: How can I confirm that glucose repression is the cause of poor this compound utilization?

A2: To verify glucose repression, you can perform a growth assay comparing several conditions. Grow your yeast strain in media containing:

  • Glucose only (positive control for growth)

  • This compound only

  • A mixture of glucose and this compound

If the strain grows well on glucose but poorly on the mixed-sugar and this compound-only media, glucose repression is the likely cause. In the mixed-sugar medium, yeast will consume all the glucose before starting to utilize this compound, often after a significant lag phase.[2]

Q3: My engineered strain shows high this compound uptake but then undergoes cell lysis. What is happening?

A3: This phenomenon is known as this compound hypersensitivity or this compound-accelerated death.[5][6] It can occur in strains selected for very high this compound affinity or transport capacity. The rapid, unrestricted influx of this compound via proton symport can lead to severe intracellular stress, potentially from intracellular acidification or hypotonic-like stress, resulting in cell lysis.[5][7] This is a critical consideration when engineering strains with enhanced transporter function.

Q4: What are the primary molecular pathways controlling glucose repression of MAL genes?

A4: Glucose repression of MAL genes is controlled by two main mechanisms:

  • Mig1-Mediated Repression: In the presence of high glucose, the Snf1 protein kinase is inactive. This allows the repressor protein Mig1 to remain unphosphorylated, enter the nucleus, and bind to the promoters of the MAL genes, shutting down their transcription.[1][3]

  • Glucose Inhibition (Mig1-Independent): Glucose can also block the induction of MAL genes through a separate pathway that is independent of Mig1. This mechanism affects this compound sensing and signaling and may inhibit the synthesis of this compound permease post-transcriptionally.[1][8][9] This is why simply deleting MIG1 may only partially alleviate glucose repression.[3]

Q5: What genetic strategies can be employed to overcome glucose repression?

A5: A primary strategy is the disruption of genes involved in the repression pathway. Deleting the MIG1 gene (mig1Δ) can partially relieve glucose repression, allowing this compound metabolism to begin at higher residual glucose concentrations.[3] However, due to the Mig1-independent "glucose inhibition" pathway, this may not be sufficient for complete de-repression.[1][9] Other targets include components of the COMPASS complex, as deletions in these genes have been shown to increase MAL gene expression during late-stage fermentation with high this compound concentrations.[4]

Data Presentation
Table 1: Key Components of the Yeast MAL Regulon
GeneFunctionRole in this compound Utilization
MALx1 Encodes this compound permeaseTransports this compound from the medium into the cell via a proton symport mechanism.[4][5]
MALx2 Encodes maltase (an α-glucosidase)Hydrolyzes one molecule of intracellular this compound into two molecules of glucose.[4][5]
MALx3 Encodes a this compound-dependent transcriptional activatorBinds to the promoters of MALx1 and MALx2 to induce their expression when this compound is present.[1][5]
MIG1 Encodes a transcriptional repressor proteinIn the presence of glucose, binds to MAL gene promoters to block transcription.[3]
SNF1 Encodes a protein kinaseIn low glucose, phosphorylates and inactivates Mig1, relieving repression.[1][9]
Table 2: Comparison of this compound Metabolism in Wild-Type vs. Mutant Strains
Strain TypeConditionObserved PhenotypeReference(s)
Wild-Type High Glucose + this compoundSequential utilization: glucose is consumed first, followed by a lag, then this compound consumption. MAL genes are repressed.[2]
mig1Δ (haploid) High Glucose + this compoundPartial alleviation of glucose repression. This compound metabolism initiates at a higher glucose concentration compared to wild-type.[3]
COMPASS Complex Mutant High this compound Fermentation (Late Stage)Higher maltase activity and this compound uptake capability compared to wild-type, leading to more efficient fermentation.[4]
Over-active Transporter Sudden exposure to excess this compoundRapid this compound uptake leading to cell lysis and loss of viability (this compound hypersensitivity).[5][6]

Visualizations: Pathways and Workflows

Caption: Glucose repression pathway illustrating how high glucose levels lead to the inhibition of MAL gene transcription.

Screening_Workflow Workflow for Screening Mutants with Enhanced this compound Utilization A 1. Mutagenesis (e.g., EMS, UV) B 2. Plating on Selective Media (e.g., this compound + 2-Deoxyglucose) A->B C 3. Isolate Surviving Colonies (Potential De-repressed Mutants) B->C D 4. Phenotypic Verification C->D E Growth Assay on Mixed Sugars D->E F Maltase Activity Assay D->F G 5. Genotypic Analysis (Sequencing of candidate genes like MIG1) E->G F->G H 6. Characterize Confirmed Mutant G->H

Caption: Experimental workflow for identifying yeast mutants with improved this compound utilization in the presence of glucose.

Troubleshooting_Flowchart Troubleshooting Poor Growth on this compound Start Symptom: No / Poor Growth on this compound Medium Q1 Is glucose present in the medium? Start->Q1 A1_Yes Glucose repression is likely. Consider using glucose-free medium or engineering the strain (e.g., mig1Δ). Q1->A1_Yes Yes Q2 Are MAL genes functional? (Check via PCR / Sequencing) Q1->Q2 No A2_No Strain lacks required genes. Transform with functional MAL locus. Q2->A2_No No Q3 Is maltase enzyme active? (Perform Maltase Activity Assay) Q2->Q3 Yes A3_No Issue with MAL2 expression or protein function. Check promoter or coding sequence. Q3->A3_No No End Problem likely related to other metabolic or transport issues. Q3->End Yes

Caption: A logical flowchart to diagnose the root cause of poor yeast growth on this compound-containing media.

Experimental Protocols
Protocol 1: Maltase Activity Assay

This protocol is adapted from standard biochemical methods for measuring α-glucosidase (maltase) activity using the chromogenic substrate p-nitrophenyl-α-D-glucopyranoside (PNPG).[4][10]

Objective: To quantify the intracellular maltase activity in yeast cell lysates.

Materials:

  • Yeast cell culture

  • Lysis Buffer: 0.1 M Potassium phosphate buffer (pH 7.0), 1 mM DTT, 1 mM PMSF

  • Acid-washed glass beads (425-600 µm)

  • Substrate Solution: 6-10 mM PNPG in potassium phosphate buffer

  • Stop Solution: 1 M Sodium Carbonate (Na₂CO₃)

  • Spectrophotometer and cuvettes/96-well plate

Procedure:

  • Cell Harvest: Harvest yeast cells from culture by centrifugation (e.g., 3000 x g for 5 min). Wash the cell pellet with sterile water and resuspend in ice-cold Lysis Buffer.

  • Cell Lysis: Add an equal volume of acid-washed glass beads to the cell suspension. Lyse the cells by vigorous vortexing for 30-second intervals, resting on ice for 30 seconds between cycles. Repeat for a total of 7-8 minutes.[4]

  • Clarify Lysate: Centrifuge the crude lysate at high speed (e.g., 20,000 x g for 10 min at 4°C) to pellet cell debris. Carefully transfer the supernatant (the clarified lysate) to a new pre-chilled tube.

  • Protein Quantification: Determine the total protein concentration of the clarified lysate using a standard method (e.g., Bradford or BCA assay). This is required for normalizing the enzyme activity.

  • Enzymatic Reaction:

    • Pre-warm the Substrate Solution and clarified lysate to the reaction temperature (e.g., 37°C).[4][10]

    • In a microcentrifuge tube or well of a 96-well plate, add a defined volume of lysate (e.g., 10-50 µL).

    • To start the reaction, add a larger volume of the pre-warmed Substrate Solution (e.g., 200 µL). Mix gently.

  • Incubation: Incubate the reaction at 37°C for a fixed time (e.g., 15 minutes).[4] The incubation time should be within the linear range of the reaction.

  • Stop Reaction: Stop the reaction by adding a volume of Stop Solution (e.g., 100 µL of 1 M Na₂CO₃).[4] The stop solution raises the pH, which halts the enzyme and maximizes the color of the p-nitrophenol product.

  • Measure Absorbance: Measure the absorbance of the solution at 400 nm.[4][10] The yellow color is proportional to the amount of p-nitrophenol released.

  • Calculation: Calculate the specific activity, typically expressed as units per mg of total protein, where one unit is the amount of enzyme that hydrolyzes 1 µmol of PNPG per minute under the specified conditions.

Protocol 2: High-Throughput Yeast Growth Assay (96-Well Plate)

This protocol outlines a method for monitoring yeast growth curves in a 96-well plate format, ideal for comparing multiple strains or conditions.[11][12]

Objective: To measure and compare yeast growth rates and biomass yield under different media conditions.

Materials:

  • Yeast strains of interest

  • YPD or appropriate synthetic media (e.g., YNB with 2% this compound)

  • Sterile, flat-bottom 96-well plates

  • Microplate reader with temperature control and shaking capability

Procedure:

  • Prepare Inoculum:

    • From a fresh plate, inoculate a single colony into 5 mL of liquid medium (e.g., YPD).

    • Grow overnight at 30°C with shaking (200-250 rpm) to reach stationary phase.[11]

  • Prepare Growth Plate:

    • Add 180-195 µL of your desired experimental media to the wells of a 96-well plate. Include "media only" wells as blanks for background subtraction.

    • Measure the optical density (OD) of the overnight culture at 600 nm.

    • Dilute the overnight culture in fresh media to a starting OD₆₀₀ of ~0.05-0.1.[13]

    • Add 5-20 µL of the diluted cell suspension to the corresponding wells of the 96-well plate to achieve the desired final starting OD.

  • Incubation and Measurement:

    • Place the plate in a microplate reader set to 30°C.

    • Set the reader to take OD₆₀₀ measurements at regular intervals (e.g., every 15-30 minutes) for 24-48 hours.

    • Enable shaking (e.g., orbital shaking) between readings to ensure cells remain in suspension and the culture is aerated.[12]

  • Data Analysis:

    • Subtract the average blank reading from all sample readings at each time point.

    • Plot the corrected OD₆₀₀ values against time to generate growth curves.

    • From the curves, calculate key growth parameters such as the lag phase duration, maximum growth rate (doubling time), and final biomass yield (maximum OD).

References

Technical Support Center: Stability of Maltose During Autoclaving

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of maltose during autoclaving.

Troubleshooting Guide

This guide addresses common issues encountered when autoclaving solutions containing this compound.

Problem Potential Cause Recommended Solution
Browning/Yellowing of this compound Solution Caramelization and/or Maillard Reaction: This occurs due to the high heat and pressure of the autoclave, causing this compound to degrade. The presence of amino acids, peptides, or phosphate buffers can accelerate this process.[1][2][3][4]1. Separate Sterilization: Autoclave the this compound solution separately from other media components, especially those containing amino acids (e.g., peptone, tryptone) and phosphate salts. Aseptically combine the solutions after they have cooled.[1][3][5] 2. Filter Sterilization: For highly sensitive applications, consider sterilizing the this compound solution by filtration (0.22 µm filter) to avoid heat-induced degradation.[1] 3. Optimize Autoclave Cycle: Reduce the autoclaving time to the minimum required for sterilization. Standard cycles are often 15-20 minutes at 121°C.[6][7]
Decreased pH of the Medium Formation of Acidic Degradation Products: High temperatures can break down this compound into acidic compounds like formic acid and acetic acid.[6][8][9][10][11]1. Monitor pH Post-Autoclaving: Always measure the pH of the final medium after autoclaving and cooling.[12] 2. Buffer System: Ensure your medium has an adequate buffering capacity to resist pH changes. Note that some buffers, like phosphates, can accelerate sugar degradation.[1][13] 3. Separate Sterilization: As with browning, autoclaving this compound separately can minimize the formation of acidic byproducts in the final medium.[1][5]
Poor Cell Growth or Toxicity Formation of Inhibitory Compounds: Autoclaving this compound, especially with other media components, can generate compounds like 5-hydroxymethylfurfural (5-HMF) and other furfurals that are toxic to many cells and microorganisms.[1][6][9][10][14]1. Separate or Filter Sterilize: The most effective way to prevent the formation of toxic byproducts is to autoclave this compound separately or use filter sterilization.[1][3][5] 2. Use High-Purity this compound: Ensure you are using a high-quality, pure this compound source, as impurities can sometimes catalyze degradation reactions.
Precipitate Formation Complex Reactions: The interaction of this compound degradation products with other media components, such as salts and amino acids, can lead to the formation of insoluble complexes.[15]1. Separate Sterilization: Autoclaving components separately is the primary solution. Specifically, autoclaving phosphate salts and iron sources (like FeNa-EDTA) separately from the bulk medium can prevent precipitation.[15]

Frequently Asked Questions (FAQs)

Q1: What happens to this compound during autoclaving?

A1: During autoclaving, the high temperature (typically 121°C) and pressure can cause this compound, a reducing sugar, to undergo two primary degradation reactions:

  • Caramelization: A process of thermal decomposition of sugars, leading to browning and the formation of various flavor and aroma compounds. This can occur with this compound alone in solution.[4][16]

  • Maillard Reaction: A chemical reaction between the reducing end of this compound and amino groups, typically from amino acids, peptides, or proteins present in the medium (e.g., yeast extract, peptone).[2][3][17] This reaction also results in browning and the formation of a complex mixture of products.[2][3]

These reactions lead to a decrease in the effective this compound concentration, a drop in pH due to the formation of acidic byproducts, and the generation of potentially cytotoxic compounds like 5-HMF.[1][6][8][9][10]

Q2: Why is my this compound solution brown after autoclaving?

A2: The brown color is a result of non-enzymatic browning reactions, primarily caramelization and the Maillard reaction.[2][4] The intensity of the browning is an indicator of the extent of this compound degradation.

Q3: Is it better to filter-sterilize this compound solutions?

A3: For applications that are highly sensitive to changes in media composition or the presence of degradation products, filter sterilization is the preferred method as it avoids heat-induced degradation of this compound. However, for many routine applications, separate autoclaving of the this compound solution is sufficient and more cost-effective.

Q4: Can I autoclave this compound with my complete cell culture medium?

A4: It is strongly discouraged to autoclave this compound with a complete medium, especially if it contains amino acids (e.g., tryptone, peptone) or phosphate buffers.[1][3][5] Co-autoclaving significantly accelerates the Maillard reaction, leading to more pronounced degradation, browning, pH drop, and the formation of potentially growth-inhibitory substances.[1][3][17]

Q5: How does pH affect this compound stability during autoclaving?

A5: The pH of the solution can influence the rate of this compound degradation. The Maillard reaction is accelerated in alkaline conditions.[2] Furthermore, the degradation of this compound during autoclaving produces acidic compounds, which in turn lowers the pH of the solution.[6][8][9] It is important to check the final pH of your medium after all components have been added.[12]

Quantitative Data on Sugar Degradation

While specific quantitative data for this compound is less prevalent in the literature than for glucose, the trends are comparable. The following table summarizes the impact of heating on sugar solutions, primarily based on studies of glucose and this compound.

Parameter Effect of Increased Heating Temperature & Time Reference
pH Decrease[6][8][9][10]
Free Sugar Content Decrease[8][9][10]
Color (Browning) Increase (L-value decreases)[8][9][10]
5-HMF Content Increase[8][9][10][18]
Organic Acid Content Increase[9][10]

Experimental Protocols

Protocol 1: Assessment of this compound Degradation by UV-Visible Spectrophotometry

This method provides a simple way to quantify the browning of a this compound solution as an indicator of degradation.

  • Prepare a this compound Solution: Dissolve this compound in deionized water to the desired concentration (e.g., 20% w/v).

  • Pre-Autoclave Sample: Take an aliquot of the un-autoclaved solution to serve as a baseline control.

  • Autoclave: Autoclave the remaining solution using your standard cycle (e.g., 121°C for 15-20 minutes).

  • Spectrophotometry:

    • Allow the autoclaved solution to cool to room temperature.

    • Using a UV-Visible spectrophotometer, measure the absorbance of both the un-autoclaved and autoclaved solutions at 420 nm. An increase in absorbance indicates browning.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for this compound Quantification

HPLC is a precise method to determine the concentration of this compound and its degradation products.

  • Sample Preparation: Prepare and autoclave your this compound solution as described above. Collect samples before and after autoclaving.

  • HPLC System:

    • Column: Use a column suitable for carbohydrate analysis (e.g., an amino-based column or a ligand-exchange column).

    • Mobile Phase: A typical mobile phase is a mixture of acetonitrile and water.

    • Detector: A Refractive Index (RI) detector is commonly used for sugar analysis.

  • Analysis:

    • Inject a known concentration of a this compound standard to create a calibration curve.

    • Inject the pre- and post-autoclave samples.

    • Quantify the this compound peak area in your samples against the calibration curve to determine the exact concentration and calculate the percentage of degradation.

Visualizations

Maltose_Degradation_Pathways cluster_maillard Maillard Reaction cluster_caramelization Caramelization This compound This compound Solution Heat Autoclaving (High Temp & Pressure) This compound->Heat Maillard_Products Melanoidins (Brown Polymers) Heat->Maillard_Products + Amino Acids Caramel_Products Caramelans, etc. (Brown Polymers) Heat->Caramel_Products alone AminoAcids Amino Acids / Peptides (e.g., from Peptone) HMF_Maillard 5-HMF & Furfurals Maillard_Products->HMF_Maillard HMF_Caramel 5-HMF & Furfurals Caramel_Products->HMF_Caramel Organic_Acids Organic Acids (e.g., Formic, Acetic) Caramel_Products->Organic_Acids

Caption: Chemical degradation pathways of this compound during autoclaving.

Troubleshooting_Workflow Start Issue Observed: Browning, Low pH, or Poor Cell Growth Q1 Are you autoclaving this compound with other media components? Start->Q1 A1_Yes Separate Sterilization: Autoclave this compound solution separately from other components. Q1->A1_Yes Yes A1_No Consider other factors Q1->A1_No No Q2 Is the application highly sensitive? A1_Yes->Q2 A2_No Optimize Autoclave Cycle: - Reduce time to minimum - Ensure correct temperature (121°C) A1_No->A2_No A2_Yes Use Filter Sterilization (0.22 µm filter) Q2->A2_Yes Yes Q2->A2_No No End Problem Resolved A2_Yes->End A2_No->End

References

Technical Support Center: Optimizing pH for Enzymatic Maltose Breakdown

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing pH for the enzymatic breakdown of maltose. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary enzymes used for this compound breakdown, and what are their typical optimal pH ranges?

A1: The primary enzymes that catalyze the hydrolysis of this compound into glucose are maltase (α-glucosidase) and amylase. Their optimal pH varies significantly depending on the source of the enzyme. Generally, salivary amylase functions best at a neutral pH of around 6.7 to 7.0[1][2], while maltase from bacterial sources often shows peak activity in a slightly acidic to neutral range. For example, maltase from Bacillus licheniformis and Bacillus brevis has an optimal pH of 6.5[3][4][5][6]. Amylases from malted barley, on the other hand, have a more acidic optimal pH, with α-amylase at 5.5 and β-amylase around 5.0[7][8].

Q2: Why is maintaining an optimal pH crucial for enzymatic activity?

A2: pH is a critical factor because it affects the ionization state of the amino acid residues in the enzyme's active site and its overall three-dimensional structure.[9] Deviations from the optimal pH can alter the shape of the active site, hindering the binding of the substrate (this compound) and reducing catalytic efficiency.[9] Extreme pH values can cause irreversible denaturation of the enzyme, leading to a complete loss of activity.[9]

Q3: How do I select the appropriate buffer for my experiment?

A3: Buffer selection is critical for maintaining a stable pH throughout the reaction. Choose a buffer with a pKa value close to your target pH to ensure maximum buffering capacity.[10] It is also essential to verify that the buffer components do not interfere with the enzyme or the assay itself. For instance, phosphate buffers can inhibit certain enzymes.[10] Commonly used buffers for this pH range include citrate (pH 4-6), phosphate (pH 6-8), and Tris (pH 8-9).[10][11]

Q4: Besides pH, what other factors can influence the rate of this compound breakdown?

A4: Several factors besides pH can affect enzyme activity, including:

  • Temperature: Each enzyme has an optimal temperature. For instance, maltase from B. licheniformis is most active at 45°C[3][12], while human salivary amylase works best at 37°C.[2]

  • Substrate Concentration: The reaction rate increases with this compound concentration until the enzyme becomes saturated.[13]

  • Enzyme Concentration: A higher concentration of the enzyme will lead to a faster reaction rate, assuming the substrate is not a limiting factor.[13]

  • Presence of Inhibitors: Certain molecules can inhibit enzyme activity.[14] For example, acarbose, miglitol, and castanospermine are known inhibitors of maltase and amylase.[15][16][17]

Quantitative Data Summary

The optimal pH for this compound breakdown is highly dependent on the specific enzyme and its source. The data below is compiled from various studies.

EnzymeSource Organism / TypeOptimal pHpH Stability Range
MaltaseBacillus licheniformis6.55.0 - 8.0
MaltaseBacillus brevis6.55.0 - 7.0
α-AmylaseHuman Saliva6.7 - 7.0Not Specified
α-AmylaseMalted Barley5.54.0 - 5.0 (High Stability)
β-AmylaseMalted Barley~5.04.0 - 7.0
Diastase (Amylase Mix)Malt5.0 - 7.0Not Specified

Experimental Protocols

Protocol 1: Determination of Optimal pH for Maltase Activity

This protocol outlines a procedure to determine the optimal pH for a given maltase enzyme by measuring the rate of glucose production.

Materials:

  • Maltase enzyme solution of known concentration

  • 1 M this compound stock solution

  • A series of buffers (e.g., 0.1 M Citrate, 0.1 M Phosphate) covering a pH range from 4.0 to 8.0 in 0.5 unit increments[10]

  • Glucose assay kit (e.g., based on glucose oxidase/peroxidase)

  • Spectrophotometer or plate reader

  • Microplates or test tubes

  • Water bath or incubator set to the enzyme's optimal temperature

Procedure:

  • Buffer Preparation: Prepare a set of buffers covering the desired pH range (e.g., pH 4.0, 4.5, 5.0, 5.5, 6.0, 6.5, 7.0, 7.5, 8.0). Ensure the pH is accurately measured with a calibrated pH meter at the experimental temperature.[18][19]

  • Reaction Setup: For each pH value to be tested, label a microplate well or test tube.

  • Add Reagents: To each well/tube, add the following in order:

    • 50 µL of the appropriate pH buffer.

    • 20 µL of 1 M this compound solution.

    • 20 µL of deionized water.

  • Pre-incubation: Equilibrate the reaction mixtures at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes.

  • Initiate Reaction: Start the reaction by adding 10 µL of the maltase enzyme solution to each well/tube. Mix gently.

  • Incubation: Incubate the reactions for a fixed period (e.g., 15-30 minutes), ensuring the reaction stays within the linear range.

  • Stop Reaction: Terminate the reaction by adding a stop solution (if required by the glucose assay kit) or by heat inactivation (e.g., boiling for 5 minutes).

  • Measure Glucose Production: Determine the amount of glucose produced in each sample using a commercial glucose assay kit, following the manufacturer’s instructions. This typically involves measuring absorbance at a specific wavelength.[20][21]

  • Data Analysis: Create a blank for each pH value containing all reagents except the enzyme. Subtract the blank absorbance from the sample absorbance. Plot the enzyme activity (rate of glucose production) against the pH. The pH value corresponding to the highest activity is the optimal pH.

Troubleshooting Guide

Issue: Low or No Enzyme Activity Detected

QuestionPossible CauseSuggested Action
1. Is the enzyme active? The enzyme may have denatured due to improper storage or handling (e.g., repeated freeze-thaw cycles, high temperatures).[22]Test the enzyme with a control substrate under known optimal conditions (pH, temperature) to confirm its activity. Always store enzymes at the recommended temperature (e.g., -20°C) and keep them on ice during use.[22][23]
2. Is the buffer pH correct? The actual pH of the buffer may differ from the intended pH due to incorrect preparation or temperature effects.Calibrate your pH meter with standard buffers before use.[18] Prepare buffers at the same temperature at which the assay will be performed, as pH can be temperature-dependent.[19] Re-measure the pH of your buffer stock.
3. Is the substrate solution viable? The this compound solution may be contaminated or degraded.Prepare a fresh this compound solution from a reliable source. Ensure it is fully dissolved and stored properly.
4. Are there inhibitors in the reaction? Buffer components, contaminants in the sample, or other reagents may be inhibiting the enzyme.Review the literature for known inhibitors of your specific enzyme. Some substances to be cautious of include EDTA, SDS, and sodium azide.[24] If testing complex samples, consider sample preparation steps like deproteinization or dialysis to remove potential inhibitors.[24]
5. Are the assay conditions optimal? Incubation time, temperature, or reagent concentrations may be suboptimal.Ensure the incubation time is within the linear range of the reaction. Verify that the incubator or water bath is at the correct temperature.[13] Check all calculations for reagent dilutions and final concentrations in the assay.
6. Is the detection method sensitive enough? The amount of product generated may be below the detection limit of the assay.Increase the enzyme concentration or the incubation time (while remaining in the linear range). Consider using a more sensitive detection method, such as a fluorometric assay instead of a colorimetric one.[20]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Buffer Series (e.g., pH 4.0-8.0) C Set up Reaction Mixtures (Buffer + Substrate) A->C B Prepare Substrate (this compound) & Enzyme Solutions E Initiate Reaction with Enzyme B->E D Pre-incubate at Optimal Temperature C->D D->E F Incubate for Fixed Time E->F G Terminate Reaction F->G H Measure Product (Glucose) Concentration G->H I Plot Activity vs. pH H->I J Determine Optimal pH I->J

Caption: Workflow for determining the optimal pH of an enzyme.

Troubleshooting_Tree cluster_enzyme Enzyme Integrity cluster_conditions Reaction Conditions cluster_assay Assay & Substrate Start Start: Low or No Enzyme Activity Q1 Is the enzyme active? Start->Q1 A1_No Action: Test with control substrate. Use new enzyme aliquot. Q1->A1_No No Q2 Is the buffer pH correct? Q1->Q2 Yes A1_Yes Enzyme is likely OK A2_No Action: Recalibrate pH meter. Prepare fresh buffer. Q2->A2_No No Q4 Is substrate solution viable? Q2->Q4 Yes A2_Yes Buffer pH is likely OK Q3 Are inhibitors present? A3_Yes Action: Identify and remove inhibitor. Purify sample. Q3->A3_Yes Yes A3_No Conditions may be OK Q3->A3_No No Q4->Q3 Yes A4_No Action: Prepare fresh This compound solution. Q4->A4_No No A4_Yes Substrate is likely OK

Caption: Troubleshooting decision tree for low enzyme activity.

References

Technical Support Center: Troubleshooting Poor Cell Viability in Maltose-Based Media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting poor cell viability in maltose-based media. This resource is designed for researchers, scientists, and drug development professionals who are utilizing or transitioning to cell culture media where this compound is a primary carbon source. Here you will find frequently asked questions (FAQs) and detailed troubleshooting guides to help you identify and resolve common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

1. Why is my cell viability dropping after switching to a this compound-based medium?

Several factors can contribute to a drop in cell viability when transitioning to a this compound-based medium:

  • Incomplete Adaptation: Cells accustomed to glucose as their primary energy source need time to adapt their metabolic machinery to efficiently utilize this compound. A direct switch without a gradual adaptation period can lead to cellular stress and death.

  • Slower Metabolism: The uptake and metabolism of this compound can be slower compared to glucose.[1] This can result in a reduced growth rate, and if not properly managed, can lead to a decline in viability, especially in high-density cultures.

  • Suboptimal this compound Concentration: Both excessively high and low concentrations of this compound can negatively impact cell viability. High concentrations can lead to increased osmolality and the accumulation of toxic byproducts, while low concentrations may not provide sufficient energy for cell maintenance and growth.

  • Media Composition: The overall composition of the basal medium must be suitable for your specific cell line and compatible with this compound as the primary carbon source. Deficiencies in other essential nutrients can be exacerbated when the primary energy source is less readily available.

  • Cell Line-Specific Differences: Different cell lines (e.g., CHO, HEK293, Vero) have varying capacities to metabolize this compound. Some cell lines may require a more extended adaptation period or may not be suitable for growth in this compound-based media without genetic engineering.

2. What are the advantages of using this compound in cell culture media?

This compound can offer several benefits in bioprocessing:

  • Reduced Lactate Production: A common issue in high-density cell cultures is the accumulation of lactate to toxic levels when glucose is used as the primary carbon source. This compound is often metabolized more slowly, which can lead to a reduction in lactate production.[1]

  • Sustained Energy Source: this compound can provide a more sustained release of glucose intracellularly, which can help in maintaining a more stable culture environment over a longer period.

  • Higher Carbohydrate Content with Lower Osmolality: Since this compound is a disaccharide, for the same mass, it contributes less to the overall osmolality of the medium compared to a monosaccharide like glucose. This allows for the formulation of media with higher carbohydrate content without causing hyperosmotic stress to the cells.[1]

3. How do I know if my cells are properly adapted to this compound-based media?

Properly adapted cells should exhibit the following characteristics:

  • Consistent Growth Rate: While the growth rate in this compound may be slower than in glucose, it should be consistent from passage to passage.

  • High Viability: Post-adaptation, cell viability should consistently be above 90%.

  • Stable Metabolic Profile: Key metabolites such as lactate and ammonia should be produced at a consistent and manageable rate.

  • Morphological Stability: The cells should maintain their typical morphology.

Troubleshooting Guides

Guide 1: Low Viability After Initial Switch to this compound Medium

This guide addresses situations where a significant drop in cell viability is observed within the first few passages after introducing this compound-based media.

Troubleshooting Workflow

A Low Viability Observed B Verify Adaptation Protocol A->B C Check Media Composition A->C D Assess this compound Quality & Concentration A->D E Evaluate Cell Line Suitability A->E F Review Culture Conditions A->F G Implement Corrective Actions B->G C->G D->G E->G F->G

Caption: Troubleshooting workflow for low cell viability.

Possible Causes and Solutions

Possible Cause Recommended Action
Inadequate Adaptation Re-start the adaptation process using a more gradual transition. Increase the number of steps and the duration at each step. See the detailed adaptation protocols below.
Media Formulation Issues Ensure the basal medium is appropriate for your cell line and is fresh. Check for precipitates or changes in color. Consider supplementing with nutrients that may be limiting.
Incorrect this compound Concentration Verify the final concentration of this compound in your medium. Test a range of concentrations to determine the optimal level for your cell line.
High Osmolality Measure the osmolality of your this compound-based medium. If it is too high (typically > 380 mOsm/kg for many CHO lines), adjust the concentration of this compound or other components.[2]
Poor Quality of this compound Use high-purity, cell culture-grade this compound. Impurities can be toxic to cells.
General Culture Stress Review standard cell culture parameters such as pH, temperature, and CO2 levels. Ensure they are within the optimal range for your cell line.
Guide 2: Gradual Decline in Viability Over Multiple Passages

This guide is for situations where cell viability slowly decreases over several passages in a this compound-based medium.

Logical Relationship Diagram

A Gradual Viability Decline B Nutrient Depletion A->B C Toxic Byproduct Accumulation A->C D Suboptimal Culture Conditions A->D E Cell Line Instability A->E F Increase Feed Frequency/Concentration B->F G Optimize Feed Strategy/Media Exchange C->G H Re-optimize pH, DO, Temperature D->H I Return to Earlier Passage Stock E->I

Caption: Causes and solutions for gradual viability decline.

Possible Causes and Solutions

Possible Cause Recommended Action
Nutrient Limitation The slower metabolism of this compound may lead to the depletion of other key nutrients over time. Analyze spent media to identify limiting amino acids, vitamins, or trace elements and adjust your feeding strategy accordingly.
Accumulation of Toxic Metabolites Although this compound can reduce lactate production, other toxic byproducts like ammonia may still accumulate. Monitor the levels of key metabolites and consider perfusion or a more frequent media exchange to reduce their concentration.
Adaptation Reversion or Instability The cell population may be losing its adaptation to this compound. It is crucial to cryopreserve well-adapted cells as a master cell bank. If you suspect instability, thaw a fresh vial of adapted cells.
Subtle Environmental Stress Long-term cultivation can be affected by minor deviations in culture parameters. Re-calibrate your incubator and monitoring equipment to ensure consistency.

Data Presentation

Table 1: Comparison of CHO-K1 Cell Growth in Glucose vs. This compound Media

Parameter Glucose Medium (3.6 g/L) This compound Medium (3.6 g/L) Reference
Maximum Viable Cell Density 5.9 x 10⁶ cells/mL1.4 x 10⁶ cells/mL[3]
Time to Max Density Day 6Day 7[3]
Culture Viability >80% for the majority of the culture>80% for the majority of the culture[3]

Table 2: Effect of this compound Concentration on CHO-K1 Cell Growth

This compound Concentration Maximum Viable Cell Density (approx.) Notes Reference
3.6 g/L1.6 x 10⁶ cells/mLSlower growth compared to higher concentrations.[4]
10 g/L1.6 x 10⁶ cells/mL[4]
20 g/L>1.6 x 10⁶ cells/mLFaster proliferation compared to 3.6 g/L.[4]
30 g/L>1.6 x 10⁶ cells/mLSimilar to 20 g/L.[4]
40 g/LSimilar to 10 g/LGrowth potentially inhibited by high osmolality.[4]

Table 3: Comparison of HEK293 Cell Growth in Different Sugar Sources (10 g/L)

Sugar Source Viable Cell Density Trend over 14 days Viability Trend over 14 days Reference
Glucose Sustained growthMaintained high viability[3]
This compound Sustained growthMaintained high viability[3]
Sucrose Decline after initial growthDecreased significantly[3]
Lactose Decline after initial growthDecreased significantly[3]
Trehalose Decline after initial growthDecreased significantly[3]

Experimental Protocols

Protocol 1: Step-by-Step Adaptation of Adherent Cells (e.g., CHO, HEK293, Vero) to this compound-Based Medium

This protocol describes a sequential adaptation process to gradually acclimate adherent cells to a this compound-based medium.

  • Preparation:

    • Prepare the original glucose-containing medium and the new this compound-based medium. Ensure both media have the same basal formulation and are at the correct pH and temperature.

    • Have a healthy, actively growing culture of your cells in the glucose-containing medium.

  • Adaptation Steps:

    • Step 1 (75% Glucose: 25% this compound): At the point of subculturing, seed the cells into a medium mixture containing 75% of the original glucose medium and 25% of the new this compound medium.

    • Step 2 (50% Glucose: 50% this compound): Once the cells in the 25% this compound medium have reached their normal confluency and show good morphology and viability, subculture them into a 50:50 mixture of the two media.

    • Step 3 (25% Glucose: 75% this compound): Repeat the process, moving the adapted cells into a 25:75 mixture of glucose and this compound media.

    • Step 4 (100% this compound): Finally, subculture the cells into 100% this compound-based medium.

  • Monitoring and Troubleshooting:

    • At each step, closely monitor cell growth, viability, and morphology. It is normal to observe a slight decrease in growth rate.

    • If a significant drop in viability (>10%) or a drastic change in morphology is observed, allow the cells to undergo one or two more passages in the current medium mixture before proceeding to the next step.[4] If the issue persists, you may need to add an intermediate adaptation step (e.g., 90:10, 87.5:12.5).[4]

    • Once the cells are stable in 100% this compound medium for at least three passages, they can be considered adapted. At this point, it is crucial to create a new cryopreserved cell bank of the adapted cells.

Protocol 2: Assessing Cell Viability and Density using the Trypan Blue Exclusion Method

This is a standard method to determine the number of viable and non-viable cells in a cell suspension.

  • Sample Preparation:

    • Obtain a representative sample of your cell suspension.

    • Dilute the cell suspension with a balanced salt solution if the cell density is very high.

  • Staining:

    • Mix a known volume of the cell suspension with an equal volume of 0.4% Trypan Blue solution (e.g., 20 µL of cell suspension + 20 µL of Trypan Blue).

    • Incubate the mixture at room temperature for 1-2 minutes. Do not exceed 5 minutes as viable cells may also start to take up the dye.

  • Counting:

    • Load a hemocytometer with the stained cell suspension.

    • Using a microscope, count the number of viable (clear, unstained) and non-viable (blue-stained) cells in the four large corner squares of the hemocytometer grid.

  • Calculations:

    • Viable Cell Density (cells/mL) = (Total viable cells counted / Number of squares counted) x Dilution factor x 10⁴

    • Total Cell Density (cells/mL) = (Total cells (viable + non-viable) counted / Number of squares counted) x Dilution factor x 10⁴

    • Percentage Viability (%) = (Viable Cell Density / Total Cell Density) x 100

Visualizations

This compound Metabolism in Mammalian Cells

Mammalian cells that can utilize this compound typically break it down intracellularly into two glucose molecules, which then enter the standard glycolytic pathway.

Maltose_ext This compound (extracellular) Maltose_int This compound (intracellular) Maltose_ext->Maltose_int Transport Glucose_int Glucose (intracellular) Maltose_int->Glucose_int Hydrolysis (e.g., by acid alpha-glucosidase) Glycolysis Glycolysis Glucose_int->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Lactate Lactate Pyruvate->Lactate Anaerobic TCA_Cycle TCA Cycle Pyruvate->TCA_Cycle Aerobic

Caption: Simplified pathway of this compound metabolism.

Disclaimer: This technical support center provides general guidance. Optimal conditions and protocols may vary depending on the specific cell line, media formulation, and experimental setup. It is always recommended to perform small-scale optimization studies.

References

Technical Support Center: Enhancing Maltose Permease Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered when working to enhance maltose permease activity.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues during your experiments.

Issue Possible Causes Suggested Solutions
Low or no detectable this compound permease activity Glucose Repression: The presence of glucose in the growth medium represses the expression of MAL genes, which encode for this compound permease and maltase.[1][2][3]Grow yeast in a medium lacking glucose or containing a non-repressing carbon source like glycerol/ethanol before inducing with this compound.[1]
Suboptimal Assay Conditions: The pH, temperature, or buffer composition of your assay may not be optimal for permease activity.Ensure the assay buffer is at room temperature before use.[4] Optimal pH for this compound transport is typically around 5.0.
Inactive Permease: The this compound permease protein may be improperly folded or inactive.Ensure correct expression and localization of the permease. Consider using strains with known high this compound transport capacity.
Incorrect Measurement Technique: The method used to measure this compound uptake may not be sensitive enough or may be prone to artifacts.For uptake assays with radiolabeled this compound, ensure rapid and efficient quenching of the transport process. For colorimetric or fluorometric assays, ensure the plate reader is set to the correct wavelength (e.g., 570 nm for colorimetric assays).[4]
High variability between experimental replicates Inconsistent Cell Density: Variations in the number of cells used in each assay will lead to inconsistent results.Carefully measure and normalize cell density (e.g., by optical density) before starting the assay.
Inadequate Mixing: Failure to properly mix cells with the substrate can lead to uneven uptake.Ensure thorough but gentle mixing of the cell suspension and substrate.
Temperature Fluctuations: Inconsistent incubation temperatures can affect the rate of transport.Use a water bath or incubator with precise temperature control.
Reagent Instability: Reagents, especially radiolabeled substrates, can degrade over time.Store reagents as recommended and use fresh preparations for each experiment. Avoid repeated freeze-thaw cycles of reagents.[4]
"this compound lag" observed in fermentation experiments Low Non-induced Expression of MAL Genes: Some yeast strains have very low basal levels of this compound permease and maltase, leading to a delay in this compound utilization when shifted from a glucose-containing medium.[3]Pre-culture the yeast in a medium containing a low concentration of this compound to induce the MAL genes before inoculating the main fermentation.[1][3]
Inefficient Induction: The concentration of this compound used for induction may be insufficient.Optimize the concentration of this compound used for induction.
Inefficient utilization of maltotriose Lack of Appropriate Transporters: Not all this compound permeases can efficiently transport maltotriose. The AGT1 permease is a key transporter for maltotriose.[5][6]Use yeast strains known to express the AGT1 transporter. Consider genetic engineering to introduce or overexpress the AGT1 gene.
Substrate Competition: The presence of this compound can inhibit the transport of maltotriose.In mixed-sugar fermentations, this compound is often consumed before maltotriose.[6] This is a characteristic of many yeast strains.

Frequently Asked Questions (FAQs)

What is this compound permease and what is its function?

This compound permease, also known as a this compound transporter, is a transmembrane protein that facilitates the uptake of this compound, a disaccharide, from the extracellular environment into the cell.[7] In yeast, this is an active transport process, often involving a proton symport mechanism, where a proton is co-transported with each this compound molecule.[7][8] Once inside the cell, this compound is hydrolyzed by the enzyme maltase into two glucose molecules, which can then enter glycolysis to produce energy.[7]

How is this compound permease activity regulated?

The regulation of this compound permease in yeast like Saccharomyces cerevisiae is primarily controlled at the genetic level through the MAL loci.[7][9] Each MAL locus typically contains three genes: MALx1 (encoding this compound permease), MALx2 (encoding maltase), and MALx3 (a positive regulatory protein).[9][10] The expression of MALx1 and MALx2 is induced by the presence of this compound and repressed by the presence of glucose (a phenomenon known as glucose repression).[1][2][3]

What are the key genes involved in this compound transport in yeast?

The primary genes for this compound transport are the MALx1 genes located at the various MAL loci (MAL11, MAL21, MAL31, MAL41, MAL61).[9][10] Additionally, the AGT1 gene encodes a broad-spectrum α-glucoside permease that transports this compound and is particularly important for the uptake of maltotriose.[5][6] Other related transporters include those encoded by the MPH2 and MPH3 genes.[11]

How can this compound permease activity be enhanced?

There are several strategies to enhance this compound permease activity:

  • Genetic Engineering:

    • Overexpression: Increasing the copy number of MALx1 or AGT1 genes, for example by using high-copy-number plasmids, can lead to higher levels of the respective permeases.[12]

    • Constitutive Promoters: Placing the permease gene under the control of a strong, constitutive promoter can bypass the native regulation by this compound induction and glucose repression.[9]

    • Regulatory Gene Modification: Modifying the MALx3 regulatory gene can lead to higher non-induced levels of both this compound permease and maltase.[9][13]

  • Process Optimization:

    • Pre-induction: "Pulsing" yeast with this compound before the main fermentation can induce the expression of MAL genes and reduce the this compound lag phase.[1][3]

    • Media Composition: The composition of the growth medium, including the nitrogen source, can influence permease activity.[10]

What are the optimal environmental conditions for this compound permease activity?

While optimal conditions can be strain-dependent, this compound transport in yeast is generally favored at an acidic pH (around 5.0) and at temperatures optimal for yeast growth (typically 30-37°C). The presence of glucose should be minimized to avoid repression of permease expression.[2]

Quantitative Data

Table 1: Effect of Genetic Modifications on this compound Permease Activity in Saccharomyces cerevisiae

Yeast Strain/ModificationGenetic BackgroundEffect on this compound Permease ActivityReference
Strain L38 + PDC1A lagging baker's yeast strain with MAL6-1 structural gene fused to the PDC1 promoter.150-fold higher this compound permease activity compared to the control strain.[9]
Nonlagging baker's yeast strainsStrains with specific MALx3 alleles.At least 130-fold higher non-induced this compound permease activity compared to this compound-lagging strains.[9]
Lagging strain with increased this compound permeaseA lagging baker's yeast strain modified to increase permease activity.55-fold increase in this compound permease activity led to an increase in CO2 production.[13]

Experimental Protocols

Protocol 1: this compound Uptake Assay Using Radiolabeled this compound

This protocol is adapted from methodologies described in studies on yeast this compound transport.

Materials:

  • Yeast cells grown to mid-log phase in appropriate media.

  • Wash buffer (e.g., ice-cold 0.1 M potassium phosphate buffer, pH 6.8).

  • Assay buffer (e.g., 0.1 M tartrate-Tris, pH 5.0).

  • [¹⁴C]-Maltose solution of known specific activity.

  • Stop solution (e.g., ice-cold wash buffer with a high concentration of unlabeled this compound).

  • Scintillation fluid and vials.

  • Filtration apparatus with glass fiber filters.

Procedure:

  • Cell Preparation:

    • Harvest yeast cells by centrifugation (e.g., 5000 x g for 5 min at 4°C).

    • Wash the cells twice with ice-cold wash buffer.

    • Resuspend the cells in the assay buffer to a final concentration of approximately 10-20 mg (dry weight) per ml. Keep the cell suspension on ice.

  • Uptake Assay:

    • Equilibrate the cell suspension to the desired assay temperature (e.g., 30°C) for 5-10 minutes.

    • Initiate the uptake by adding [¹⁴C]-maltose to the cell suspension to a final desired concentration.

    • At specific time points (e.g., 15, 30, 45, 60 seconds), take aliquots of the cell suspension.

  • Quenching and Filtration:

    • Immediately add the aliquot to a larger volume of ice-cold stop solution to halt the transport process.

    • Rapidly filter the cell suspension through a glass fiber filter using a vacuum filtration apparatus.

    • Wash the filter with two additional volumes of ice-cold stop solution to remove any non-transported radiolabeled this compound.

  • Measurement of Radioactivity:

    • Place the filter in a scintillation vial with an appropriate volume of scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the rate of this compound uptake, typically expressed as nmol of this compound per minute per mg of dry cell weight.

Protocol 2: Maltase Activity Assay

This assay measures the activity of the intracellular enzyme maltase, which is often co-regulated with this compound permease.

Materials:

  • Yeast cells.

  • Lysis buffer (e.g., Y-PER Yeast Protein Extraction Reagent or glass bead lysis).

  • Assay buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.0).

  • This compound solution (substrate).

  • Glucose assay kit (e.g., glucose oxidase/peroxidase-based).

  • Spectrophotometer.

Procedure:

  • Cell Lysis:

    • Harvest and wash yeast cells as described in the this compound uptake assay.

    • Resuspend the cells in lysis buffer and lyse the cells to release intracellular proteins. This can be done using enzymatic lysis or mechanical disruption with glass beads.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the cell-free extract.

  • Enzyme Assay:

    • In a microcentrifuge tube or a well of a microplate, add the cell-free extract to the assay buffer.

    • Initiate the reaction by adding the this compound solution to a final concentration of, for example, 100 mM.

    • Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes).

  • Measurement of Glucose Production:

    • Stop the reaction (e.g., by heat inactivation at 95°C for 5 minutes).

    • Use a commercial glucose assay kit to measure the amount of glucose produced in the reaction mixture. Follow the manufacturer's instructions.

    • Measure the absorbance at the appropriate wavelength using a spectrophotometer.

  • Data Analysis:

    • Determine the concentration of glucose produced from a standard curve.

    • Calculate the maltase activity, typically expressed as units (µmol of glucose produced per minute) per mg of total protein in the cell-free extract.

Visualizations

MAL_Gene_Regulation cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Maltose_ext This compound Permease This compound Permease (MALx1) Maltose_ext->Permease Transport Glucose_ext Glucose MAL_locus MAL Locus (DNA) Glucose_ext->MAL_locus Represses Transcription Maltose_int This compound Permease->Maltose_int Maltase Maltase (MALx2) Maltose_int->Maltase Hydrolysis MALx3 MALx3 (Activator) Maltose_int->MALx3 Induces Glucose_int Glucose (x2) Maltase->Glucose_int MALx3->MAL_locus Activates Transcription MAL_locus->Permease Expression MAL_locus->Maltase Expression

Caption: Regulation of the MAL genes in yeast.

Maltose_Uptake_Workflow start Start: Yeast Culture (Mid-log phase) harvest Harvest & Wash Cells (Centrifugation, ice-cold buffer) start->harvest resuspend Resuspend in Assay Buffer (e.g., pH 5.0) harvest->resuspend equilibrate Equilibrate to Assay Temperature (e.g., 30°C) resuspend->equilibrate add_substrate Add [¹⁴C]-Maltose (Initiate uptake) equilibrate->add_substrate time_points Take Aliquots at Specific Time Points add_substrate->time_points quench Quench Transport (Ice-cold stop solution) time_points->quench filter Rapid Filtration (Separate cells from medium) quench->filter wash Wash Filter (Remove external radioactivity) filter->wash measure Measure Radioactivity (Scintillation counting) wash->measure analyze Analyze Data (Calculate uptake rate) measure->analyze end End: Uptake Rate Determined analyze->end

References

Validation & Comparative

Validating HPLC Results for Maltose Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the precise quantification of maltose in various matrices, from food products to pharmaceutical formulations. Its accuracy and reproducibility make it a preferred method for researchers, scientists, and drug development professionals. However, the validation of HPLC results is a critical step to ensure data integrity. This guide provides a comprehensive comparison of HPLC with alternative methods for this compound quantification, supported by experimental data and detailed protocols.

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly with a Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD), is widely used for sugar analysis.[1][2] The method's validation involves assessing several key parameters to ensure its performance is suitable for the intended application.[3][4]

Key Validation Parameters for HPLC Methods:

ParameterTypical Performance
Linearity (R²) ** > 0.99[1][3]
Accuracy (Recovery %) 86% - 119%[2]
Precision (RSD %) < 2% (Repeatability), < 6% (Intermediate Precision)[2]
Limit of Detection (LOD) 2.5 - 12.5 mg/L (ELSD)[2]
Limit of Quantification (LOQ) **12.0 - 30.0 mg/L (ELSD)[2]
Experimental Protocol: Validation of an HPLC-RID Method for this compound Quantification

This protocol outlines the steps for validating an HPLC method for this compound quantification.

1. System Suitability:

  • Objective: To ensure the HPLC system is operating correctly.

  • Procedure: Inject a standard solution of this compound multiple times.

  • Acceptance Criteria: The relative standard deviation (RSD) of the peak area and retention time should be within acceptable limits (typically <2%).

2. Linearity:

  • Objective: To demonstrate a proportional relationship between the concentration of this compound and the instrument's response.

  • Procedure: Prepare a series of this compound standard solutions of known concentrations and inject them into the HPLC system.

  • Analysis: Plot a calibration curve of peak area versus concentration and determine the coefficient of determination (R²).[3]

  • Acceptance Criteria: R² should be > 0.99.[1][3]

3. Accuracy:

  • Objective: To determine the closeness of the measured value to the true value.

  • Procedure: Perform recovery studies by spiking a sample matrix with known amounts of this compound at different concentration levels.

  • Analysis: Calculate the percentage recovery of the added this compound.

  • Acceptance Criteria: Recovery should typically be within 80-120%.

4. Precision:

  • Objective: To assess the degree of scatter between a series of measurements.

  • Procedure:

    • Repeatability (Intra-day precision): Analyze multiple replicates of a sample on the same day.[5]

    • Intermediate Precision (Inter-day precision): Analyze the same sample on different days by different analysts or with different equipment.[5]

  • Analysis: Calculate the RSD of the results.

  • Acceptance Criteria: RSD should be < 2% for repeatability and < 6% for intermediate precision.[2]

5. Limit of Detection (LOD) and Limit of Quantification (LOQ):

  • Objective: To determine the lowest concentration of this compound that can be reliably detected and quantified.

  • Procedure: Can be determined based on the standard deviation of the response and the slope of the calibration curve.[1]

  • Acceptance Criteria: The LOQ should be adequate for the intended application.

6. Robustness:

  • Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Procedure: Introduce small changes to parameters such as mobile phase composition, flow rate, and column temperature.

  • Analysis: Assess the impact on the results.

  • Acceptance Criteria: The method should demonstrate reliability despite minor variations.

Below is a visual representation of the experimental workflow for HPLC validation.

HPLC_Validation_Workflow cluster_prep Preparation cluster_validation Validation Parameters cluster_analysis Data Analysis & Reporting SystemPrep System Preparation & Equilibration StandardPrep Standard & Sample Preparation SystemSuitability System Suitability StandardPrep->SystemSuitability Linearity Linearity SystemSuitability->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness DataAcquisition Data Acquisition Robustness->DataAcquisition DataAnalysis Data Analysis DataAcquisition->DataAnalysis Report Validation Report DataAnalysis->Report

Caption: Experimental workflow for HPLC method validation.

Alternative Methods for this compound Quantification

While HPLC is a powerful technique, other methods can be employed for this compound quantification, each with its own advantages and limitations.

Enzymatic Assays

Enzymatic assays offer high specificity for this compound. These assays typically involve the hydrolysis of this compound to glucose by α-glucosidase, followed by the quantification of glucose using a coupled enzyme system.[6][7]

Key Characteristics of Enzymatic Assays:

ParameterTypical Performance
Specificity High for this compound[6]
Linearity Range 4 to 80 µg of this compound per assay[6]
Detection Limit 1.50 mg/L[6]
Throughput Can be adapted for high-throughput screening

Experimental Protocol: Enzymatic Assay for this compound

  • Principle: this compound is hydrolyzed to D-glucose by α-glucosidase. The D-glucose is then phosphorylated by hexokinase and ATP to glucose-6-phosphate (G-6-P). G-6-P is subsequently oxidized by NADP+ in the presence of G-6-P dehydrogenase, forming NADPH. The increase in absorbance at 340 nm due to the formation of NADPH is proportional to the amount of this compound.[6]

  • Reagents: this compound assay buffer, α-D-Glucosidase, Enzyme Mix (containing hexokinase and G-6-P dehydrogenase), ATP, NADP+, and this compound Standard.[7]

  • Procedure:

    • Prepare standards and samples in a 96-well plate.

    • Add the reaction mix containing the enzymes and cofactors.

    • Incubate at a specific temperature (e.g., 37°C) for a defined period.

    • Measure the absorbance at 340 nm.

  • Calculation: Determine the this compound concentration from a standard curve.

Other Chromatographic Methods
  • Gas Chromatography (GC): GC can be used for sugar analysis, but it requires derivatization to make the sugars volatile.[8] This adds a step to the sample preparation process.

  • Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC): TLC is a simpler and more cost-effective chromatographic technique.[9] HPTLC offers better resolution and quantification capabilities compared to traditional TLC and can be an attractive alternative to HPLC for rapid screening.[10]

Spectrophotometric and Titrimetric Methods
  • Spectrophotometry: Based on the reaction of this compound with specific reagents to produce a colored product, which is then measured.[11] For example, the 3,5-dinitrosalicylic acid (DNS) method can be used to determine reducing sugars like this compound.[12]

  • Titrimetric Methods: These classic methods, such as the Lane-Eynon method, involve the titration of reducing sugars with a standard solution of copper sulfate. They are generally less specific and sensitive than chromatographic or enzymatic methods.

Comparison of Methods

The following diagram illustrates the logical relationships and key considerations when choosing a method for this compound quantification.

Method_Comparison cluster_methods This compound Quantification Methods cluster_considerations Key Considerations HPLC HPLC Specificity Specificity HPLC->Specificity High Sensitivity Sensitivity HPLC->Sensitivity High Throughput Throughput HPLC->Throughput Moderate Cost Cost & Complexity HPLC->Cost High Enzymatic Enzymatic Assays Enzymatic->Specificity Very High Enzymatic->Sensitivity High Enzymatic->Throughput High Enzymatic->Cost Moderate OtherChromo Other Chromatography (GC, TLC/HPTLC) OtherChromo->Specificity Moderate-High OtherChromo->Sensitivity Moderate OtherChromo->Throughput High (TLC) OtherChromo->Cost Low-Moderate SpectroTitri Spectrophotometric/ Titrimetric SpectroTitri->Specificity Low SpectroTitri->Sensitivity Low SpectroTitri->Throughput High SpectroTitri->Cost Low

Caption: Comparison of this compound quantification methods.

Conclusion

The choice of method for this compound quantification depends on the specific requirements of the analysis. HPLC remains the gold standard for its high accuracy, precision, and sensitivity. However, its validation is paramount to ensure reliable results. For applications requiring high specificity and throughput, enzymatic assays present a strong alternative. Other chromatographic techniques like HPTLC can be suitable for rapid and cost-effective screening, while spectrophotometric and titrimetric methods, though less specific, can be useful for preliminary or routine analyses where high precision is not the primary concern. A thorough understanding of the strengths and weaknesses of each method allows researchers to select the most appropriate technique for their needs.

References

Maltose Versus Glucose as a Primary Energy Source for Pyrococcus furiosus: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Pyrococcus furiosus, a hyperthermophilic archaeon, serves as a crucial model organism for studying life at extreme temperatures. Its unique metabolic pathways offer a treasure trove of thermostable enzymes with significant potential in industrial and pharmaceutical applications. A fundamental aspect of its physiology is carbohydrate metabolism. This guide provides an objective, data-driven comparison of maltose and glucose as primary energy sources for P. furiosus, detailing the metabolic pathways, growth kinetics, and relevant experimental methodologies.

Comparative Growth Performance

A striking difference between this compound and glucose as substrates for P. furiosus is observed in standard batch culture conditions. The organism exhibits robust growth on this compound and other α-linked carbohydrates like starch, whereas growth on glucose is negligible.[1][2][3] This discrepancy is not due to a lack of metabolic capability but rather to the thermochemical instability of glucose at the optimal growth temperature of P. furiosus (near 100°C).[1][4] Nonenzymatic browning reactions (Maillard reactions and caramelization) degrade glucose, making it unavailable for the organism.[4]

However, when glucose is supplied periodically in a fed-batch culture system to limit its exposure to high temperatures, P. furiosus can utilize it effectively, achieving significantly higher cell densities than in batch cultures.[4]

Table 1: Growth Kinetics of P. furiosus on this compound

ParameterValueReference
Growth Rate (μ)0.33 h⁻¹[2]
Maximum Cell Density3.4 x 10⁹ cells/mL[2]
Yield Coefficient (Yₓ/ₛ)0.12 g cells / g substrate[2]

Note: Equivalent quantitative data for glucose is not directly comparable from batch culture studies due to substrate instability.

Metabolic Pathways: Uptake and Catabolism

The metabolic routes for this compound and glucose utilization are distinct in their initial stages, involving specialized transport systems and enzymes before converging on a modified glycolytic pathway.

This compound utilization begins with its transport into the cell via a specific, high-affinity ATP-binding cassette (ABC) transport system.[5] The genome of P. furiosus contains two homologous transporters: Mal-I (PF1739-PF1744), which imports this compound and trehalose, and Mal-II (PF1933-PF1939), which imports longer maltooligosaccharides.[5][6][7] These transport systems are induced during growth on their respective substrates.[5]

Once inside the cell, this compound is hydrolyzed into two molecules of glucose. This reaction is catalyzed by an intracellular α-glucosidase, though some studies have also implicated a β-glucosidase (PF0132) with broad specificity.[6][7][8] The resulting glucose molecules then enter the glycolytic pathway.

Maltose_Uptake Maltose_ext This compound (Extracellular) Transport Mal-I ABC Transporter (PF1739-1744) Maltose_ext->Transport Membrane Maltose_int This compound (Intracellular) Transport->Maltose_int Glucosidase α-Glucosidase Maltose_int->Glucosidase Glucose Glucose (x2) Glucosidase->Glucose Glycolysis Modified Glycolysis Glucose->Glycolysis

Diagram 1: this compound uptake and conversion to glucose in P. furiosus.

P. furiosus metabolizes glucose using a variant of the Embden-Meyerhof (EM) pathway, which features several unique enzymes not found in classical glycolysis.[9][10]

  • Phosphorylation : Instead of ATP, an ADP-dependent glucokinase phosphorylates glucose to glucose-6-phosphate (G6P).[10][11]

  • Isomerization : A novel phosphoglucose isomerase (PGI) , belonging to the cupin superfamily and structurally distinct from its bacterial and eukaryotic counterparts, reversibly converts G6P to fructose-6-phosphate (F6P).[9][12][13]

  • Second Phosphorylation : An ADP-dependent phosphofructokinase (PFK) phosphorylates F6P to fructose-1,6-bisphosphate.[10][11]

  • Oxidation : A key deviation from the classic pathway is the oxidation of glyceraldehyde-3-phosphate. This step is catalyzed by glyceraldehyde-3-phosphate ferredoxin oxidoreductase (GAPOR) , which directly produces 3-phosphoglycerate and reduced ferredoxin, bypassing an ATP-generating step.[10]

The pathway proceeds to pyruvate, with the primary fermentation products being acetate, CO₂, and H₂.[10][14]

Glycolysis_Pathway Glucose Glucose GK ADP-Glucokinase Glucose->GK G6P Glucose-6-P PGI Phosphoglucose Isomerase (PGI) G6P->PGI F6P Fructose-6-P PFK ADP-Phosphofructokinase F6P->PFK F16BP Fructose-1,6-BP Aldolase Aldolase F16BP->Aldolase GAP Glyceraldehyde-3-P GAPOR GAPOR GAP->GAPOR PGA3 3-Phosphoglycerate PGM PGM PGA3->PGM ... PEP Phosphoenolpyruvate PKS Pyruvate Kinase PEP->PKS Pyruvate Pyruvate GK->G6P ATP_out1 ATP GK->ATP_out1 PGI->F6P PFK->F16BP ATP_out2 ATP PFK->ATP_out2 Aldolase->GAP GAPOR->PGA3 Fd_red Fd(red) GAPOR->Fd_red PGM->PEP ... Eno Enolase PKS->Pyruvate ADP_in1 ADP ADP_in1->GK ADP_in2 ADP ADP_in2->PFK Fd_ox Fd(ox) Fd_ox->GAPOR

Diagram 2: Modified Embden-Meyerhof pathway in P. furiosus.

Key Enzyme Characteristics

The unique enzymes in the P. furiosus carbohydrate metabolism are of significant interest. The phosphoglucose isomerase (PGI) is particularly noteworthy as it represents a convergent evolutionary solution to a core metabolic function.

Table 2: Comparative Data on Key Metabolic Enzymes

EnzymeGeneSubstrate(s)Product(s)Key Characteristics / Kinetic Parameters
This compound ABC Transporter mal-I operon (PF1739-1744)This compound, TrehaloseIntracellular this compound/TrehaloseBinding protein-dependent ABC transporter; expression induced by this compound.[5]
Phosphoglucose Isomerase (PGI) pgiAGlucose-6-PFructose-6-PBelongs to the cupin superfamily, unrelated to typical PGIs.[9][13] Dimer of 23.5 kDa subunits.[13] Kₘ (G6P → F6P): 1.99 mM[9][13] Kₘ (F6P → G6P): 0.63 mM[9][13]

Experimental Protocols

Reproducible and accurate study of P. furiosus metabolism requires specialized techniques to accommodate its extremophilic nature.

  • Medium : P. furiosus (DSM 3638) is typically cultured in a sea salts medium supplemented with 0.1% (w/v) yeast extract and a carbon source (e.g., 0.5% w/v this compound).[7]

  • Anaerobic Environment : The medium is prepared and cultured under strictly anaerobic conditions, typically with an N₂ or N₂/CO₂ gas phase.

  • Temperature : Cultures are maintained at the optimal growth temperature, between 95°C and 100°C.

  • Fed-Batch Culture for Glucose : To study glucose metabolism, a fed-batch approach is necessary. A base medium is inoculated, and a concentrated, sterile, anaerobic glucose solution is pumped into the fermentor at a controlled rate throughout the growth phase.[4]

This assay measures the conversion of fructose-6-phosphate (F6P) to glucose-6-phosphate (G6P), which is then coupled to the reduction of NADP⁺.

  • Reaction Mixture : Prepare a reaction mixture in a buffer optimal for the enzyme (e.g., 50 mM Tris-HCl, pH 7.0).

  • Components : The mixture contains F6P as the substrate, NADP⁺, and an excess of a coupling enzyme, glucose-6-phosphate dehydrogenase.

  • Initiation : The reaction is initiated by adding the cell-free extract or purified PGI from P. furiosus.

  • Measurement : The assay is performed at a high temperature (e.g., 80-90°C). The rate of NADPH formation is monitored spectrophotometrically by measuring the increase in absorbance at 340 nm.

Understanding the regulatory response to different sugars involves comparing global gene expression profiles.

Transcriptomics_Workflow Culture1 P. furiosus Culture (this compound Medium) Harvest Harvest Cells (Mid-log Phase) Culture1->Harvest Culture2 P. furiosus Culture (Glucose Fed-Batch) Culture2->Harvest RNA_Extract Total RNA Extraction Harvest->RNA_Extract cDNA_Synth cDNA Synthesis & Fluorescent Labeling RNA_Extract->cDNA_Synth Hybridize Microarray Hybridization cDNA_Synth->Hybridize Scan Scan Microarray Hybridize->Scan Analysis Data Normalization & Analysis Scan->Analysis Genes Identify Differentially Expressed Genes Analysis->Genes

Diagram 3: Workflow for comparative transcriptomic analysis.

Conclusion

References

A Comparative Analysis of Maltose and Lactose Metabolism in Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the metabolic pathways for two common disaccharides, maltose and lactose, in bacteria, with a primary focus on the model organism Escherichia coli. Understanding the nuances of these pathways is critical for various applications, from fundamental microbiology research to the strategic design of antimicrobial agents and the optimization of bacterial fermentation processes.

Overview of this compound and Lactose Metabolism

This compound and lactose are both disaccharides that can serve as carbon and energy sources for many bacteria. However, the cellular machinery and regulatory networks bacteria employ to transport and catabolize these sugars are fundamentally different. This compound metabolism is governed by the mal regulon, a classic example of a positively regulated system, while lactose metabolism is controlled by the well-studied lac operon, a paradigm of negative regulation.[1]

Transport Mechanisms: A Tale of Two Systems

The initial and critical step in sugar metabolism is its transport across the cell membrane. E. coli utilizes distinct and energetically different mechanisms for the uptake of this compound and lactose.[2][3]

This compound Transport: this compound and maltodextrins are transported via a high-affinity ATP-binding cassette (ABC) transporter system.[3][4][5] This multi-protein complex consists of:

  • MalE: A periplasmic this compound-binding protein that captures this compound with high affinity.[5][6]

  • MalF and MalG: Transmembrane proteins that form the channel.[6]

  • MalK: An ATP-hydrolyzing subunit that energizes the transport process.[6][7]

This system is highly efficient, allowing the cell to scavenge low concentrations of this compound from the environment, but it comes at a direct cost of ATP hydrolysis for each molecule of this compound transported.[7][8]

Lactose Transport: In contrast, lactose is transported by lactose permease (LacY), a single integral membrane protein that functions as a proton symporter.[2][9][10] This is a form of secondary active transport where the influx of lactose is coupled to the co-transport of a proton down its electrochemical gradient.[10] This process is energetically cheaper than ABC transporters as it does not directly consume ATP, but rather relies on the proton motive force maintained by the cell.[8]

Enzymatic Breakdown

Once inside the cell, this compound and lactose are broken down into monosaccharides by different sets of enzymes.

This compound Catabolism: The primary enzymes involved in this compound breakdown are:

  • This compound phosphorylase (MalP): This enzyme phosphorolytically cleaves this compound into glucose-1-phosphate and glucose.[6]

  • Amylomaltase (MalQ): This enzyme has transglycosylation activity and is involved in the metabolism of maltodextrins.[6][11]

Lactose Catabolism: The key enzyme in lactose breakdown is:

  • β-galactosidase (LacZ): This well-known enzyme hydrolyzes lactose into its constituent monosaccharides, glucose and galactose.[9][12]

Regulatory Pathways: Positive vs. Negative Control

The expression of the genes involved in this compound and lactose metabolism is tightly regulated to ensure that the necessary proteins are only produced when their respective substrates are available and a more preferred carbon source, like glucose, is absent.

The mal Regulon (Positive Regulation): The mal genes are organized into several operons that are all under the control of the transcriptional activator MalT.[5][13]

  • Inducer: The true inducer of the mal regulon is maltotriose, which is formed from this compound or maltodextrins.[11]

  • Activation: In the presence of maltotriose and ATP, MalT binds to specific DNA sequences called MalT boxes located upstream of the mal promoters, activating transcription.[5]

  • Catabolite Repression: Like the lac operon, the mal regulon is also subject to catabolite repression, with some of its promoters requiring the binding of the cAMP-CAP complex for full activation.[5]

The lac Operon (Negative Regulation): The lac operon is a classic example of an inducible system under negative control.[9][14]

  • Repressor: In the absence of lactose, the LacI repressor protein binds to the operator region of the lac operon, physically blocking transcription by RNA polymerase.[15]

  • Inducer: Allolactose, an isomer of lactose formed by a side reaction of β-galactosidase, acts as the inducer.[14] It binds to the LacI repressor, causing a conformational change that prevents it from binding to the operator.[9]

  • Catabolite Repression: The lac operon is also positively regulated by the cAMP-CAP complex. When glucose levels are low, cAMP levels rise, and the cAMP-CAP complex binds to the CAP site near the promoter, enhancing the recruitment of RNA polymerase and leading to high levels of transcription in the presence of lactose.[16]

Quantitative Comparison of this compound and Lactose Metabolism

The differences in transport mechanisms and regulatory strategies have a direct impact on the efficiency of bacterial growth on these two sugars.

ParameterThis compound MetabolismLactose MetabolismReference
Transport System ABC Transporter (MalEFGK)Proton Symporter (LacY)[2][5]
Energy Cost of Transport High (ATP hydrolysis)Low (Proton Motive Force)[8]
Vmax for Transport Not explicitly found191 nmol/min/mg (with lactose)[10]
Km for Transport ~1 µM (for MalE)0.62 mM (for lactose)[6][10]
Primary Catabolic Enzyme This compound phosphorylase (MalP)β-galactosidase (LacZ)[6][12]
Regulation Type Positive (MalT activator)Negative (LacI repressor)[13][15]
Inducer MaltotrioseAllolactose[11][14]
Maximum Specific Growth Rate (µmax) of E. coli 0.87 h⁻¹Not explicitly found in a direct comparison[17][18]

Experimental Protocols

β-Galactosidase Assay (ONPG Assay)

This assay is used to quantify the activity of the lac operon by measuring the activity of the LacZ enzyme.

Principle: The colorless substrate o-nitrophenyl-β-D-galactopyranoside (ONPG) is cleaved by β-galactosidase to produce galactose and o-nitrophenol, which is yellow and can be quantified spectrophotometrically at 420 nm.[12][14]

Detailed Protocol:

  • Culture Growth: Grow E. coli in a medium containing lactose to induce the expression of the lac operon.[9]

  • Cell Permeabilization:

    • Traditional Method: Add a few drops of chloroform and a small amount of 0.1% SDS to a sample of the bacterial culture and vortex vigorously to permeabilize the cells.

    • Single-Step Method: Utilize a commercial reagent like PopCulture™ Reagent, which can be added directly to the culture in a 96-well plate format, simplifying the procedure and reducing handling time.[12]

  • Enzyme Reaction:

    • Add a solution of ONPG (typically 4 mg/ml in Z-buffer) to the permeabilized cells.[4]

    • Incubate the reaction at a constant temperature (e.g., 37°C).[9]

  • Stopping the Reaction: After sufficient yellow color has developed, stop the reaction by adding a solution of 1 M Na₂CO₃.[19]

  • Measurement: Measure the absorbance of the solution at 420 nm (OD₄₂) and 550 nm (to correct for light scattering by cell debris).[19] Also, measure the optical density of the culture at 600 nm (OD₆₀₀) before permeabilization to normalize for cell density.

  • Calculation of Miller Units: The activity of β-galactosidase is typically expressed in Miller units, calculated using the following formula: Miller Units = 1000 × [OD₄₂₀ – (1.75 × OD₅₅₀)] / (Time × Volume × OD₆₀₀)

Sugar Transport Assay using Radiolabeled Substrates

Principle: This method measures the rate of uptake of a specific sugar by incubating the cells with a radiolabeled version of that sugar (e.g., [¹⁴C]-maltose or [¹⁴C]-lactose) for a short period and then measuring the amount of radioactivity accumulated inside the cells.

Detailed Protocol:

  • Cell Preparation: Grow bacteria to the mid-log phase in a defined medium. If studying an inducible system, ensure the appropriate inducer has been added. Harvest the cells by centrifugation and wash them with a suitable buffer.

  • Uptake Assay:

    • Resuspend the washed cells to a specific density in the assay buffer.

    • Initiate the transport reaction by adding the radiolabeled sugar at a known concentration.

    • At specific time points, take aliquots of the cell suspension and immediately filter them through a membrane filter (e.g., 0.45 µm pore size) to separate the cells from the medium containing the unincorporated radiolabeled sugar.

    • Wash the filters rapidly with ice-cold buffer to remove any non-specifically bound substrate.

  • Quantification:

    • Place the filters in scintillation vials with a suitable scintillation cocktail.

    • Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: The rate of transport can be calculated from the amount of radioactivity accumulated over time and normalized to the cell density. By varying the substrate concentration, kinetic parameters such as Vmax and Km can be determined.

Bacterial Growth Curve Analysis

Principle: The growth of a bacterial population in a liquid culture can be monitored over time by measuring the optical density (OD) of the culture, which is proportional to the cell density.

Detailed Protocol:

  • Inoculation: Inoculate a sterile liquid medium containing the desired carbon source (e.g., this compound or lactose) with a small volume of an overnight bacterial culture.[11][20]

  • Incubation: Incubate the culture at an appropriate temperature with shaking to ensure aeration.[20]

  • OD Measurement: At regular time intervals, aseptically remove a sample of the culture and measure its optical density at 600 nm (OD₆₀₀) using a spectrophotometer.[11]

  • Plotting the Growth Curve: Plot the OD₆₀₀ values (or the natural logarithm of the OD₆₀₀) against time.[20]

  • Determination of Growth Rate: The specific growth rate (µ) can be determined from the slope of the linear portion of the semi-log plot, which corresponds to the exponential growth phase.

Visualizations

Signaling Pathways

Maltose_Metabolism_Pathway Maltose_out This compound (extracellular) MalE MalE (Periplasmic Binding Protein) Maltose_out->MalE Binds MalFGK MalF/MalG/MalK (ABC Transporter) MalE->MalFGK Delivers Maltose_in This compound (intracellular) MalFGK->Maltose_in Transports (ATP dependent) MalP This compound Phosphorylase (MalP) Maltose_in->MalP MalQ Amylomaltase (MalQ) Maltose_in->MalQ Glucose_1P Glucose-1-Phosphate MalP->Glucose_1P Glucose Glucose MalP->Glucose Maltotriose Maltotriose (Inducer) MalQ->Maltotriose MalT_inactive MalT (inactive) Maltotriose->MalT_inactive Activates MalT_active MalT (active) MalT_inactive->MalT_active mal_genes mal Genes MalT_active->mal_genes Activates Transcription mRNA mRNA mal_genes->mRNA Transcription Proteins Mal Proteins mRNA->Proteins Translation

Caption: this compound metabolism pathway in E. coli.

Lactose_Metabolism_Pathway Lactose_out Lactose (extracellular) LacY Lactose Permease (LacY) Lactose_out->LacY H+ Symport Lactose_in Lactose (intracellular) LacY->Lactose_in LacZ β-galactosidase (LacZ) Lactose_in->LacZ Allolactose Allolactose (Inducer) Lactose_in->Allolactose Isomerization by LacZ Glucose Glucose LacZ->Glucose Galactose Galactose LacZ->Galactose LacI LacI Repressor Allolactose->LacI Inactivates Operator Operator LacI->Operator Binds (No Lactose) lac_operon lacZ, lacY, lacA mRNA mRNA lac_operon->mRNA Transcription (Lactose present) Proteins Lac Proteins mRNA->Proteins Translation

Caption: Lactose metabolism pathway in E. coli.

Experimental Workflows

ONPG_Assay_Workflow cluster_prep Sample Preparation cluster_reaction Enzymatic Reaction cluster_analysis Data Analysis A Grow E. coli in lactose-containing medium B Measure OD600 A->B C Permeabilize cells (e.g., Chloroform/SDS) B->C D Add ONPG substrate C->D E Incubate at 37°C D->E F Stop reaction with Na2CO3 E->F G Measure OD420 and OD550 F->G H Calculate Miller Units G->H

Caption: ONPG assay workflow for β-galactosidase activity.

Growth_Curve_Workflow A Inoculate liquid medium with bacteria B Incubate with shaking at constant temperature A->B C Measure OD600 at regular time intervals B->C Sampling D Plot log(OD600) vs. Time C->D E Determine specific growth rate (µ) D->E

Caption: Bacterial growth curve analysis workflow.

Conclusion

The metabolism of this compound and lactose in bacteria, particularly E. coli, represents two distinct and elegant solutions to the challenge of utilizing disaccharides as a food source. The this compound system, with its high-affinity ABC transporter and positive regulation, is optimized for scavenging low concentrations of this compound. In contrast, the lactose system, with its energetically efficient proton symporter and tightly controlled negative regulation, allows for a rapid response to the presence of lactose when more favorable sugars are scarce. A thorough understanding of these differences in transport energetics, enzyme kinetics, and regulatory strategies is invaluable for researchers in both basic and applied microbiology. The experimental protocols provided herein offer standardized methods for the quantitative analysis of these fundamental metabolic pathways.

References

A Comparative Guide to Enzymatic and Chromatographic Maltose Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of maltose is critical across various applications, from monitoring bioprocesses to quality control in formulations. The two most prevalent analytical techniques for this purpose are enzymatic assays and chromatographic methods, primarily High-Performance Liquid Chromatography (HPLC). This guide provides an objective comparison of these two approaches, supported by experimental data and detailed protocols, to aid in selecting the most suitable method for your research needs.

At a Glance: Enzymatic vs. Chromatographic Assays for this compound
FeatureEnzymatic AssayChromatographic (HPLC) Assay
Principle Enzyme-catalyzed reaction producing a detectable signal (e.g., color, fluorescence).Separation by chromatography, with detection via various methods (e.g., RI, ELSD, PAD).[1]
Specificity Generally high for the target enzyme, but potential for cross-reactivity with similar sugars.[2]High; can distinguish this compound from other structurally similar sugars and isomers.[3]
Sensitivity Moderate to high, depending on the detection method (colorimetric or fluorometric).High, especially with detectors like Pulsed Amperometric Detection (PAD).[1][3]
Linearity Typically has a narrower linear range, dependent on enzyme kinetics.[4][5]Wide dynamic range, often spanning several orders of magnitude.[6]
Precision (CV%) Good, with intra-assay CVs often below 5%. A recent study showed repeatability with a CV of ≤1.1%.[5]Good to excellent, with intra- and inter-assay precision generally better than enzymatic assays.[7]
Throughput Higher; amenable to multi-well plate formats for simultaneous analysis of many samples.[8]Lower; samples are analyzed sequentially.[9]
Sample Prep Can be simpler, often just requiring dilution.May require filtration and sometimes derivatization.[6]
Cost Generally lower initial equipment cost. Reagent costs per sample can be a factor.Higher initial instrument cost.[3]
Expertise Moderate; protocols are relatively straightforward.[8]High; requires specialized training for operation, method development, and data analysis.[8]

Quantitative Performance Data

The following table summarizes typical performance characteristics for both enzymatic and chromatographic this compound assays based on data from various sources.

Performance MetricEnzymatic AssayChromatographic (HPLC) AssaySource(s)
Linearity Range 4 µg to 100 µg per assay5 µg/mL to 200 µg/mL[6][10]
Limit of Detection (LOD) ~1.5 mg/LLower than enzymatic methods, in the µM range.[4][11]
Limit of Quantification (LOQ) ~15 µM in serum (for similar sugar)Lower than enzymatic methods.[6][11]
Precision (Intra-assay CV) ≤1.1% to <10%<10%[5][7][8]
Precision (Inter-assay CV) <15%<15% (often better than enzymatic)[7][8]
Recovery 74 ± 15% (for a similar sugar)102 ± 8% (for a similar sugar)[7]

Experimental Protocols

Enzymatic this compound Assay Protocol

This protocol is based on a common method where this compound is hydrolyzed to glucose, which is then quantified.

Principle: this compound is hydrolyzed by α-D-Glucosidase into two molecules of glucose. This glucose is then oxidized by a glucose oxidase to produce a product that can be measured colorimetrically or fluorometrically. The resulting signal is directly proportional to the this compound concentration in the sample.

Materials and Reagents:

  • This compound Assay Buffer

  • This compound Standard solution (e.g., 100 nmole/µL)

  • α-D-Glucosidase solution

  • This compound Probe (e.g., containing horseradish peroxidase and a substrate like Amplex Red)

  • This compound Enzyme Mix (e.g., containing glucose oxidase)

  • 96-well microplate

  • Microplate reader (spectrophotometer or fluorometer)

  • Samples (e.g., serum, food extracts) diluted in this compound Assay Buffer

Procedure:

  • Standard Curve Preparation:

    • Prepare a working this compound Standard solution (e.g., 0.5 nmole/µL) by diluting the stock.

    • Add 0, 2, 4, 6, 8, and 10 µL of the working standard to separate wells to create standards of 0, 1, 2, 3, 4, and 5 nmole/well.

    • Adjust the volume in each well to 50 µL with this compound Assay Buffer.

  • Sample Preparation:

    • Add 1 to 50 µL of diluted sample to wells.

    • Bring the final volume to 50 µL with this compound Assay Buffer.

    • Note: If samples contain endogenous glucose, prepare a parallel sample well without adding α-D-Glucosidase to measure the glucose background.

  • Enzymatic Reaction:

    • Add 2 µL of α-D-Glucosidase solution to each standard and sample well. Mix and incubate to convert this compound to glucose.

    • Prepare a Reaction Mix containing this compound Assay Buffer, this compound Probe, and this compound Enzyme Mix.

    • Add 50 µL of the Reaction Mix to each well.

    • Incubate the plate for 60 minutes at 37°C, protected from light.

  • Detection:

    • For colorimetric detection, measure absorbance at 570 nm.

    • For fluorometric detection, measure fluorescence at λex = 535 nm and λem = 587 nm.

  • Calculation:

    • Subtract the 0 standard (blank) reading from all measurements.

    • If a glucose background control was used, subtract this value from the corresponding sample reading.

    • Plot the standard curve and determine the this compound concentration in the samples.

Chromatographic this compound Assay Protocol (HPLC)

This protocol describes a common HPLC method using a Hydrophilic Interaction Liquid Chromatography (HILIC) column and an Evaporative Light Scattering Detector (ELSD).[6]

Principle: HPLC separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase. For sugars like this compound, a HILIC column is effective. The separated this compound is then detected and quantified by a detector like ELSD, which measures the light scattered by the analyte particles after nebulization and solvent evaporation.

Materials and Reagents:

  • HPLC system with a binary pump, autosampler, column oven, and ELSD.

  • HILIC column (e.g., Waters BEH Glycan, 2.1 x 100 mm).

  • This compound standard (>95% purity).

  • Acetonitrile (HPLC grade).

  • Ultrapure water.

  • 0.22 µm syringe filters.

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a 50:50 mixture of acetonitrile and water.

    • Perform serial dilutions from the stock to create a series of calibration standards (e.g., 5, 10, 50, 100, 200 µg/mL).

  • Sample Preparation:

    • Dissolve the sample in the 50:50 acetonitrile/water mixture to a concentration within the calibration range.

    • Vortex to ensure complete dissolution.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Mobile Phase A: Acetonitrile

    • Mobile Phase B: Water

    • Gradient: A linear gradient might be used, for example, starting at 80% A and decreasing to 60% A over 15 minutes.

    • Flow Rate: 0.3-0.5 mL/min.

    • Column Temperature: 60-80°C.[12][13]

    • Injection Volume: 5-20 µL.

    • ELSD Settings: Nebulizer temperature and gas flow optimized for the mobile phase.

  • Analysis:

    • Inject the prepared standards to generate a calibration curve.

    • Inject the prepared samples.

    • The retention time of the peak in the sample chromatogram should correspond to that of the this compound standard.

  • Calculation:

    • Integrate the peak area for this compound in both standards and samples.

    • Use the calibration curve to calculate the concentration of this compound in the samples based on their peak areas.

Visualizing the Workflows

To better understand the experimental processes and their comparison, the following diagrams illustrate the workflows.

G cluster_enzymatic Enzymatic Assay Workflow prep_standards Prepare Standards (Serial Dilution) add_glucosidase Add α-D-Glucosidase (Convert this compound to Glucose) prep_standards->add_glucosidase prep_samples Prepare Samples (Dilution) prep_samples->add_glucosidase add_reaction_mix Add Reaction Mix (Glucose Oxidase, Probe) add_glucosidase->add_reaction_mix incubate Incubate (37°C, 60 min) add_reaction_mix->incubate read_plate Measure Signal (Absorbance/Fluorescence) incubate->read_plate calculate Calculate Concentration read_plate->calculate

Caption: Experimental workflow for a typical enzymatic this compound assay.

G cluster_hplc Chromatographic (HPLC) Assay Workflow prep_standards Prepare Standards (Serial Dilution) inject_standards Inject Standards (Generate Calibration Curve) prep_standards->inject_standards prep_samples Prepare Samples (Dissolve & Filter) inject_samples Inject Samples prep_samples->inject_samples hplc_setup Set Up HPLC (Column, Mobile Phase, Gradient) hplc_setup->inject_standards hplc_setup->inject_samples acquire_data Acquire & Integrate Data (Peak Areas) inject_standards->acquire_data inject_samples->acquire_data calculate Calculate Concentration acquire_data->calculate

Caption: Experimental workflow for a typical HPLC-based this compound assay.

G cluster_crossval Cross-Validation Logical Flow define_samples Define Sample Set (Varying Concentrations) assay_enzymatic Analyze with Enzymatic Assay define_samples->assay_enzymatic assay_hplc Analyze with Chromatographic (HPLC) Assay define_samples->assay_hplc compare_data Compare Quantitative Data (Linearity, Precision, Accuracy) assay_enzymatic->compare_data assay_hplc->compare_data correlation Perform Correlation Analysis (e.g., Linear Regression) compare_data->correlation conclusion Draw Conclusions (Assess Agreement & Bias) correlation->conclusion

Caption: Logical workflow for the cross-validation of two analytical methods.

Conclusion and Recommendations

The choice between an enzymatic and a chromatographic assay for this compound quantification depends heavily on the specific requirements of the study.[8]

  • Enzymatic assays are highly suitable for high-throughput screening of a large number of samples where speed and cost-effectiveness are priorities. Their simpler workflow makes them accessible to laboratories without dedicated mass spectrometry or chromatography facilities.

  • Chromatographic methods like HPLC are the gold standard for targeted, high-specificity, and high-precision analysis.[7] When it is crucial to distinguish this compound from other sugars or when analyzing complex matrices, HPLC provides superior resolution and reliability.[3]

For the most rigorous validation of novel findings or when the highest level of confidence is required, cross-validation of results from both methods is the recommended approach. This ensures that the observed this compound levels are accurate and not an artifact of the chosen analytical technique.

References

Fueling Life in the Lab: A Head-to-Head Comparison of Maltose and Maltodextrin for Cell Growth

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, selecting the optimal carbon source for cell culture is a critical decision that directly impacts cell growth, viability, and productivity. While glucose is the most common energy source, alternatives like maltose and maltodextrin are gaining attention for their potential benefits. This guide provides an objective comparison of the effects of this compound and maltodextrin on cell growth, supported by experimental data and detailed protocols.

This compound, a simple disaccharide, and maltodextrin, a more complex polysaccharide, offer different approaches to delivering glucose to cells. Understanding their distinct metabolic fates and impacts on cellular processes is key to optimizing cell culture conditions for research and biopharmaceutical production.

Quantitative Data Summary: this compound Shines in Direct Comparisons

Direct comparative studies evaluating this compound and maltodextrin side-by-side in common research cell lines like Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells are limited in publicly available literature. However, research has demonstrated the effective utilization of this compound as a primary carbon source for CHO and HEK293 cells.[1][2][3]

One key study demonstrated that CHO-K1 cells can be adapted to grow in a serum-free, protein-free medium with this compound as the sole carbohydrate. The specific this compound consumption rate was determined to be 0.257 ng/cell/day, comparable to that of galactose and fructose.[1][2] In batch cultures, replacing high concentrations of glucose with this compound led to a 15% improvement in recombinant monoclonal antibody titer.[1][2] Furthermore, in fed-batch bioreactor cultures, this compound supplementation resulted in a 23% increase in maximum monoclonal antibody titer.[1]

ParameterThis compound as Sole Carbon SourceHigh Glucose ConcentrationReference
Cell Line CHO-K1CHO-K1[1][3]
Maximum Viable Cell Density 1.4 x 10^6 cells/mL5.9 x 10^6 cells/mL[3]
Specific Growth Rate (Exponential Phase) 0.0107 - 0.0140 h⁻¹ (at 20-30 g/L this compound)~0.03 h⁻¹ (typical)[1]
Specific this compound Consumption Rate 0.257 ng/cell/dayN/A[1][2]
Recombinant Antibody Titer Improvement (Batch Culture) 15% improvement over high glucoseBaseline[1][2]
Recombinant Antibody Titer Improvement (Fed-Batch Culture) 23% improvement over glucose-onlyBaseline[1]

Experimental Protocols

To facilitate further research and direct comparison, detailed methodologies for key experiments are provided below.

Experimental Protocol 1: Cell Proliferation and Viability Assessment using MTT Assay

This protocol is adapted for comparing the effects of different carbohydrate sources on cell proliferation.

1. Cell Seeding:

  • Seed cells (e.g., CHO, HEK293, HeLa) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of their respective culture medium.

  • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

2. Treatment with Carbohydrates:

  • Prepare sterile stock solutions of this compound and maltodextrin in a serum-free basal medium (e.g., DMEM, Ham's F12).

  • Remove the existing medium from the wells and replace it with 100 µL of medium containing different concentrations of this compound or maltodextrin (e.g., 1 g/L, 5 g/L, 10 g/L). Include a control group with the standard glucose concentration.

  • Incubate the plate for 24, 48, and 72 hours.

3. MTT Assay:

  • At each time point, add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.[4][5][6][7]

  • Incubate the plate for 3-4 hours at 37°C until a purple precipitate is visible.[4][5]

  • Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Mix gently by pipetting up and down.

  • Measure the absorbance at 570 nm using a microplate reader.[7]

4. Data Analysis:

  • Subtract the absorbance of the blank (medium only) from the absorbance of the samples.

  • Plot the absorbance values against time for each carbohydrate concentration to generate cell growth curves.

Experimental Protocol 2: Cytotoxicity Assessment using LDH Assay

This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells, indicating cytotoxicity.

1. Cell Seeding and Treatment:

  • Follow steps 1 and 2 from the MTT assay protocol.

2. Sample Collection:

  • At each time point, carefully collect 50 µL of the cell culture supernatant from each well without disturbing the cell layer. Transfer the supernatant to a new 96-well plate.

3. LDH Assay:

  • Prepare the LDH reaction mixture according to the manufacturer's instructions (commercially available kits are recommended).[8][9][10][11]

  • Add 50 µL of the LDH reaction mixture to each well containing the supernatant.

  • Incubate the plate at room temperature for 30 minutes, protected from light.[8]

  • Add 50 µL of the stop solution provided in the kit to each well.

  • Measure the absorbance at 490 nm using a microplate reader.[10]

4. Data Analysis:

  • Include controls for spontaneous LDH release (cells in medium without treatment) and maximum LDH release (cells lysed with a lysis buffer provided in the kit).

  • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous Release Absorbance) / (Maximum Release Absorbance - Spontaneous Release Absorbance)] * 100

Visualizing the Pathways

Hypothesized Cellular Uptake and Metabolism

While the specific transporters for this compound in mammalian cells are not yet fully characterized, it is known that cells can internalize and metabolize it.[2][3] Maltodextrin, being a larger polymer, would likely require extracellular enzymatic breakdown into smaller sugars before uptake. The following diagram illustrates the hypothesized pathways.

G Maltodextrin Maltodextrin (Polysaccharide) Maltose_ext This compound (Disaccharide) Maltodextrin->Maltose_ext Maltose_int Intracellular this compound Maltose_ext->Maltose_int Transporter (Uncharacterized) Glucose_ext Glucose (Monosaccharide) Glucose_int Intracellular Glucose Glucose_ext->Glucose_int GLUT Transporters Cell_Membrane Cell Membrane Maltose_int->Glucose_int Glycolysis Glycolysis Glucose_int->Glycolysis Energy Cellular Energy (ATP) & Building Blocks Glycolysis->Energy

Caption: Hypothesized uptake and metabolism of maltodextrin and this compound.

Experimental Workflow for Comparative Analysis

The following workflow outlines the steps for a comprehensive comparison of this compound and maltodextrin on cell growth.

G Start Start: Cell Culture (e.g., CHO, HEK293) Prep Prepare Media with: - this compound (various conc.) - Maltodextrin (various conc.) - Glucose (control) Start->Prep Incubate Incubate Cells with Treatment Media Prep->Incubate Timepoints Collect Samples at 24h, 48h, 72h Incubate->Timepoints Assays Perform Assays Timepoints->Assays MTT MTT Assay (Proliferation) Assays->MTT LDH LDH Assay (Cytotoxicity) Assays->LDH Analysis Data Analysis and Comparison MTT->Analysis LDH->Analysis Conclusion Conclusion on Optimal Carbohydrate Source Analysis->Conclusion

Caption: Workflow for comparing this compound and maltodextrin effects.

Conclusion

Current evidence suggests that this compound is a viable and potentially beneficial alternative to glucose in mammalian cell culture, particularly for improving the production of recombinant proteins. Its slower metabolism may help in reducing the accumulation of lactate, a toxic byproduct of rapid glucose consumption.

The effects of maltodextrin on the in vitro growth of common research cell lines are less clear from the existing literature. Due to its polymeric nature, its utilization likely depends on the cell line's ability to secrete enzymes that can break it down into smaller, transportable sugars. This could lead to a slower, more sustained release of glucose, which might be advantageous in certain applications, but further empirical studies are necessary.

Researchers are encouraged to perform direct comparative experiments using the provided protocols to determine the optimal carbohydrate source for their specific cell lines and research objectives. This will enable a more complete understanding of how these different energy sources can be leveraged to enhance cell culture performance and productivity.

References

validation of a new biosensor for maltose detection

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to a Novel Biosensor for Maltose Detection

For researchers, scientists, and professionals in drug development, the accurate and efficient detection of this compound is crucial in various applications, from monitoring fermentation processes to understanding metabolic pathways. This guide provides a detailed comparison of a novel dual enzyme-displayed bacteria electrochemical biosensor with conventional this compound detection methods.

Performance Comparison

The following table summarizes the key performance metrics of the new biosensor against established alternatives, offering a clear overview for selecting the most suitable method for your research needs.

FeatureDual Enzyme-Displayed Bacteria Electrochemical BiosensorColorimetric/Fluorometric Assay KitsHigh-Performance Liquid Chromatography (HPLC)3,5-Dinitrosalicylic Acid (DNS) Method
Principle Electrochemical detection of glucose produced from this compound hydrolysis by co-immobilized enzymes on an electrode.[1]Enzymatic conversion of this compound to glucose, which then reacts with a probe to produce a colorimetric or fluorometric signal.Chromatographic separation of sugars followed by detection using various detectors (e.g., Refractive Index, Evaporative Light Scattering).[2][3]Reduction of DNS by reducing sugars (like this compound) in an alkaline solution at high temperatures, resulting in a colored product.[4][5]
Limit of Detection 0.1 mM[1]Colorimetric: ~2 µM; Fluorometric: ~1 µM[6][7]Dependent on detector; can be in the low mg/L range.[8]~0.5 mM[5]
Linear Range 0.2 - 10 mM[1]Colorimetric: 2 - 500 µM; Fluorometric: 1 - 50 µM[6]Wide linear range, e.g., 5.94–29.70 g/L for sucrose in one study.[2]0.05–50 mg/mL for glucose in one modified method.[9]
Response Time Minutes[1]~60 minutes[6][10]10 - 30 minutes per sample[11]15 - 30 minutes (including heating and cooling steps)[4][12]
Selectivity High; no observed interference from other mono- and disaccharides.[1]Generally high for this compound, but can be susceptible to interference from endogenous glucose.[13]High; can separate and quantify multiple sugars in a single run.[14]Low; reacts with all reducing sugars present in the sample.[15]
Complexity Moderate; requires expertise in electrochemistry and biosensor fabrication.Low; simple "add-and-read" procedure.[6]High; requires specialized equipment and trained personnel.[11]Low to moderate; involves solution preparation and heating steps.
Cost Potentially low for routine measurements after initial setup.Moderate; depends on the price of commercial kits.High; significant initial investment in equipment and ongoing costs for solvents and columns.Low; reagents are inexpensive.

Signaling Pathway and Experimental Workflow

To visually represent the underlying mechanisms and procedures, the following diagrams are provided.

signaling_pathway This compound This compound GA Glucoamylase (GA) This compound->GA Hydrolysis Glucose Glucose GA->Glucose GDH Glucose Dehydrogenase (GDH) Glucose->GDH Oxidation Electrode Electrode Surface GDH->Electrode Electron Transfer Signal Electrochemical Signal Electrode->Signal

Signaling pathway of the dual enzyme biosensor.

experimental_workflow cluster_prep Biosensor Preparation cluster_measurement Measurement cluster_analysis Data Analysis Immobilization Co-immobilize GA and GDH on MWNTs/GCE Sample Introduce this compound Sample Immobilization->Sample Detection Electrochemical Detection (e.g., Cyclic Voltammetry) Sample->Detection Analysis Correlate Current Change to this compound Concentration Detection->Analysis

Experimental workflow for this compound detection.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

Dual Enzyme-Displayed Bacteria Electrochemical Biosensor

This protocol is based on the co-immobilization of glucoamylase-displayed bacteria (GA-bacteria) and glucose dehydrogenase-displayed bacteria (GDH-bacteria) on a multi-walled carbon nanotube (MWNT) modified glassy carbon electrode (GCE).[1]

Materials:

  • Glassy Carbon Electrode (GCE)

  • Multi-walled carbon nanotubes (MWNTs)

  • Glucoamylase-displayed bacteria (GA-bacteria)

  • Glucose dehydrogenase-displayed bacteria (GDH-bacteria)

  • Phosphate buffer solution (PBS)

  • This compound standard solutions

  • Electrochemical workstation

Procedure:

  • Electrode Preparation:

    • Polish the GCE with alumina slurry, followed by sonication in ethanol and deionized water.

    • Prepare a stable suspension of MWNTs in a suitable solvent (e.g., DMF) by sonication.

    • Drop-cast the MWNT suspension onto the GCE surface and let it dry.

  • Enzyme Immobilization:

    • Prepare a mixture of GA-bacteria and GDH-bacteria in PBS.

    • Drop-cast the bacterial mixture onto the MWNT-modified GCE and allow it to dry at room temperature.

    • Optionally, cover with a Nafion layer to prevent leakage.

  • Electrochemical Measurement:

    • Perform cyclic voltammetry or amperometry in PBS containing a specific concentration of the sample or this compound standard.

    • Record the current response, which is proportional to the this compound concentration.

  • Calibration:

    • Construct a calibration curve by measuring the current response for a series of this compound standard solutions of known concentrations.

Colorimetric/Fluorometric Assay Kit

This protocol is a general guideline for commercially available kits.[10][16][17]

Materials:

  • This compound Assay Kit (containing assay buffer, enzyme mix, probe, and this compound standard)

  • 96-well microplate (clear for colorimetric, black for fluorometric)

  • Microplate reader

  • Sample solutions

Procedure:

  • Reagent Preparation:

    • Prepare the reagents as per the kit's instructions. This usually involves reconstituting the enzyme mix and probe.

  • Standard Curve Preparation:

    • Prepare a series of dilutions of the this compound standard in the assay buffer to create a standard curve.

  • Sample Preparation:

    • Add your samples to the wells of the microplate. If your sample contains endogenous glucose, a parallel measurement without the this compound-converting enzyme is necessary to determine the background glucose level.

  • Assay Reaction:

    • Add the enzyme mix to all wells (standards and samples) and incubate for the time specified in the kit manual (typically 60 minutes at 37°C) to convert this compound to glucose.[10]

    • Add the probe/developer solution to all wells. This will react with the glucose to produce a colored or fluorescent product.

  • Measurement:

    • Read the absorbance at the specified wavelength (e.g., 570 nm for colorimetric) or fluorescence (e.g., Ex/Em = 535/587 nm) using a microplate reader.[16]

  • Calculation:

    • Subtract the background reading (from the zero standard) from all measurements.

    • Determine the this compound concentration in your samples by comparing their readings to the standard curve.

High-Performance Liquid Chromatography (HPLC)

This is a standard procedure for sugar analysis.[18][19]

Materials:

  • HPLC system with a suitable detector (e.g., Refractive Index Detector - RID)

  • Carbohydrate analysis column (e.g., Aminex HPX-87H)

  • Mobile phase (e.g., dilute sulfuric acid or acetonitrile/water mixture)

  • This compound standard solutions

  • Sample solutions, filtered through a 0.45 µm filter

Procedure:

  • System Preparation:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Standard Injection:

    • Inject a series of this compound standard solutions of known concentrations to determine the retention time and to generate a calibration curve.

  • Sample Injection:

    • Inject the filtered sample solutions into the HPLC system.

  • Data Analysis:

    • Identify the this compound peak in the chromatogram based on the retention time obtained from the standards.

    • Quantify the amount of this compound in the sample by comparing the peak area with the calibration curve.

3,5-Dinitrosalicylic Acid (DNS) Method

A classic method for determining reducing sugars.[4][12][20]

Materials:

  • DNS reagent (3,5-dinitrosalicylic acid, sodium potassium tartrate, sodium hydroxide, phenol, sodium sulfite in water)

  • This compound standard solutions

  • Spectrophotometer

  • Water bath

Procedure:

  • Reaction Setup:

    • Pipette your sample or this compound standard into a test tube.

    • Add the DNS reagent to the test tube.

  • Color Development:

    • Heat the mixture in a boiling water bath for 5-15 minutes. A color change from yellow to reddish-brown will occur in the presence of reducing sugars.[4][12]

  • Stabilization and Measurement:

    • Cool the test tubes to room temperature.

    • Add water to dilute the solution and stabilize the color.

    • Measure the absorbance at 540 nm using a spectrophotometer.[4]

  • Quantification:

    • Create a standard curve by plotting the absorbance values of the this compound standards against their concentrations.

    • Determine the concentration of reducing sugars in your sample from the standard curve.

References

Maltose vs. Sucrose: A Comparative Analysis of Sweetness Profiles for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective evaluation of the sweetness characteristics of maltose in comparison to the industry-standard sucrose, supported by quantitative data and detailed experimental methodologies.

This guide provides a comprehensive comparison of the sweetness profiles of this compound and sucrose, designed for researchers, scientists, and professionals in the drug development field. Understanding the distinct sensory properties of these disaccharides is crucial for their application in pharmaceuticals, excipients, and taste-masking formulations. This document outlines the relative sweetness, presents supporting experimental data, details the methodologies for sensory evaluation, and illustrates the underlying biological pathways of sweet taste perception.

Quantitative Comparison of Sweetness

This compound is consistently reported to be significantly less sweet than sucrose. The relative sweetness of this compound is generally considered to be between 30% and 50% that of sucrose, depending on the concentration and the specific sensory evaluation methodology employed. The following table summarizes the relative sweetness of this compound compared to sucrose, which is assigned a baseline value of 100.

SweetenerChemical StructureRelative Sweetness (Sucrose = 100)Notes
Sucrose Disaccharide (Glucose + Fructose)100The standard reference for sweetness in sensory science.
This compound Disaccharide (Glucose + Glucose)30 - 50[1][2]Sweetness perception can be influenced by concentration.[3]

A study investigating the discriminability of various saccharides from water at different concentrations provides further insight into their sweet taste perception. The following table is derived from data on the percentage of correct responses in discriminating the sugar solution from a water blank, which correlates with sweetness intensity.

Concentration (mM)This compound (% Correct Response)Sucrose (% Correct Response)
18~53%74%[4]
32Not specifiedNot specified
56Not specifiedNot specified

Data adapted from a study on the sweet taste of various saccharides. The percentage of correct responses indicates the ability of panelists to distinguish the taste from water, which is a measure of taste intensity.[4]

Experimental Protocols for Sensory Evaluation

The determination of sweetness profiles relies on standardized sensory evaluation techniques conducted by trained panelists. The following outlines a typical experimental protocol for evaluating the relative sweetness of this compound and sucrose using the magnitude estimation method.

Objective:

To quantify the perceived sweetness intensity of this compound solutions relative to sucrose solutions.

Materials:
  • Sucrose (Reagent grade)

  • This compound (Reagent grade)

  • Deionized, purified water

  • Glass beakers and volumetric flasks

  • Randomly coded sample cups

Panelists:

A panel of 10-15 trained sensory assessors is selected. Panelists are screened for their taste acuity and trained to consistently rate the intensity of sweet tastes using a standardized scale.

Procedure:
  • Solution Preparation: A series of sucrose and this compound solutions are prepared at various concentrations (e.g., 2%, 5%, 10%, 15% w/v) in deionized water at a standardized temperature (e.g., 22°C).

  • Reference Standard: A standard sucrose solution (e.g., 10% w/v) is provided to the panelists as a reference point and is assigned a specific sweetness intensity value (e.g., 100).

  • Sample Presentation: Panelists are presented with a series of randomly coded this compound and sucrose solutions in a controlled environment.

  • Sensory Evaluation: Panelists are instructed to taste each solution, rinse their mouths with deionized water between samples, and assign a numerical value to the perceived sweetness intensity of each sample in proportion to the reference sucrose solution.

  • Data Analysis: The numerical sweetness ratings for each this compound and sucrose concentration are collected and statistically analyzed to determine the mean sweetness intensity and the relative sweetness of this compound compared to sucrose.

Visualizing the Sweet Taste Signaling Pathway

The perception of sweetness is initiated by the binding of sweet molecules to specific G-protein coupled receptors on the surface of taste receptor cells within the taste buds. The following diagram illustrates the signal transduction cascade for sweet taste.

SweetTastePathway Sweet Taste Signaling Pathway Sweetener Sweetener (this compound/Sucrose) T1R2_T1R3 T1R2/T1R3 Receptor Sweetener->T1R2_T1R3 G_Protein G-protein (Gustducin) T1R2_T1R3->G_Protein activates AC Adenylate Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates K_Channel K+ Channel (closure) PKA->K_Channel phosphorylates Depolarization Cell Depolarization K_Channel->Depolarization Ca_Channel Voltage-gated Ca2+ Channel Depolarization->Ca_Channel opens Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Neurotransmitter Neurotransmitter Release (ATP) Ca_Influx->Neurotransmitter Nerve_Signal Signal to Brain Neurotransmitter->Nerve_Signal

Caption: The signal transduction pathway for sweet taste perception.

Experimental Workflow for Sensory Evaluation

The following diagram outlines the logical flow of a typical sensory evaluation experiment to determine the relative sweetness of two compounds.

SensoryEvaluationWorkflow Sensory Evaluation Experimental Workflow Start Start Panel_Selection Panelist Screening & Training Start->Panel_Selection Solution_Prep Preparation of Sucrose & this compound Solutions Panel_Selection->Solution_Prep Randomization Sample Coding & Randomization Solution_Prep->Randomization Evaluation Sensory Evaluation Session (Magnitude Estimation) Randomization->Evaluation Data_Collection Data Collection Evaluation->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis Results Results & Interpretation Analysis->Results End End Results->End

Caption: A typical workflow for a sensory evaluation experiment.

References

A Comparative Guide to the Hydrolysis of Maltose: Acid vs. Enzymatic Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the two primary methods for the hydrolysis of maltose into its constituent glucose molecules: acid-catalyzed hydrolysis and enzymatic hydrolysis using maltase. The objective is to offer a clear, data-driven overview to inform the selection of the most appropriate method for various research and development applications.

At a Glance: Acid vs. Enzymatic Hydrolysis of this compound

ParameterAcid HydrolysisEnzymatic Hydrolysis (using Maltase)
Catalyst Strong or weak acids (e.g., HCl, H₂SO₄)Maltase enzyme
Products Two molecules of D-glucose[1][2]Two molecules of D-glucose[1][2]
Reaction Conditions High temperatures and acidic pH[3]Mild temperatures and near-neutral pH[3][4]
Specificity Non-specific; can lead to side reactions and degradation of products at high temperatures[5]Highly specific to the α-1,4 glycosidic bond in this compound
Reaction Rate Generally slower than enzymatic hydrolysis under optimal conditions[3]Typically faster and more efficient under optimal conditions
Byproducts Potential for formation of undesirable byproducts like hydroxymethylfurfural (HMF) at high temperatures.Generally produces a cleaner product with fewer byproducts.
Cost & Scalability Acids are relatively inexpensive and the process is readily scalable.Enzymes can be more expensive, though reusability can offset costs. Scalability is well-established in industrial processes.
Control Reaction can be more difficult to control, with a higher risk of over-hydrolysis.Reaction is more easily controlled by adjusting enzyme concentration, temperature, and pH.

Quantitative Data Summary

Direct comparative kinetic data for the acid and enzymatic hydrolysis of this compound under identical conditions is limited in publicly available literature. The following table presents available kinetic parameters from different studies. It is crucial to note that the reaction conditions are not the same, and therefore, a direct comparison of the values should be made with caution.

Hydrolysis MethodCatalystSubstrateTemperature (°C)pHKinetic ParameterValue
Acid HydrolysisSulfuric AcidStarch (as a proxy)Not specifiedNot specifiedActivation Energy (cal/mole)29600[6]
Enzymatic HydrolysisMaltase (from Bacillus licheniformis)This compound456.5K_m (mM)Not specified
Enzymatic HydrolysisMaltase (from Bacillus licheniformis)This compound456.5V_max (U/mg)Not specified

Note: The activation energy for acid hydrolysis of starch is provided as an indicator of the energy barrier for cleaving glycosidic bonds with an acid catalyst. K_m (Michaelis constant) and V_max (maximum reaction velocity) are key parameters for enzyme kinetics, where a lower K_m indicates a higher affinity of the enzyme for the substrate.

Signaling Pathways and Experimental Workflows

This compound Hydrolysis Pathway

The fundamental reaction for both acid and enzymatic hydrolysis of this compound is the cleavage of the α-1,4 glycosidic bond, yielding two molecules of α-D-glucose.

MaltoseHydrolysis cluster_products Products This compound This compound (C₁₂H₂₂O₁₁) glucose1 α-D-Glucose (C₆H₁₂O₆) This compound->glucose1 Acid (e.g., HCl) or Maltase Enzyme glucose2 α-D-Glucose (C₆H₁₂O₆) This compound->glucose2 Acid (e.g., HCl) or Maltase Enzyme h2o H₂O h2o->this compound

Caption: The hydrolysis of this compound yields two molecules of α-D-glucose.

Experimental Workflow for Comparative Analysis

This workflow outlines the key steps for a comparative study of acid and enzymatic hydrolysis of this compound.

ExperimentalWorkflow cluster_prep Preparation cluster_hydrolysis Hydrolysis cluster_analysis Analysis prep_this compound Prepare this compound Solution acid_hydrolysis Acid Hydrolysis: Incubate at elevated temperature prep_this compound->acid_hydrolysis enzymatic_hydrolysis Enzymatic Hydrolysis: Incubate at optimal temp & pH prep_this compound->enzymatic_hydrolysis prep_acid Prepare Acid Catalyst (e.g., 1M HCl) prep_acid->acid_hydrolysis prep_enzyme Prepare Maltase Solution prep_enzyme->enzymatic_hydrolysis sampling Take samples at time intervals acid_hydrolysis->sampling enzymatic_hydrolysis->sampling quench Quench reaction sampling->quench hplc Analyze samples by HPLC quench->hplc data_analysis Data Analysis: Determine glucose concentration, reaction rate, and yield hplc->data_analysis

Caption: Workflow for comparing acid and enzymatic hydrolysis of this compound.

Experimental Protocols

Protocol 1: Acid-Catalyzed Hydrolysis of this compound

Objective: To hydrolyze this compound using a dilute acid catalyst and monitor the production of glucose over time.

Materials:

  • This compound solution (e.g., 10% w/v in deionized water)

  • Hydrochloric acid (HCl), 1 M

  • Sodium hydroxide (NaOH), 1 M (for neutralization)

  • Heating block or water bath

  • Test tubes or reaction vials

  • Pipettes

  • pH meter or pH strips

  • Stopwatch

  • HPLC system for analysis

Procedure:

  • Reaction Setup: In a series of reaction vials, add a defined volume of the this compound solution.

  • Initiation: To each vial, add a specific volume of 1 M HCl to achieve the desired final acid concentration (e.g., 0.1 M).

  • Incubation: Place the vials in a heating block or water bath pre-set to the desired temperature (e.g., 80°C). Start the stopwatch immediately.

  • Sampling: At predetermined time intervals (e.g., 0, 15, 30, 60, 90, and 120 minutes), withdraw an aliquot from a vial.

  • Quenching: Immediately neutralize the collected sample by adding an equimolar amount of 1 M NaOH to stop the reaction.

  • Analysis: Analyze the neutralized samples using HPLC to determine the concentration of glucose and any remaining this compound.

Protocol 2: Enzymatic Hydrolysis of this compound using Maltase

Objective: To hydrolyze this compound using the enzyme maltase and monitor the production of glucose under optimal conditions.

Materials:

  • This compound solution (e.g., 10% w/v in a suitable buffer)

  • Maltase enzyme solution (e.g., from Bacillus licheniformis or other sources)

  • Buffer solution (e.g., 0.1 M Potassium Phosphate buffer, pH 6.5)[7]

  • Water bath

  • Test tubes or reaction vials

  • Pipettes

  • Stopwatch

  • HPLC system for analysis

Procedure:

  • Reaction Setup: In a series of reaction vials, add a defined volume of the this compound solution prepared in the appropriate buffer.

  • Pre-incubation: Place the vials in a water bath pre-set to the optimal temperature for the maltase enzyme (e.g., 45°C for maltase from B. licheniformis).[7] Allow the substrate solution to equilibrate to this temperature.

  • Initiation: Add a specific volume of the maltase enzyme solution to each vial to start the reaction. Start the stopwatch immediately.

  • Sampling: At predetermined time intervals (e.g., 0, 5, 10, 20, 30, and 60 minutes), withdraw an aliquot from a vial.

  • Quenching: Immediately stop the reaction by a suitable method, such as boiling the sample for a few minutes to denature the enzyme or adding a strong acid or base.

  • Analysis: Analyze the samples using HPLC to determine the concentration of glucose and any remaining this compound.

Protocol 3: HPLC Analysis of this compound and Glucose

Objective: To quantify the concentration of this compound and glucose in the hydrolysis samples.

Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a Refractive Index Detector (RID).

  • A carbohydrate analysis column, such as an amino-based or ion-exchange column, is suitable for separating this compound and glucose.

Mobile Phase:

  • A common mobile phase is a mixture of acetonitrile and water (e.g., 75:25 v/v).

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of known concentrations for both this compound and glucose.

  • Calibration Curve: Inject the standard solutions into the HPLC system to generate a calibration curve for each sugar.

  • Sample Injection: Inject the quenched and filtered samples from the hydrolysis experiments into the HPLC system.

  • Data Acquisition and Analysis: Record the chromatograms and integrate the peak areas for this compound and glucose. Use the calibration curves to determine the concentration of each sugar in the samples.

Conclusion

The choice between acid and enzymatic hydrolysis of this compound is highly dependent on the specific application. For applications requiring high product purity and specificity, and where mild reaction conditions are paramount, enzymatic hydrolysis with maltase is the superior method. For applications where cost is a primary driver and the potential for byproducts can be tolerated or managed, acid hydrolysis presents a viable, albeit less elegant, alternative. For researchers in drug development and other sensitive fields, the clean and controlled nature of enzymatic hydrolysis is generally preferred.

References

Safety Operating Guide

Safe Disposal of Maltose in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Maltose, a disaccharide sugar, is generally not classified as a hazardous material and is considered to have a low hazard profile for industrial handling.[1][2] However, adherence to proper disposal procedures is essential for maintaining a safe and compliant laboratory environment. This guide provides step-by-step instructions for the proper disposal of this compound, ensuring the safety of laboratory personnel and minimizing environmental impact.

Immediate Safety and Logistical Information

Before proceeding with disposal, it is crucial to review the following safety and logistical information:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, gloves, and a lab coat, when handling this compound.[3] In situations with significant dust exposure, a respiratory filter device may be necessary.[4]

  • Spill Management: In the event of a spill, sweep up the solid material and place it in a sealed bag or other suitable container for disposal.[2][5] Subsequently, clean the spill area with soap and water.[1] Avoid actions that could generate dust.[1][5]

  • Storage: this compound should be stored in a cool, dry area in a tightly sealed container, away from incompatible materials such as strong oxidizing agents.[5][6]

This compound Disposal Procedures

The appropriate disposal method for this compound depends on its physical state (solid or in solution) and local regulations. It is the responsibility of the waste generator to properly characterize all waste materials and ensure compliance with applicable local, regional, and national regulations.[6]

Solid this compound Waste:

  • Collection: Collect waste this compound powder in a clearly labeled, sealed container to prevent dust formation.[3]

  • Disposal: Dispose of the container and its contents in accordance with all federal, state, and local regulations.[5] Do not dispose of solid this compound together with household garbage.[6] Contact a licensed professional waste disposal service for guidance if necessary.[6]

Aqueous this compound Solutions:

While this compound itself is not hazardous, it is crucial to prevent its entry into waterways, drains, and sewers.[4] For dilute aqueous solutions, disposal down the sanitary sewer may be permissible, but this is highly dependent on local regulations.

  • Consult Local Regulations: Before disposing of any this compound solution down the drain, consult your institution's environmental health and safety (EHS) office and local wastewater regulations to ensure compliance.

  • Dilution: If permitted, dilute the this compound solution with a large volume of water before slowly pouring it into the sanitary sewer.

  • Alternative Disposal: If sewer disposal is not permitted, collect the aqueous waste in a labeled container and arrange for disposal through a licensed professional waste disposal service.[6]

The following table summarizes key information regarding the disposal of this compound:

ParameterGuidelineSource(s)
Waste Characterization The waste generator is responsible for determining if the waste is hazardous according to applicable regulations (e.g., US 40CFR262.11).[3][6]
Solid Waste Disposal Place in a suitable, sealed container and dispose of according to official regulations. Do not mix with household garbage.[6]
Liquid Waste Disposal Prevent entry into sewers and public waters. Consult local regulations for sewer disposal allowances.[7][8]
Spill Cleanup Sweep up solid material, containerize for disposal, and wash the area. Avoid generating dust.[1][5]
Incompatible Materials Strong oxidizing agents.[1][5][6]

Experimental Protocol: Inactivation of this compound Phosphorylase

In research settings, this compound may be used in enzymatic reactions involving substances like this compound phosphorylase. While this compound itself is non-hazardous, the enzyme may require inactivation before disposal. The following is a general protocol for the chemical inactivation of this compound phosphorylase using bleach, a common laboratory procedure.[9]

Materials:

  • Standard household bleach (sodium hypochlorite)

  • Appropriate chemical waste container

  • Fume hood

  • Personal Protective Equipment (lab coat, gloves, chemical splash goggles)

Procedure:

  • Working in a fume hood, measure the volume of the liquid waste containing this compound phosphorylase.[9]

  • Add bleach to the waste solution to achieve a final concentration of at least 10% bleach.[9]

  • Gently swirl the container to ensure thorough mixing.[9]

  • Allow the mixture to stand for a minimum of 30 minutes to ensure complete inactivation of the enzyme.[9]

  • After the contact time, the inactivated solution can be disposed of down the sanitary sewer with a large volume of water, provided this is permitted by institutional and local guidelines.[9]

Caption: A workflow diagram illustrating the decision-making process for the proper disposal of this compound waste.

References

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Retrosynthesis Analysis

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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。